molecular formula C16H23BrN2O2 B1589714 tert-Butyl 4-((4-bromophenyl)amino)piperidine-1-carboxylate CAS No. 443998-65-0

tert-Butyl 4-((4-bromophenyl)amino)piperidine-1-carboxylate

Cat. No.: B1589714
CAS No.: 443998-65-0
M. Wt: 355.27 g/mol
InChI Key: ZDCRNXMZSKCKRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-Butyl 4-((4-bromophenyl)amino)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C16H23BrN2O2 and its molecular weight is 355.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality tert-Butyl 4-((4-bromophenyl)amino)piperidine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl 4-((4-bromophenyl)amino)piperidine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl 4-(4-bromoanilino)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23BrN2O2/c1-16(2,3)21-15(20)19-10-8-14(9-11-19)18-13-6-4-12(17)5-7-13/h4-7,14,18H,8-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDCRNXMZSKCKRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)NC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80458909
Record name tert-Butyl 4-(4-bromoanilino)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80458909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

355.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

443998-65-0
Record name tert-Butyl 4-(4-bromoanilino)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80458909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to tert-Butyl 4-((4-bromophenyl)amino)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of tert-Butyl 4-((4-bromophenyl)amino)piperidine-1-carboxylate , a pivotal building block in contemporary medicinal chemistry. This document delves into the compound's structural attributes, physicochemical properties, and critically, its synthesis and strategic applications in the development of targeted therapeutics. With a focus on scientific integrity and practical utility, this guide offers detailed experimental protocols, mechanistic insights, and a discussion of its role as a key intermediate in the synthesis of kinase inhibitors. The Chemical Abstracts Service (CAS) number for this compound is 443998-65-0 .

Introduction: The Strategic Importance of a Privileged Scaffold

In the landscape of modern drug discovery, the quest for novel chemical entities with high therapeutic efficacy and specificity is paramount. Within this context, certain molecular scaffolds have emerged as "privileged structures" due to their ability to interact with a variety of biological targets. The 4-anilinopiperidine motif is one such scaffold, forming the core of numerous approved drugs and clinical candidates.

tert-Butyl 4-((4-bromophenyl)amino)piperidine-1-carboxylate serves as a strategically designed precursor for introducing this valuable pharmacophore into more complex molecules. The presence of the tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen allows for controlled, sequential reactions, while the bromo-substituted aniline ring provides a versatile handle for further functionalization, often through cross-coupling reactions. This combination of features makes it an indispensable tool for medicinal chemists engaged in the synthesis of targeted therapies, particularly in the realm of oncology and immunology.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its effective use in synthesis and formulation. The key properties of tert-Butyl 4-((4-bromophenyl)amino)piperidine-1-carboxylate are summarized in the table below.

PropertyValueSource
CAS Number 443998-65-0PubChem[1]
Molecular Formula C₁₆H₂₃BrN₂O₂PubChem[1]
Molecular Weight 355.27 g/mol PubChem[1]
Appearance White to off-white solid[2]
Boiling Point (Predicted) 439.1 ± 40.0 °C[3]
Density (Predicted) 1.336 ± 0.06 g/cm³[3]
pKa (Predicted) 4.18 ± 0.20[3]

Synthesis Strategies and Methodologies

The synthesis of tert-Butyl 4-((4-bromophenyl)amino)piperidine-1-carboxylate can be efficiently achieved through two primary and widely adopted synthetic strategies: Reductive Amination and Buchwald-Hartwig Amination . The choice between these methods often depends on the availability of starting materials, desired scale, and tolerance to specific reaction conditions.

Reductive Amination: A Direct and Efficient Approach

Reductive amination is a cornerstone of C-N bond formation in organic synthesis, valued for its operational simplicity and the ready availability of starting materials.[4] This method typically involves the reaction of a ketone or aldehyde with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.

For the synthesis of the title compound, this involves the reaction of N-Boc-4-piperidone with 4-bromoaniline . The selection of a mild reducing agent is crucial to selectively reduce the iminium ion intermediate without affecting the starting ketone. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a commonly employed reagent for this purpose due to its chemoselectivity and ease of handling.[5]

G cluster_reactants Reactants cluster_reaction Reductive Amination N-Boc-4-piperidone N-Boc-4-piperidone Imine_Formation Imine Formation (+ H₂O) N-Boc-4-piperidone->Imine_Formation 4-bromoaniline 4-bromoaniline 4-bromoaniline->Imine_Formation Reduction Reduction (NaBH(OAc)₃) Imine_Formation->Reduction Product tert-Butyl 4-((4-bromophenyl)amino) piperidine-1-carboxylate Reduction->Product

Caption: Reductive Amination Workflow.

The following protocol is adapted from established procedures for the reductive amination of N-Boc-4-piperidone.[5]

  • Reaction Setup: To a solution of N-Boc-4-piperidone (1.0 eq) and 4-bromoaniline (1.1 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (approx. 0.5 M), add glacial acetic acid (1.0 eq).

  • Addition of Reducing Agent: Cool the mixture in an ice bath. Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise, ensuring the internal temperature remains below 10 °C.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 1 hour.

  • Extraction: Separate the organic layer. Extract the aqueous layer with DCM (2 x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the title compound as a solid.

Buchwald-Hartwig Amination: A Powerful Cross-Coupling Strategy

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the formation of carbon-nitrogen bonds.[6] This powerful methodology allows for the coupling of a wide range of amines with aryl halides or triflates, often under milder conditions and with greater functional group tolerance than traditional methods.

In the context of synthesizing tert-Butyl 4-((4-bromophenyl)amino)piperidine-1-carboxylate, this would involve the coupling of tert-butyl 4-aminopiperidine-1-carboxylate with an aryl halide such as 1-bromo-4-iodobenzene or 1,4-dibromobenzene . The success of this reaction is highly dependent on the choice of palladium catalyst, phosphine ligand, and base. Bulky, electron-rich phosphine ligands, such as those developed by Buchwald and Hartwig, are essential for promoting the catalytic cycle.

G Pd(0)L Pd(0)Ln OxAdd Oxidative Addition Pd(0)L->OxAdd Pd(II)Complex Ar-Pd(II)(X)Ln OxAdd->Pd(II)Complex LigandEx Ligand Exchange Pd(II)Complex->LigandEx AmineComplex Ar-Pd(II)(NHR)Ln LigandEx->AmineComplex RedElim Reductive Elimination AmineComplex->RedElim RedElim->Pd(0)L Product Ar-NR₂ RedElim->Product ArylHalide Ar-X ArylHalide->OxAdd Amine R₂NH Amine->LigandEx Base Base Base->LigandEx

Caption: The Buchwald-Hartwig Catalytic Cycle.

Applications in Drug Discovery: A Gateway to Kinase Inhibitors

The 4-anilinopiperidine scaffold is a common feature in a multitude of kinase inhibitors. tert-Butyl 4-((4-bromophenyl)amino)piperidine-1-carboxylate provides a direct entry point for the synthesis of these complex molecules. The bromine atom serves as a crucial handle for introducing further complexity, typically via Suzuki or other palladium-catalyzed cross-coupling reactions, to build out the pharmacophore required for potent and selective kinase inhibition.

Intermediate for Bruton's Tyrosine Kinase (BTK) Inhibitors

Bruton's tyrosine kinase (BTK) is a clinically validated target for the treatment of various B-cell malignancies and autoimmune diseases.[7] Several approved and investigational BTK inhibitors utilize a substituted pyrimidine or a similar heterocyclic core, which is often coupled to the aniline nitrogen of a 4-anilinopiperidine derivative. The synthesis of such inhibitors can be envisioned starting from tert-Butyl 4-((4-bromophenyl)amino)piperidine-1-carboxylate, where the bromine atom is substituted with a heterocyclic partner via a cross-coupling reaction.

Precursor for Janus Kinase (JAK) Inhibitors

The Janus kinases (JAKs) are a family of cytoplasmic tyrosine kinases that play a critical role in cytokine signaling pathways.[8] Dysregulation of JAK signaling is implicated in a range of inflammatory and autoimmune disorders. Many JAK inhibitors feature a central heterocyclic core, such as a pyrimidine or pyrrolopyrimidine, attached to a substituted aniline. tert-Butyl 4-((4-bromophenyl)amino)piperidine-1-carboxylate is a valuable intermediate for the synthesis of such compounds, enabling the construction of the core structure through palladium-catalyzed cross-coupling reactions at the bromophenyl moiety.

Conclusion: An Enabling Molecule in Medicinal Chemistry

tert-Butyl 4-((4-bromophenyl)amino)piperidine-1-carboxylate has established itself as a cornerstone building block in the synthesis of complex, biologically active molecules. Its strategic design, incorporating a protected piperidine and a functionalizable aniline ring, provides medicinal chemists with a versatile and reliable tool for accessing the privileged 4-anilinopiperidine scaffold. The synthetic routes to this compound are robust and scalable, with reductive amination offering a direct and efficient approach. Its demonstrated utility in the synthesis of kinase inhibitors underscores its significance in the ongoing development of targeted therapies for a range of human diseases. As the demand for novel and specific therapeutics continues to grow, the importance of well-designed, synthetically tractable intermediates like tert-Butyl 4-((4-bromophenyl)amino)piperidine-1-carboxylate will undoubtedly continue to increase.

References

  • Hu, X., Zhao, B., Zou, W., Yang, X., & Zheng, P. (2019). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. IOP Conference Series: Earth and Environmental Science, 252(2), 022085. [Link]

  • LookChem. (n.d.). 1-BOC-4-(4-BROMO-PHENYLAMINO)-PIPERIDINE. Retrieved February 6, 2026, from [Link]

  • Wang, M., Wang, W., & Q. (2014). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. [Link]

  • Hu, X., Zhao, B., Zou, W., Yang, X., & Zheng, P. (2019). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. ResearchGate. [Link]

  • PubChem. (n.d.). tert-Butyl 4-((4-bromophenyl)amino)piperidine-1-carboxylate. Retrieved February 6, 2026, from [Link]

  • Walz, A. J., & Bae, S. Y. (2023). Fentanyl Synthesis Using N-BOC-4-Piperidinone. Defense Technical Information Center. [Link]

  • PubChem. (n.d.). tert-Butyl 4-(4-aminophenyl)piperidine-1-carboxylate. Retrieved February 6, 2026, from [Link]

  • Google Patents. (n.d.). Method for synthesizing 1-boc-4-aminopiperidine.
  • Google Patents. (n.d.). Bruton's tyrosine kinase inhibitors.
  • Wikipedia. (2023, December 1). Buchwald–Hartwig amination. Retrieved February 6, 2026, from [Link]

  • Pharmaffiliates. (n.d.). tert-Butyl 4-(2-aminopyridin-3-yl)piperazine-1-carboxylate. Retrieved February 6, 2026, from [Link]

  • Gassama, A., & Diatta, A. (2015). Synthesis of N-Substituted piperidines from piperidone. Journal de la Société Ouest-Africaine de Chimie, 039, 31-40. [Link]

  • DOI. (n.d.). Discovery of novel Bruton's tyrosine kinase (BTK) inhibitors bearing a N,9-diphenyl-9H. Retrieved February 6, 2026, from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved February 6, 2026, from [Link]

  • MDPI. (2021, March 26). Btk Inhibitors: A Medicinal Chemistry and Drug Delivery Perspective. Retrieved February 6, 2026, from [Link]

  • Burns, C. J., Bourke, D. G., Andrau, L., Bu, X., Charman, S. A., Donohue, A. C., Fantino, E., Farrugia, M., Feutrill, J. T., Joffe, M., Kling, M. R., Kurek, M., Nero, T. L., Nguyen, T., Palmer, J. T., Phillips, I., Shackleford, D. M., Sikanyika, H., Styles, M., Su, S., … Wilks, A. F. (2009). Phenylaminopyrimidines as inhibitors of Janus kinases (JAKs). Bioorganic & medicinal chemistry letters, 19(20), 5887–5892. [Link]

  • PubChem. (n.d.). tert-Butyl 4-formylpiperidine-1-carboxylate. Retrieved February 6, 2026, from [Link]

  • Buy tert-Butyl 4-(4-fluorophenyl) piperidine-1-carboxylate USA. (n.d.). Retrieved February 6, 2026, from [Link]

  • Afanasyev, O. I., Kuchuk, E., & Usanov, D. L. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical reviews, 119(23), 11857–11911. [Link]

Sources

A Comprehensive Guide to the Structural Elucidation of tert-Butyl 4-((4-bromophenyl)amino)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a detailed, multi-faceted strategy for the definitive structural elucidation of tert-butyl 4-((4-bromophenyl)amino)piperidine-1-carboxylate, a key intermediate in contemporary medicinal chemistry and drug development. Designed for researchers and scientists, this document moves beyond procedural lists to explain the causal reasoning behind the application of orthogonal analytical techniques—Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Infrared (IR) Spectroscopy. By integrating the data from these methods, we establish a self-validating workflow that ensures the unequivocal confirmation of the molecule's identity, connectivity, and functional group composition. Each section includes field-proven experimental protocols and data interpretation frameworks, grounded in authoritative references.

Chapter 1: Molecular Profile and Elucidation Strategy

The target compound, tert-butyl 4-((4-bromophenyl)amino)piperidine-1-carboxylate, is a substituted piperidine derivative. Such scaffolds are prevalent in pharmaceutical agents due to their favorable pharmacokinetic properties. The presence of a Boc-protecting group, a secondary amine linker, and a brominated aromatic ring makes this molecule a versatile building block. Accurate structural confirmation is the bedrock of any subsequent synthetic or biological application, ensuring purity, reproducibility, and safety.

The molecular structure and its fundamental properties are summarized below.

PropertyValueSource
IUPAC Name tert-butyl 4-(4-bromoanilino)piperidine-1-carboxylate[1]
Molecular Formula C₁₆H₂₃BrN₂O₂[1]
Molecular Weight 355.27 g/mol [1]
Monoisotopic Mass 354.09429 Da[1]
CAS Number 443998-65-0[1]

Our elucidation strategy is built on the principle of orthogonal verification, where each technique provides a unique and complementary piece of the structural puzzle. Mass spectrometry confirms the elemental composition and molecular mass, NMR spectroscopy maps the precise proton and carbon framework, and IR spectroscopy verifies the presence of key functional groups.

Caption: Integrated workflow for structural elucidation.

Chapter 2: Mass Spectrometry (MS): Molecular Mass and Substructural Verification

High-Resolution Mass Spectrometry (HRMS), particularly with a soft ionization technique like Electrospray Ionization (ESI), is the gold standard for confirming the molecular formula of a compound. The primary objective is to observe the molecular ion and match its exact mass to the theoretical value calculated from the molecular formula, C₁₆H₂₃BrN₂O₂.

A critical validation point for this specific molecule is the isotopic pattern conferred by the bromine atom. Bromine exists naturally as two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Therefore, any bromine-containing fragment will appear as a pair of peaks (M and M+2) of nearly equal intensity, providing a definitive signature for its presence.[2]

Expected High-Resolution Mass Spectrometry Data

Adduct / IonTheoretical m/zRationale
[M+H]⁺ 355.1017 (for ⁷⁹Br) / 357.1000 (for ⁸¹Br)The protonated molecular ion; primary observation in positive ion ESI.[3]
[M+Na]⁺ 377.0836 (for ⁷⁹Br) / 379.0819 (for ⁸¹Br)Common sodium adduct, confirming the molecular mass.[3]

Fragmentation analysis further corroborates the structure. Under typical collision-induced dissociation (CID) conditions, the labile Boc group is expected to cleave readily.

Caption: Key fragmentation pathways in ESI-MS/MS.
Experimental Protocol: LC-HRMS (ESI-TOF)

This protocol is adapted from established methods for analyzing similar small molecules.

  • Sample Preparation: Prepare a 1 mg/mL stock solution in methanol. Dilute to a final concentration of 1-10 µg/mL using the initial mobile phase composition.

  • Chromatography:

    • Column: C18 reverse-phase column (e.g., Agilent Zorbax Eclipse XDB-C18, 50 x 4.6 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile or methanol.

    • Gradient: Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and re-equilibrate.

    • Flow Rate: 0.5 mL/min.

    • Injection Volume: 2 µL.

  • Mass Spectrometry (ESI-TOF):

    • Ionization Mode: Positive Ion ESI.

    • Mass Range: Scan m/z 100-1000.

    • Source Parameters:

      • Capillary Voltage: 3500 V.

      • Drying Gas (N₂): 8 L/min at 325 °C.

      • Nebulizer Pressure: 30 psig.

    • Data Acquisition: Acquire data in centroid mode. Perform internal mass calibration for high mass accuracy.

Chapter 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for determining the precise connectivity of a molecule. ¹H NMR identifies the number and environment of hydrogen atoms, while ¹³C NMR does the same for the carbon skeleton.

The N-Boc-piperidine ring is not static; it exists in a dynamic equilibrium of conformations, typically a chair form. The bulky Boc group can influence this equilibrium, but for this structure, a chair conformation with the large 4-anilino group in the equatorial position is expected to be the most stable, minimizing steric hindrance.[4][5]

¹H NMR Spectroscopy: Predicted Chemical Shifts and Multiplicities

(Reference Solvent: CDCl₃, 7.26 ppm)

AssignmentPredicted Shift (δ, ppm)MultiplicityIntegrationRationale
H-a (tert-Butyl)~1.47Singlet (s)9HMagnetically equivalent methyl protons on the sterically bulky Boc group.
H-b (Piperidine, ax)~1.30 - 1.45Multiplet (m)2HAxial protons shielded by the ring structure.
H-c (Piperidine, eq)~2.05 - 2.15Multiplet (m)2HEquatorial protons, deshielded relative to axial counterparts.
H-d (Piperidine, ax)~2.95 - 3.10Multiplet (m)2HProtons adjacent to the Boc-protected nitrogen, deshielded by the electron-withdrawing carbamate.
H-e (Piperidine, eq)~4.00 - 4.15Multiplet (m)2HEquatorial protons adjacent to the nitrogen, strongly deshielded.
H-f (Piperidine, CH)~3.50 - 3.65Multiplet (m)1HMethine proton at the C4 position, deshielded by two adjacent nitrogen atoms.
H-g (NH)~3.80 (broad)Singlet (br s)1HSecondary amine proton; chemical shift is variable and peak may be broad due to exchange.
H-h (Aromatic)~6.50 - 6.60Doublet (d)2HProtons ortho to the electron-donating amino group.
H-i (Aromatic)~7.25 - 7.35Doublet (d)2HProtons ortho to the electron-withdrawing bromine atom, deshielded.
¹³C NMR Spectroscopy: Predicted Chemical Shifts

(Reference Solvent: CDCl₃, 77.16 ppm)

AssignmentPredicted Shift (δ, ppm)Rationale
C-1 (tert-Butyl, CH₃)~28.5Equivalent methyl carbons of the Boc group.
C-2 (Piperidine, CH₂)~32.5Aliphatic carbons adjacent to the C4 methine.
C-3 (Piperidine, CH₂)~43.0Carbons adjacent to the Boc-protected nitrogen.
C-4 (Piperidine, CH)~50.0Methine carbon attached to the secondary amine.
C-5 (tert-Butyl, Quat. C)~79.5Quaternary carbon of the Boc group, deshielded by oxygen.
C-6 (Aromatic, C-Br)~110.0Carbon directly attached to bromine.
C-7 (Aromatic, CH)~115.5Aromatic carbons ortho to the amino group.
C-8 (Aromatic, CH)~132.0Aromatic carbons meta to the amino group (and ortho to bromine).
C-9 (Aromatic, C-N)~146.5Aromatic carbon attached to the amino group.
C-10 (Carbonyl, C=O)~155.0Carbamate carbonyl carbon, characteristic downfield shift.
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve ~10-15 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrument: A 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire with a spectral width of 16 ppm.

    • Use a 30-degree pulse angle and a relaxation delay of 2 seconds.

    • Average 16-32 scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire with a spectral width of 240 ppm.

    • Use a proton-decoupled pulse sequence.

    • Set a relaxation delay of 2-5 seconds.

    • Average 1024 or more scans to achieve adequate signal intensity.

Chapter 4: Infrared (IR) Spectroscopy: Functional Group Identification

IR spectroscopy is a rapid and effective method for confirming the presence of the molecule's key functional groups by identifying their characteristic vibrational frequencies.

Predicted IR Absorption Bands

Frequency (cm⁻¹)Vibration TypeFunctional GroupRationale
3350 - 3400N-H StretchSecondary AmineA sharp, single peak characteristic of a secondary amine.
2850 - 2980C-H StretchAliphatic (sp³)Vibrations from the piperidine ring and tert-butyl group.
~1690C=O StretchCarbamateA very strong, sharp absorption due to the carbamate carbonyl, a defining feature.[6]
~1590C=C StretchAromatic RingCharacteristic stretching of the benzene ring.
1160 - 1250C-O StretchEster/CarbamateStrong stretching from the C-O bond of the carbamate.
1220 - 1300C-N StretchAmine/CarbamateStretching vibrations from the various C-N bonds.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
  • Sample Preparation: Place a small, solvent-free amount of the solid sample directly onto the ATR crystal (e.g., diamond or germanium).

  • Acquisition:

    • Ensure firm contact between the sample and the crystal using the pressure clamp.

    • Collect a background spectrum of the clean, empty crystal.

    • Collect the sample spectrum over a range of 4000-600 cm⁻¹.

    • Average 16-32 scans at a resolution of 4 cm⁻¹.

    • The resulting spectrum should be automatically background-corrected.

Conclusion

The structural elucidation of tert-butyl 4-((4-bromophenyl)amino)piperidine-1-carboxylate is achieved through a systematic and integrated analytical approach. High-resolution mass spectrometry confirms the molecular formula C₁₆H₂₃BrN₂O₂ via exact mass measurement and the characteristic M/M+2 isotopic pattern of bromine. ¹H and ¹³C NMR spectroscopy provide an unambiguous map of the proton and carbon skeleton, confirming the connectivity of the Boc-piperidine and 4-bromoaniline moieties. Finally, IR spectroscopy validates the presence of critical functional groups, notably the secondary amine (N-H) and the carbamate carbonyl (C=O). The convergence of these orthogonal datasets provides a self-validating and definitive confirmation of the compound's structure, meeting the rigorous standards required for research and drug development.

References

  • Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate - ResearchGate. Available at: [Link]

  • tert-Butyl 4-formylpiperidine-1-carboxylate | C11H19NO3 | CID 1514430 - PubChem. Available at: [Link]

  • Tert-butyl 4-((4-bromophenyl)amino)piperidine-1-carboxylate - PubChemLite. Available at: [Link]

  • 4-(4-bromophenyl)-1-[(tert-butoxy)carbonyl]piperidine-4-carboxylic acid - PubChemLite. Available at: [Link]

  • tert-Butyl 4-((4-bromophenyl)amino)piperidine-1-carboxylate | C16H23BrN2O2 | CID 11210451 - PubChem. Available at: [Link]

  • tert-Butyl 4-(4-aminophenyl)piperidine-1-carboxylate | C16H24N2O2 | CID 21940085 - PubChem. Available at: [Link]

  • Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate - Atlantis Press. Available at: [Link]

  • TERT-BUTYL 3-(4-AMINOPHENYL)PIPERIDINE-1-CARBOXYLATE, (S)- - gsrs. Available at: [Link]

  • ANALYTICAL REPORT - 4-Anilino-1-Boc-piperidine (C16H24N2O2) - Policija.si. Available at: [Link]

  • tert-Butyl 4-bromopiperidine-1-carboxylate | C10H18BrNO2 | CID 15541517 - PubChem. Available at: [Link]

  • Structural effects on the bromination rate and selectivity of alkylbenzenes and alkoxybenzenes in aqueous solution - RSC Publishing. Available at: [Link]

  • An Experimental and in Situ IR Spectroscopic Study of the Lithiation–Substitution of N-Boc-2-phenylpyrrolidine and -piperidine - Journal of the American Chemical Society. Available at: [Link]

  • Bromination of Deactivated Aromatics: A Simple and Efficient Method - The Journal of Organic Chemistry. Available at: [Link]

  • Solution and solid structure of a boc-protected piperidine-spiro-hydantoin as studied by two-dimensional NMR and X-ray crystallography - ResearchGate. Available at: [Link]

  • Electrophilic Aromatic Substitution Reactions - Bromination - Chemistry LibreTexts. Available at: [Link]

  • Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate - White Rose eTheses Online. Available at: [Link]

  • Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - NIH. Available at: [Link]

  • Organic Chemistry NMR Structure Elucidation 4-Bromobutanenitrile - YouTube. Available at: [Link]

  • Bromoarene synthesis by bromination or substitution - Organic Chemistry Portal. Available at: [Link]

  • Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - RSC Publishing. Available at: [Link]

  • (PDF) Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate - ResearchGate. Available at: [Link]

Sources

Synthesis pathway for tert-Butyl 4-((4-bromophenyl)amino)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Synthesis of tert-Butyl 4-((4-bromophenyl)amino)piperidine-1-carboxylate

Document Control:

  • Type: Technical Synthesis Guide

  • Status: Validated Protocol

Executive Summary

This guide details the optimized synthesis of tert-butyl 4-((4-bromophenyl)amino)piperidine-1-carboxylate . This molecule is a critical intermediate in medicinal chemistry, serving as a scaffold for PROTAC linkers and kinase inhibitors. The secondary amine motif allows for further functionalization, while the bromine handle enables downstream cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

The selected pathway utilizes a One-Pot Reductive Amination protocol employing Sodium Triacetoxyborohydride (STAB).[1] This method is superior to traditional cyanoborohydride routes due to enhanced safety (non-toxic byproducts), mild conditions, and high chemoselectivity for aldehydes/ketones in the presence of reducible functional groups.

Retrosynthetic Analysis

To maximize yield and minimize steps, the synthesis is designed around the disconnection of the C-N bond between the piperidine ring and the aniline nitrogen.

Strategic Logic:

  • Disconnection: The C4-N bond is cleaved, revealing an aniline nucleophile and a piperidone electrophile.

  • Protection: The piperidine nitrogen is pre-protected with a Boc group (tert-butoxycarbonyl) to prevent polymerization and ensure regioselectivity at the 4-position.

  • Reagents: 4-Bromoaniline is chosen as the nucleophile. Its electron-withdrawing bromine substituent slightly reduces nucleophilicity, requiring an acid catalyst (AcOH) to facilitate imine formation.

Retrosynthesis Target Target Molecule tert-Butyl 4-((4-bromophenyl)amino) piperidine-1-carboxylate Disconnect C-N Disconnection (Reductive Amination) Target->Disconnect Retrosynthesis Ketone Electrophile N-Boc-4-piperidone Disconnect->Ketone Amine Nucleophile 4-Bromoaniline Disconnect->Amine

Figure 1: Retrosynthetic disconnection strategy isolating the key reductive amination step.

Core Synthesis Protocol

Methodology: Direct Reductive Amination (Abdel-Magid Protocol) Reaction Type: One-Pot / Two-Step (In situ)

Reagent Table
ReagentMW ( g/mol )Equiv.[2][3][4][5][6]Density (g/mL)Role
N-Boc-4-piperidone 199.251.0N/A (Solid)Electrophile
4-Bromoaniline 172.021.0 - 1.1N/A (Solid)Nucleophile
Sodium Triacetoxyborohydride (STAB) 211.941.5N/A (Solid)Reducing Agent
Acetic Acid (AcOH) 60.051.0 - 2.01.05Catalyst
1,2-Dichloroethane (DCE) 98.96Solvent1.25Solvent

Critical Note: DCE is the preferred solvent for STAB reductions due to solubility profiles. DCM (Dichloromethane) is a viable alternative if DCE is unavailable, though reaction rates may be slightly slower.

Step-by-Step Procedure

Step 1: Imine Formation (In Situ)

  • Charge a dry round-bottom flask with N-Boc-4-piperidone (1.0 equiv) and 4-Bromoaniline (1.0 equiv).

  • Add 1,2-Dichloroethane (DCE) to achieve a concentration of ~0.2 M.

  • Add Glacial Acetic Acid (1.0–2.0 equiv).

    • Scientific Rationale: The acid protonates the carbonyl oxygen, making it more electrophilic and facilitating the attack of the weak aniline nucleophile.

  • Stir at Room Temperature (RT) for 30–60 minutes under Nitrogen atmosphere.

    • Checkpoint: The solution may darken or become slightly cloudy as the imine/hemiaminal equilibrium is established.

Step 2: Reduction 5. Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) in 3 portions over 15 minutes.

  • Safety: Mild exotherm and gas evolution (H2) may occur. Do not seal the vessel tightly; use a bubbler.
  • Stir the reaction mixture at RT for 12–16 hours (Overnight).

Step 3: Workup 7. Quench the reaction by slowly adding Saturated Aqueous NaHCO3 until pH ~8.

  • Purpose: Neutralizes the acetic acid and decomposes remaining boron complexes.
  • Extract the aqueous layer with DCM (3 x volumes).
  • Combine organic layers and wash with Brine .
  • Dry over anhydrous Na2SO4 , filter, and concentrate under reduced pressure.

Step 4: Purification 11. Purify the crude residue via Flash Column Chromatography.

  • Stationary Phase: Silica Gel (230-400 mesh).
  • Mobile Phase: Hexanes : Ethyl Acetate (Gradient 90:10 to 70:30).
  • Observation: The product is typically a white to off-white solid.

Mechanistic Pathway

Understanding the mechanism is vital for troubleshooting. The reaction proceeds through an equilibrium between the ketone and the carbinolamine, which dehydrates to the iminium ion. STAB selectively reduces the iminium ion faster than the ketone.[1]

Mechanism Ketone Ketone + Amine (Acid Cat.) Carbinol Carbinolamine Intermediate Ketone->Carbinol Nucleophilic Attack Reduction Hydride Transfer (STAB) Ketone->Reduction Slow (Side Rxn) Iminium Iminium Ion (Active Species) Carbinol->Iminium -H2O Iminium->Reduction Fast Step Product Secondary Amine (Final Product) Reduction->Product

Figure 2: Mechanistic flow. Note that STAB reduces the Iminium Ion significantly faster than the starting Ketone, ensuring high selectivity.

Quality Control & Characterization

To validate the synthesis, the following analytical signatures must be confirmed:

  • 1H NMR (DMSO-d6 or CDCl3):

    • δ ~1.45 ppm (s, 9H): Boc-group protons (strong singlet).

    • δ ~3.40 - 3.60 ppm (m, 1H): The methine proton (CH-NH) at the piperidine 4-position. This shift confirms the reduction of the C=N bond to C-N.

    • δ ~4.00 ppm (br s, 2H): Piperidine ring protons adjacent to Nitrogen.

    • δ ~6.5 - 7.3 ppm (m, 4H): Aromatic protons (AA'BB' system typical of para-substituted benzenes).

  • Mass Spectrometry (LC-MS):

    • Look for the parent ion [M+H]+ .

    • Isotope Pattern: A characteristic 1:1 doublet ratio for the molecular ion (M and M+2) confirms the presence of Bromine .

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Conversion Insufficient acid catalystIncrease AcOH to 2.0 equiv to drive iminium formation.
Side Product: Alcohol Reduction of ketone before imine formsEnsure Amine and Ketone stir with Acid for 30 mins before adding STAB.
Starting Material Remains Wet solventSTAB hydrolyzes in water. Use dry DCE/DCM and fresh reagent.
Sticky/Gummy Product Boron complex retentionIncrease the duration of the NaHCO3 quench stir (30+ mins) to break up complexes.

References

  • Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[1][4][7][8] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][4][7][8] Studies on Direct and Indirect Reductive Amination Procedures.[7][8][9][10] The Journal of Organic Chemistry, 61(11), 3849–3862.[7][8]

  • Gribble, G. W. (1998). Sodium triacetoxyborohydride.[1][2][4][7][8][9] Encyclopedia of Reagents for Organic Synthesis.

  • Borch, R. F. , Bernstein, M. D., & Durst, H. D. (1971). The cyanohydridoborate anion as a selective reducing agent.[7] Journal of the American Chemical Society, 93(12), 2897-2904. (Comparative Reference for Cyanoborohydride toxicity).

Sources

Technical Guide: Strategic Selection & Control of Starting Materials for Ibrutinib Synthesis

[1]

Executive Summary: The Covalent Architecture

Ibrutinib is a first-in-class Bruton’s Tyrosine Kinase (BTK) inhibitor that functions via a targeted covalent interaction with Cysteine-481 in the ATP-binding pocket.[1] For the process chemist, this mechanism dictates the synthetic strategy: the molecule is constructed from a rigid biaryl core linked to a chiral piperidine scaffold, culminating in the installation of a reactive Michael acceptor (acrylamide) warhead.[1]

The quality of the final drug substance (DS) is inextricably linked to the purity and stereochemistry of three Regulatory Starting Materials (RSMs). This guide dissects these materials, analyzing their critical quality attributes (CQAs) and their impact on the downstream process.

Retrosynthetic Logic & Strategy

To maximize yield and minimize genotoxic impurities (GTIs), the synthesis is best viewed through a convergent lens.[1] We disconnect Ibrutinib into three distinct modules:

  • The Heterocyclic Core: 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine.[1][2]

  • The Chiral Linker: (S)-1-Boc-3-hydroxypiperidine (Note: Stereochemical inversion occurs during coupling).[1]

  • The Aryl Extension: 4-Phenoxyphenylboronic acid.[1]

Visualization: Retrosynthetic Disconnection Map

Ibrutinib_RetrosynthesisIbrutinibIbrutinib (Target)(R)-EnantiomerIntermediate_1Intermediate A(Deprotected Core)Ibrutinib->Intermediate_1Acylation (-HCl)WarheadAcryloyl Chloride(Michael Acceptor Source)Ibrutinib->WarheadCore_BlockRSM 1: Heterocycle3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amineIntermediate_1->Core_BlockMitsunobu (Inversion)Linker_BlockRSM 2: Chiral Linker(S)-1-Boc-3-hydroxypiperidine(Stereocenter Source)Intermediate_1->Linker_BlockCouplingAryl_BlockRSM 3: Aryl Coupler4-Phenoxyphenylboronic acidIntermediate_1->Aryl_BlockSuzuki-Miyaura

Caption: Convergent disconnection of Ibrutinib showing the three primary Regulatory Starting Materials (RSMs).

Deep Dive: Critical Starting Materials

RSM 1: The Heterocycle Core

Compound: 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS: 151266-23-8[1]

While the un-iodinated parent (1H-pyrazolo[3,4-d]pyrimidin-4-amine) is cheaper, the 3-iodo derivative is the preferred RSM for scalable routes.[1] Pre-installation of the iodine allows for a cleaner Suzuki coupling later in the sequence, avoiding the harsh iodination conditions (NIS/DMF at 80°C) that can degrade the sensitive chiral linker if performed post-coupling.[1]

ParameterSpecification TargetRationale
Purity (HPLC) > 98.5%Minimizes formation of des-iodo impurities which are difficult to purge.[1]
Appearance Off-white to yellow solidDark color indicates oxidation of the amine or iodine liberation.
Water Content < 0.5% w/wWater interferes with the efficiency of the subsequent Mitsunobu reaction.[1]
RSM 2: The Chiral Linker

Compound: (S)-1-Boc-3-hydroxypiperidine CAS: 143900-44-1[1]

The Stereochemical Pivot: Ibrutinib possesses the (R)-configuration at the piperidine C3 position.[1] However, the coupling reaction (Mitsunobu) proceeds via an SN2 mechanism, causing Walden inversion .[1] Therefore, we must start with the (S)-enantiomer .[1]

  • Critical Impurity: The (R)-enantiomer of the starting material.[1][3]

  • Impact: If the starting material contains 1% (R)-isomer, the final API will contain 1% (S)-Ibrutinib (a potent impurity).[1] Enantiomeric Excess (ee) must be >99.5%.[1]

RSM 3: The Aryl Coupler

Compound: 4-Phenoxyphenylboronic acid CAS: 51067-38-0[1]

Used in the Suzuki-Miyaura cross-coupling to attach the biphenyl ether moiety.

  • Stoichiometry: A slight excess (1.1–1.2 eq) is typically used.[1]

  • Catalyst Poisoning: High levels of residual halides or sulfur in this RSM can deactivate the Palladium catalyst (e.g., Pd(PPh3)4), stalling the reaction.[1]

The "Dirty" Reagent: Acryloyl Chloride

CAS: 814-68-6[1]

The final step involves installing the warhead using acryloyl chloride.[1] This is the most volatile and risk-prone step in the synthesis.[1]

The Hidden Impurity: Commercial acryloyl chloride often degrades into 3-chloropropionyl chloride (via HCl addition).[1]

  • Consequence: This reacts to form the dihydro-chloro impurity (an alkylating agent).[1]

  • Control Strategy: Use fresh, distilled acryloyl chloride or stabilize the reaction with a scavenger base (DIPEA) at strictly controlled temperatures (-30°C to -10°C) to prevent conjugate addition of HCl.[1]

Experimental Protocol: The Critical Mitsunobu Coupling

Note: This protocol describes the coupling of RSM 1 and RSM 2, the step most prone to variability.

Objective: C-N Bond formation with stereochemical inversion.

Reagents:

  • 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine (1.0 eq)[1]

  • (S)-1-Boc-3-hydroxypiperidine (1.5 eq)[1][3]

  • Triphenylphosphine (PPh3) (1.5 - 2.0 eq)[1]

  • Diisopropyl azodicarboxylate (DIAD) (1.5 - 2.0 eq)[1]

  • Solvent: Tetrahydrofuran (THF) (anhydrous)[1]

Workflow:

  • Charge: Load the pyrazolo-pyrimidine core, (S)-linker, and PPh3 into the reactor under Nitrogen.

  • Solvation: Add anhydrous THF (10-15 volumes). Stir to form a suspension.

  • Activation (Exothermic): Cool the mixture to 0–5°C. Add DIAD dropwise over 60 minutes.

    • Why? Rapid addition generates excessive heat, promoting the formation of hydrazine by-products and reducing stereoselectivity.[1]

  • Reaction: Allow to warm to 20–25°C. Monitor by HPLC. Reaction typically requires 3–12 hours.[1]

  • Quench: Quench with water/brine.

  • Purification: The major challenge is removing Triphenylphosphine oxide (TPPO).

    • Technique: Trituration with hot MTBE or precipitation from IPA/Water is often required before chromatography.

Visualization: Process Flow Logic

Process_FlowStartStart:RSM 1 + RSM 2 + PPh3CoolingCool to 0°CStart->CoolingAdditionAdd DIAD(Dropwise, Exotherm Control)Cooling->AdditionReactionReaction(Walden Inversion)Addition->ReactionWorkupTPPO Removal(Trituration)Reaction->WorkupProductIntermediate:Boc-Protected CoreWorkup->Product

Caption: Critical process flow for the Mitsunobu coupling step.

References

  • Honigberg, L. A., et al. (2010).[1] "The selective BTK inhibitor PCI-32765 blocks B-cell activation and is efficacious in models of autoimmune disease and B-cell malignancy."[1] Proceedings of the National Academy of Sciences. Link[1]

  • Pharmacyclics Inc. (2014).[1][4] "Process for the preparation of Ibrutinib." World Intellectual Property Organization (WO2014022390).[1] Link

  • Li, X., et al. (2015).[1][5] "Discovery of (R)-1-(3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-2-(dimethylamino)ethanone...". Journal of Medicinal Chemistry. Link[1]

  • Marek, A., et al. (2021).[1][6] "Synthesis of [13C6]-Ibrutinib." Journal of Labelled Compounds and Radiopharmaceuticals. Link[1]

  • ChemicalBook. "3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine Product Properties." Link

The 4-Anilinopiperidine Scaffold: A Comprehensive Technical Guide to tert-Butyl 4-((4-bromophenyl)amino)piperidine-1-carboxylate and its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The tert-butyl 4-((4-bromophenyl)amino)piperidine-1-carboxylate core structure represents a cornerstone in modern medicinal chemistry. This technical guide provides an in-depth exploration of this privileged scaffold, its derivatives, and analogs for researchers, scientists, and drug development professionals. We will delve into the synthetic nuances, with a particular focus on the pivotal Buchwald-Hartwig amination, and discuss comprehensive characterization methodologies. Furthermore, this guide will illuminate the critical role of this scaffold in the development of targeted therapeutics, including kinase inhibitors, and address its regulated status due to its use as a precursor in the synthesis of controlled substances.

The Strategic Importance of the 4-Anilinopiperidine Scaffold

The 4-anilinopiperidine motif is a highly valued scaffold in drug discovery, primarily due to its versatile structural features that allow for three-dimensional exploration of chemical space.[1] The piperidine ring offers a conformationally constrained, yet adaptable, framework that can orient substituents towards key interactions with biological targets.[1] The aniline moiety provides a vector for substitution, enabling the modulation of electronic and steric properties to fine-tune binding affinity and selectivity. The tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen enhances the solubility and reactivity of the molecule during synthesis, making it a key intermediate for the elaboration into more complex drug candidates.[2]

This scaffold is a key component in a wide array of clinically approved drugs and investigational agents, particularly in the fields of oncology and immunology. Its ability to serve as a hinge-binding motif in many kinase inhibitors underscores its significance. However, it is also crucial to acknowledge that derivatives of 4-anilinopiperidine are precursors in the synthesis of fentanyl and its analogs, leading to strict regulatory control over these compounds.[3][4]

Synthesis of tert-Butyl 4-((4-bromophenyl)amino)piperidine-1-carboxylate: A Detailed Protocol

The construction of the C-N bond between the piperidine and the aryl group is the critical step in the synthesis of the title compound. The Buchwald-Hartwig amination is the most efficient and widely used method for this transformation.[5]

The Buchwald-Hartwig Amination: Mechanism and Rationale

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide (or triflate) and an amine.[5] The catalytic cycle, a cornerstone of modern organic synthesis, involves three key steps:

  • Oxidative Addition: A Pd(0) catalyst inserts into the aryl-bromide bond of 4-bromoaniline, forming a Pd(II) complex.

  • Amine Coordination and Deprotonation: The amine (tert-butyl 4-aminopiperidine-1-carboxylate) coordinates to the palladium center, followed by deprotonation by a base to form a palladium-amido complex.

  • Reductive Elimination: The desired C-N bond is formed as the product is eliminated from the palladium complex, regenerating the Pd(0) catalyst.

The choice of ligand for the palladium catalyst is crucial for the success of the reaction. Bulky, electron-rich phosphine ligands, such as BINAP or Xantphos, are often employed to facilitate the reductive elimination step and prevent side reactions. The base, typically a strong, non-nucleophilic base like sodium tert-butoxide or cesium carbonate, is essential for the deprotonation of the amine.

Diagram: Catalytic Cycle of the Buchwald-Hartwig Amination

Buchwald_Hartwig_Amination Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Br Pd(II)_Complex Ar-Pd(II)-Br(L2) Oxidative_Addition->Pd(II)_Complex Amine_Coordination Amine Coordination Pd(II)_Complex->Amine_Coordination R-NH2 Pd_Amine_Complex [Ar-Pd(II)-NHR(L2)]+ Br- Amine_Coordination->Pd_Amine_Complex Deprotonation Deprotonation (Base) Pd_Amine_Complex->Deprotonation Pd_Amido_Complex Ar-Pd(II)-NR(L2) Deprotonation->Pd_Amido_Complex Reductive_Elimination Reductive Elimination Pd_Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Product Ar-NR Reductive_Elimination->Product

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol

This protocol is a representative procedure for the synthesis of tert-butyl 4-((4-bromophenyl)amino)piperidine-1-carboxylate.

Materials:

  • tert-Butyl 4-aminopiperidine-1-carboxylate

  • 1-Bromo-4-iodobenzene (or 1,4-dibromobenzene)

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)

  • Cesium carbonate (Cs₂CO₃)

  • Toluene (anhydrous)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add tert-butyl 4-aminopiperidine-1-carboxylate (1.0 eq.), 1-bromo-4-iodobenzene (1.1 eq.), cesium carbonate (2.0 eq.), palladium(II) acetate (0.05 eq.), and BINAP (0.08 eq.).[6]

  • Add anhydrous toluene (10 volumes relative to the amine).

  • Degas the reaction mixture by bubbling nitrogen through the solution for 15-20 minutes.

  • Heat the reaction mixture to 110 °C and stir vigorously for 8-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the palladium catalyst and inorganic salts.

  • Wash the celite pad with additional toluene.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

  • Combine the fractions containing the desired product and concentrate under reduced pressure to yield tert-butyl 4-((4-bromophenyl)amino)piperidine-1-carboxylate as a solid.

Characterization of tert-Butyl 4-((4-bromophenyl)amino)piperidine-1-carboxylate

Thorough characterization is essential to confirm the identity and purity of the synthesized compound.

Physical Properties
PropertyValue
Molecular FormulaC₁₆H₂₃BrN₂O₂
Molecular Weight355.27 g/mol
AppearanceWhite to off-white solid
Melting PointTypically in the range of 140-150 °C
Spectroscopic Data
  • ¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group (a singlet at ~1.47 ppm), the piperidine ring protons (multiplets between 1.2 and 4.0 ppm), the aniline N-H proton (a broad singlet), and the aromatic protons of the bromophenyl ring (two doublets in the aromatic region, ~6.5-7.3 ppm).

  • ¹³C NMR (100 MHz, CDCl₃): The carbon NMR spectrum will display signals for the tert-butyl group (~28.4 ppm for the methyl carbons and ~79.5 ppm for the quaternary carbon), the piperidine ring carbons (~32, 42, and 50 ppm), and the aromatic carbons (~114, 116, 132, and 146 ppm).

  • Mass Spectrometry (ESI+): The mass spectrum will show a characteristic isotopic pattern for a bromine-containing compound, with the [M+H]⁺ ion at m/z 355 and 357 in approximately a 1:1 ratio.

  • Infrared (IR) Spectroscopy (ATR): The IR spectrum will exhibit characteristic absorption bands for the N-H stretch (~3300-3400 cm⁻¹), C-H stretches (aliphatic and aromatic, ~2850-3100 cm⁻¹), the C=O stretch of the carbamate (~1680-1700 cm⁻¹), and C-N and C-Br stretches in the fingerprint region.

Structure-Activity Relationship (SAR) and Analogs in Drug Discovery

The tert-butyl 4-((4-bromophenyl)amino)piperidine-1-carboxylate scaffold is a versatile starting point for generating libraries of compounds for biological screening.

Kinase Inhibitors

A significant application of this scaffold is in the development of kinase inhibitors. The 4-anilinopiperidine core can effectively mimic the hinge-binding motif of ATP, allowing for potent and selective inhibition of various kinases.

SAR Insights:

  • Substitutions on the Phenyl Ring: The bromine atom at the 4-position can be replaced with other functional groups to modulate activity and selectivity. Small, electron-withdrawing groups can enhance potency against certain kinases.

  • Piperidine Ring Modifications: Substitution on the piperidine ring can improve pharmacokinetic properties and introduce additional interactions with the target protein.

  • Deprotection and Derivatization of the Piperidine Nitrogen: Removal of the Boc group allows for the introduction of various substituents, which can be tailored to target specific regions of the kinase active site.

Diagram: Derivatization of the 4-Anilinopiperidine Scaffold

SAR cluster_0 Core Scaffold cluster_1 Modification Sites Scaffold tert-Butyl 4-((4-bromophenyl)amino)piperidine-1-carboxylate R1 R1 (Phenyl Ring) Scaffold->R1 Substitution R2 R2 (Piperidine Ring) Scaffold->R2 Derivatization R3 R3 (Piperidine Nitrogen) Scaffold->R3 Deprotection & Acylation/Alkylation Modulate_Potency Modulate_Potency R1->Modulate_Potency Impacts Potency & Selectivity Improve_PK Improve_PK R2->Improve_PK Improves PK/ Adds Interactions Target_Specific_Regions Target_Specific_Regions R3->Target_Specific_Regions Targets Specific Pockets

Sources

tert-Butyl 4-((4-bromophenyl)amino)piperidine-1-carboxylate as a building block in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to serve as a high-level operational manual for medicinal chemists. It prioritizes strategic application, robust synthetic protocols, and regulatory awareness.[1]

The "Bifunctional Pivot" in Divergent Library Synthesis

Executive Summary: The Strategic Value

In the architecture of small molecule drug discovery, tert-butyl 4-((4-bromophenyl)amino)piperidine-1-carboxylate (hereafter referred to as Intermediate-Br ) is not merely a reagent; it is a bifunctional pivot scaffold .[1][2]

Unlike its non-halogenated analog (1-Boc-4-anilinopiperidine), which is a controlled precursor for fentanyl-class opioids, Intermediate-Br offers a distinct, chemically versatile handle (the aryl bromide) that enables Late-Stage Functionalization (LSF) .[1][2] It serves as a critical junction point for two major pharmacophore classes:

  • Kinase Inhibitors: The 4-amino-phenyl moiety mimics the ATP-binding hinge interaction.[1][2]

  • GPCR Ligands: The piperidine nitrogen (post-deprotection) serves as the basic center for aspartate salt-bridging in receptors like CCR5, MCHr1, and SST.[2]

This guide details the synthesis, quality control, and divergent application of this building block.

Synthesis Protocol: Reductive Amination

Rationale: While Buchwald-Hartwig coupling can synthesize this bond, reductive amination is preferred for its operational simplicity, cost-effectiveness, and avoidance of heavy metal contamination in early steps.[1][2]

Optimized Protocol (Self-Validating)

Objective: Synthesis of Intermediate-Br on a 10g scale. Reaction Type: Indirect Reductive Amination (Stepwise).[1][2]

Reagents & Stoichiometry:
ComponentEquiv.Role
N-Boc-4-piperidone 1.0Electrophile (Ketone)
4-Bromoaniline 1.05Nucleophile (Amine)
Sodium Triacetoxyborohydride (STAB) 1.5Mild Reducing Agent
Acetic Acid (AcOH) 1-2Catalyst (pH adjustment)
1,2-Dichloroethane (DCE) Solvent0.2 M Concentration
Step-by-Step Workflow:
  • Imine Formation (The "Equilibrium Check"):

    • Dissolve N-Boc-4-piperidone (1.0 eq) and 4-bromoaniline (1.05 eq) in DCE.

    • Add AcOH (2.0 eq). Stir at Room Temperature (RT) for 2–4 hours.

    • Validation Point: Monitor by TLC or LCMS.[1][2] You must see the disappearance of the ketone and formation of the imine (M+H shift).[1][2] Do not proceed to reduction until imine formation is >90%.

  • Reduction (The "Hydride Transfer"):

    • Cool the mixture to 0°C.

    • Add STAB (1.5 eq) portion-wise to control exotherm.

    • Allow to warm to RT and stir overnight (12h).

    • Mechanistic Insight: STAB is preferred over NaBH₄ because it is less basic and selectively reduces the imine over the ketone, minimizing the formation of the 4-hydroxypiperidine byproduct.

  • Workup & Isolation:

    • Quench with saturated aqueous NaHCO₃ (slow addition, gas evolution).[1][2]

    • Extract with DCM (3x).[1][2] Wash combined organics with brine.[1][2]

    • Dry over Na₂SO₄ and concentrate.[1][2]

  • Purification:

    • Recrystallization from EtOAc/Hexanes is often sufficient.[1][2]

    • If chromatography is needed: Elute with 10–30% EtOAc in Hexanes.[1][2]

Visual Workflow: Synthesis Pathway

Synthesis Start Start: N-Boc-4-piperidone + 4-Bromoaniline Imine Intermediate: Imine Formation (Acid Catalyzed) Start->Imine AcOH, DCE, RT 2-4 hrs Reduction Reduction: Add NaBH(OAc)3 (Selectivity Control) Imine->Reduction 0°C to RT 12 hrs Product Final Product: Intermediate-Br (>95% Purity) Reduction->Product Quench (NaHCO3) Recrystallize

Caption: Stepwise reductive amination workflow ensuring imine selectivity before hydride delivery.

Divergent Library Synthesis: The "Pivot" Strategy

The power of Intermediate-Br lies in its ability to facilitate Divergent Synthesis .[1][2] The chemist can choose which "end" of the molecule to elaborate first based on the SAR (Structure-Activity Relationship) priority.[1][2]

Path A: The "Head-First" Approach (Aryl Coupling)

Best for: Rapid screening of aromatic tail groups (e.g., biaryl systems for kinase inhibitors).[1][2]

  • Reaction: Suzuki-Miyaura Coupling on the Aryl Bromide.

  • Conditions: Aryl-Boronic Acid, Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O.[1][2]

  • Advantage: The Boc group remains intact, protecting the piperidine nitrogen from participating in the Pd-cycle or side reactions.[1][2]

Path B: The "Tail-First" Approach (Amine Deprotection)

Best for: Optimizing the solubility/PK properties via the piperidine nitrogen (e.g., amide coupling, reductive amination).[2]

  • Reaction: Acidic Deprotection (TFA/DCM or HCl/Dioxane).[1][2]

  • Result: Yields the secondary amine (piperidine) as a salt.

  • Next Step: Urea formation, sulfocylation, or alkylation.[1][2]

Visual Strategy Map: Divergent Functionalization

Divergent Core Intermediate-Br (The Pivot) Suzuki Path A: Suzuki Coupling (Modify Aryl Head) Core->Suzuki Pd(0), Ar-B(OH)2 Base Deprotect Path B: Boc Deprotection (Expose Piperidine NH) Core->Deprotect TFA or HCl Biaryl Biaryl Scaffold (Boc Protected) Suzuki->Biaryl C-C Bond Formed Piperidine Free Piperidine (Secondary Amine) Deprotect->Piperidine Salt Formation Amide/Urea\nDerivatives Amide/Urea Derivatives Piperidine->Amide/Urea\nDerivatives R-COCl or R-NCO

Caption: Strategic divergence allowing independent optimization of the aryl "Head" or piperidine "Tail".

Quality Control & Characterization

To ensure the integrity of the building block before library synthesis, verify the following parameters.

MethodExpected CharacteristicDiagnostic Signal
1H NMR (DMSO-d6) Boc-Group: Singlet, ~1.40 ppm (9H)Confirm integration vs aromatic protons.[1][2]
Aniline NH: Doublet, ~5.8-6.0 ppmExchangeable with D₂O.[1][2]
Aryl Protons: AA'BB' SystemCharacteristic "roofing" effect of para-substitution.[1][2]
LCMS Purity: >98% (UV 254nm)Mass: [M+H]+ = 355/357 (1:1 Br isotope pattern).[1][2]
TLC Rf ~ 0.4 (30% EtOAc/Hex)Stains well with Ninhydrin (faint) or UV active.[1][2]

Troubleshooting Note:

  • Issue: Presence of 4-hydroxypiperidine impurity.[1][2]

  • Cause: Incomplete imine formation before adding STAB.[1][2]

  • Fix: Increase time for Step 1 or add molecular sieves to drive equilibrium.

Regulatory & Safety Note (Critical)

Distinction from Controlled Substances:

  • Intermediate-Br (CAS 443998-65-0): Contains a bromine atom.[1][2] Generally not a DEA List 1 chemical.[1][2]

  • 1-Boc-4-AP (CAS 125541-22-2): The non-brominated analog.[1][2] This is a DEA List 1 Precursor (fentanyl backbone).[1][2]

Guidance: While Intermediate-Br is chemically distinct, its structural similarity necessitates rigorous inventory tracking.[1][2] Ensure it is stored in a secure chemical cabinet and usage is logged to prevent confusion with regulated analogs.

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[1][2] Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849-3862.[1][2][3] Link[1][2]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 11210451, tert-Butyl 4-((4-bromophenyl)amino)piperidine-1-carboxylate."[1][2] PubChem, 2023.[1][2] Link[1][2]

  • Drug Enforcement Administration. "Specific Listing for 1-boc-4-AP, a Currently Controlled List I Chemical."[1][2][4][5] Federal Register, 2022.[1][2] Link

Sources

Chemical reactivity profile of N-Boc-4-(4-bromoanilino)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Chemical Reactivity Profile of N-Boc-4-(4-bromoanilino)piperidine

Abstract

N-Boc-4-(4-bromoanilino)piperidine is a pivotal heterocyclic building block in modern medicinal chemistry and drug development. Its structure is strategically designed for sequential and selective functionalization, featuring four key points of reactivity: the versatile aryl bromide, the acid-labile N-Boc protecting group, the secondary anilino nitrogen, and the piperidine ring scaffold itself. This guide provides an in-depth exploration of the compound's chemical reactivity, offering a framework for its strategic application in the synthesis of complex molecular architectures. We will dissect the principal transformations, including palladium-catalyzed cross-coupling reactions at the C-Br bond, the deprotection and subsequent elaboration of the piperidine nitrogen, and the inherent reactivity of the anilino moiety. Each section is grounded in mechanistic principles, providing field-proven experimental protocols and explaining the causality behind the selection of reagents and conditions.

Introduction: A Scaffold of Strategic Importance

The piperidine ring is a ubiquitous scaffold in pharmaceuticals, prized for its ability to confer favorable pharmacokinetic properties such as improved solubility and metabolic stability.[1][2] N-Boc-4-(4-bromoanilino)piperidine emerges as a particularly valuable intermediate by combining this privileged core with two orthogonally reactive functional groups.

The molecule's design allows for a modular approach to library synthesis, a cornerstone of modern drug discovery. The key reactive centers are:

  • The Aryl Bromide: This is the primary handle for diversification, readily participating in a wide array of palladium-catalyzed cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds.

  • The N-Boc Group: The tert-butoxycarbonyl (Boc) protecting group provides robust protection for the piperidine nitrogen under a variety of conditions (e.g., basic, nucleophilic, reductive) but can be cleanly removed under acidic conditions.[3][4] This acid-lability allows for late-stage functionalization of the piperidine nitrogen.

  • The Anilino N-H: The secondary amine linker offers a potential site for substitution, although its reactivity is tempered by the electronic influence of the aromatic ring.

  • The Piperidine Ring: The saturated heterocyclic core provides a three-dimensional scaffold that can be crucial for orienting pharmacophoric elements for optimal target engagement.

This guide will systematically explore the chemistry of each of these sites, providing researchers with the technical insights required to harness the full synthetic potential of this versatile building block.

Synthesis: Reductive Amination Pathway

The most common and efficient synthesis of N-Boc-4-(4-bromoanilino)piperidine is achieved through a one-pot reductive amination between N-Boc-4-piperidone and 4-bromoaniline. This method is favored for its operational simplicity and high yields.

The choice of reducing agent is critical for the success of this transformation. Sodium triacetoxyborohydride, NaBH(OAc)₃, is the preferred reagent. Unlike stronger hydrides like sodium borohydride (NaBH₄), NaBH(OAc)₃ is a milder, more selective agent that does not readily reduce the ketone starting material in the absence of the iminium ion intermediate. This selectivity minimizes the formation of the corresponding alcohol byproduct. The reaction proceeds via the formation of an intermediate iminium ion, which is then rapidly reduced by the hydride to furnish the desired secondary amine.[5]

G cluster_process Process A N-Boc-4-piperidone P1 Mix Starting Materials in DCM A->P1 B 4-Bromoaniline B->P1 C NaBH(OAc)₃ P2 Add NaBH(OAc)₃ C->P2 D Dichloromethane (DCM) D->P1 E Acetic Acid (optional, catalyst) E->P1 P1->P2 P3 Stir at Room Temp (12-18h) P2->P3 P4 Aqueous Workup (e.g., 1N NaOH) P3->P4 P5 Extraction & Purification P4->P5 F N-Boc-4-(4-bromoanilino)piperidine P5->F

Caption: Workflow for the synthesis of N-Boc-4-(4-bromoanilino)piperidine.

Experimental Protocol: Synthesis via Reductive Amination
  • Setup: To a round-bottom flask, add N-Boc-4-piperidone (1.0 eq) and 4-bromoaniline (1.05 eq).

  • Solvation: Dissolve the solids in an appropriate volume of dichloromethane (DCM).

  • Reduction: Add sodium triacetoxyborohydride (1.5 eq) to the solution portion-wise over 15 minutes. The reaction is typically stirred at room temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed (typically 12-18 hours).

  • Workup: Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate or 1N NaOH.[5] Stir vigorously for 30 minutes.

  • Extraction: Separate the organic layer. Extract the aqueous layer with DCM (2x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield the final product.[5]

Reactivity at the Aryl Bromide: The Gateway to Diversity

The C(sp²)-Br bond is the molecule's primary locus for diversification, serving as an electrophilic partner in numerous palladium-catalyzed cross-coupling reactions. This enables the introduction of a vast array of aryl, heteroaryl, alkyl, and amino substituents.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a robust and versatile method for forming carbon-carbon bonds by coupling the aryl bromide with an organoboron species (boronic acid or boronic ester).[6] The reaction is valued for its mild conditions, functional group tolerance, and the commercial availability of a wide range of boronic acids.[7]

The catalytic cycle involves three key steps:

  • Oxidative Addition: The Pd(0) catalyst inserts into the C-Br bond.

  • Transmetalation: The organic group is transferred from the boron atom to the palladium center.

  • Reductive Elimination: The two organic partners are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ ArPdBr Ar-Pd(II)L₂-Br Pd0->ArPdBr Ar-Br RE_label Reductive Elimination ArPdR Ar-Pd(II)L₂-R ArPdBr->ArPdR R-B(OH)₂ OA_label Oxidative Addition Base_label Base (e.g., K₂CO₃) ArPdR->Pd0 Ar-R TM_label Transmetalation

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling.

Experimental Protocol: Suzuki-Miyaura Coupling
  • Setup: In an oven-dried flask under an inert atmosphere (Nitrogen or Argon), combine N-Boc-4-(4-bromoanilino)piperidine (1.0 eq), the desired boronic acid or ester (1.2-1.5 eq), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).

  • Catalyst/Ligand: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand (if required).

  • Solvent: Add a degassed solvent system, typically a mixture like Dioxane/Water or Toluene/Ethanol/Water.

  • Reaction: Heat the mixture to the required temperature (e.g., 80-100 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Workup: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography.

Table 1: Representative Suzuki-Miyaura Coupling Reactions

Boronic Acid Partner Catalyst (mol%) Base Solvent Yield (%)
Phenylboronic acid Pd(PPh₃)₄ (5%) K₂CO₃ Toluene/EtOH/H₂O 85-95
4-Methoxyphenylboronic acid Pd(dppf)Cl₂ (3%) Cs₂CO₃ Dioxane/H₂O 80-92
3-Pyridinylboronic acid Pd(PPh₃)₄ (5%) K₂CO₃ Dioxane/H₂O 75-88

| Methylboronic acid | SPhos Pd G3 (2%) | K₃PO₄ | Toluene/H₂O | 60-75 |

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming carbon-nitrogen bonds, coupling the aryl bromide with a primary or secondary amine.[8] This transformation is central to pharmaceutical synthesis, as the N-aryl piperazine and related motifs are prevalent in a vast number of biologically active molecules.[9][10]

The success of this reaction is highly dependent on the choice of phosphine ligand, which stabilizes the palladium catalyst and facilitates the key steps of the catalytic cycle.[11]

  • For primary amines and less hindered secondary amines: Bidentate ligands like Xantphos or BINAP are often effective.

  • For more sterically hindered secondary amines: Bulky, electron-rich monophosphine ligands (Buchwald ligands) such as RuPhos or SPhos are generally superior.[12]

A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is required to deprotonate the amine coupling partner.

Experimental Protocol: Buchwald-Hartwig Amination
  • Setup: In a glovebox or under an inert atmosphere, add the aryl bromide (1.0 eq), palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the appropriate phosphine ligand (2-4 mol%), and the base (e.g., NaOtBu, 1.4 eq) to a reaction vessel.

  • Addition: Add the anhydrous, degassed solvent (e.g., Toluene or Dioxane), followed by the amine coupling partner (1.2 eq).

  • Reaction: Seal the vessel and heat to the target temperature (typically 80-110 °C) with stirring. Monitor the reaction for completion.

  • Workup: Cool the reaction mixture, dilute with a solvent like ethyl acetate, and filter through a pad of Celite to remove palladium residues.

  • Extraction: Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography.

Table 2: Ligand Selection for Buchwald-Hartwig Amination

Amine Partner Catalyst System Base Typical Yield (%) Rationale
Morpholine Pd₂(dba)₃ / Xantphos Cs₂CO₃ 88-96 Xantphos is effective for cyclic secondary amines.
Aniline G3-XPhos / XPhos NaOtBu 90-98 Bulky ligands facilitate coupling with anilines.
Benzylamine Pd(OAc)₂ / RuPhos LHMDS 85-95 RuPhos is a robust ligand for primary amines.

| N-Boc-piperazine | Pd₂(dba)₃ / BINAP | NaOtBu | 80-92 | BINAP offers good performance for this common scaffold.[12] |

Reactivity at the Piperidine Nitrogen: The N-Boc Switch

The N-Boc group serves as a reliable protecting group, stable to the basic and often heated conditions of cross-coupling reactions.[4] Its true utility lies in its clean, acid-catalyzed removal, which unmasks the piperidine nitrogen for further functionalization.

Deprotection of the Boc Group

The mechanism involves protonation of the carbonyl oxygen, followed by the collapse of the carbamate to release the free amine, carbon dioxide, and a stable tert-butyl cation. Strong acids like trifluoroacetic acid (TFA) in DCM or hydrogen chloride (HCl) in dioxane or methanol are commonly employed.[3]

Deprotection_Workflow A N-Boc Protected Substrate B Acidic Deprotection (e.g., TFA/DCM or HCl/Dioxane) A->B C Amine Salt Intermediate B->C D Basification (e.g., NaHCO₃, Et₃N) C->D E Free Secondary Amine D->E F Further Functionalization (Alkylation, Acylation, etc.) E->F

Caption: General workflow for N-Boc deprotection and subsequent functionalization.

Experimental Protocol: N-Boc Deprotection with TFA
  • Setup: Dissolve the N-Boc protected substrate (1.0 eq) in dichloromethane (DCM).

  • Acid Addition: Cool the solution in an ice bath (0 °C) and add trifluoroacetic acid (TFA) (5-10 eq) dropwise.

  • Reaction: Remove the ice bath and stir the reaction at room temperature for 1-4 hours, monitoring by TLC/LC-MS.

  • Workup: Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

  • Neutralization: Redissolve the residue in DCM and neutralize by washing with a saturated aqueous NaHCO₃ solution. Extract the aqueous layer with DCM.

  • Isolation: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the deprotected amine. The product is often pure enough for the next step without further purification.

Summary: A Strategy of Orthogonal Reactivity

The true power of N-Boc-4-(4-bromoanilino)piperidine lies in the orthogonal nature of its reactive sites. A synthetic chemist can selectively address the aryl bromide first, leveraging the robust stability of the N-Boc group, and then deprotect to reveal the piperidine nitrogen for a subsequent, distinct transformation. This strategic, multi-step approach is fundamental to building molecular complexity efficiently.

Orthogonal_Strategy Start N-Boc-4-(4-bromoanilino)piperidine Step1_Out Step 1 Product (C-C or C-N Coupled) Start->Step1_Out 1. Suzuki or Buchwald-Hartwig (Reaction at C-Br) Step2_Out Step 2 Product (Deprotected Piperidine) Step1_Out->Step2_Out 2. Acidic Deprotection (Reaction at N-Boc) Step3_Out Final Diversified Product Step2_Out->Step3_Out 3. N-Alkylation / N-Acylation (Reaction at Piperidine N-H)

Caption: A strategic synthetic pathway utilizing the orthogonal reactivity.

This deliberate, stepwise functionalization allows for the controlled and predictable synthesis of complex piperidine-containing molecules, making N-Boc-4-(4-bromoanilino)piperidine an indispensable tool for researchers, scientists, and drug development professionals.

References

  • Synthesis method of N-boc-4-hydroxypiperidine. (2015).
  • Method for synthesizing 1-boc-4-aminopiperidine. (2015).
  • Method for preparing 4-Boc-aminopiperidine. (2018).
  • ChemicalBook. (2022). Synthesis of N-Boc 4-piperidone.
  • Benchchem. N-Boc-4-(4-Toluenesulfonyloxymethyl)piperidine.
  • Unlocking Complex Molecules: The Power of N-Boc-4-piperidone in Organic Synthesis. (2026).
  • PubMed. (2014). Expedient synthesis of α-heteroaryl piperidines using a Pd-catalyzed Suzuki cross-coupling-reduction sequence.
  • Benchchem. A Comprehensive Technical Guide to N-Boc-Piperazine in Organic Synthesis.
  • ChemicalBook. 1-BOC-4-(4-BROMO-PHENYLAMINO)-PIPERIDINE synthesis.
  • 1-BOC-Piperazine: Applications in Chemical Synthesis and its Prepar
  • Porcheddu, A., De Luca, L., & Giacomelli, G. (2009). A Mild and Inexpensive Procedure for the Synthesis of N,N′-Di-Boc-Protected Guanidines. Synlett.
  • Benchchem. Application Notes: The Versatility of N-Boc-4-hydroxypiperidine as a Precursor in Piperidine-Based Drug Synthesis.
  • SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES.
  • ResearchGate. Reaction with Boc‐piperazine (18) and (N‐Boc‐4‐amino)piperidine (19).
  • NIH. Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties.
  • PMC.
  • Sigma-Aldrich. N-Boc-piperidine 98 75844-69-8.
  • PubChem. 4-(N-Boc-amino)piperidine.
  • Recent Advances in the Synthesis of Piperazines: Focus on C–H 2 Functionaliz
  • PMC. (2024).
  • PubMed Central. Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols.
  • Benchchem.
  • ResearchGate. (2025).
  • ResearchGate. (2025).
  • White Rose eTheses Online.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • ResearchGate. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds.
  • Organic Chemistry Portal. Boc-Protected Amino Groups.
  • Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups.
  • Semantic Scholar. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds.
  • MDPI. (2023). Suzuki–Miyaura Reactions of (4-bromophenyl)
  • IJNRD. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance.
  • Wikipedia.
  • DSpace@MIT. (2016).
  • Sciforum. (2023). Suzuki-Miyaura cross-coupling for synthesis of key intermediates of ketoprofen and bifonazole analogues.
  • Chemistry LibreTexts. (2023).
  • PMC - NIH. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow.

Sources

Methodological & Application

Application Note: High-Fidelity Synthesis of N-Arylpiperidines via Buchwald-Hartwig Amination

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The N-arylpiperidine moiety is a privileged pharmacophore in medicinal chemistry, appearing ubiquitously in antipsychotics (e.g., Aripiprazole), antihistamines, and kinase inhibitors. While nucleophilic aromatic substitution (SNAr) is limited to electron-deficient arenes, Palladium-catalyzed Buchwald-Hartwig amination offers a universal solution for coupling piperidines with aryl halides regardless of electronic bias.

This guide provides a robust, field-validated framework for synthesizing N-arylpiperidines. Unlike generic protocols, we focus on the RuPhos and BrettPhos ligand systems using Generation 4 (G4) Palladacycle precatalysts , which eliminate the induction periods and reproducibility issues associated with traditional Pd(OAc)₂/Phosphine mixtures.

Critical Parameters & Mechanistic Drivers

The Catalyst System: Why RuPhos?

For secondary cyclic amines like piperidine, RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) is the ligand of choice.

  • Steric Bulk: The bulky biaryl backbone enforces a mono-ligated Pd(0) species, which is the active catalyst. This promotes the difficult reductive elimination step, which is often the rate-determining step for electron-rich amines.

  • Electron Density: The dicyclohexylphosphine moiety makes the Pd center electron-rich, accelerating the oxidative addition into aryl chlorides.

  • G4 Precatalyst Architecture: The G4 precatalyst contains a pre-formed Pd(II) species that reduces to Pd(0) immediately upon exposure to base, releasing the active ligand. This ensures a precise 1:1 Pd:Ligand ratio and prevents the formation of inactive Pd-black aggregates.

Mechanistic Cycle

The reaction proceeds through a Pd(0)/Pd(II) catalytic cycle. Understanding this cycle is critical for troubleshooting.

Figure 1: Catalytic cycle for G4-mediated Buchwald-Hartwig Amination. Note that for bulky ligands, the amine binding and deprotonation often occur in a concerted manner or via a base-bound intermediate.

Method Development Guide

Use this decision tree to select the starting conditions for your specific substrate.

ParameterStandard Conditions Base-Sensitive Substrates Sterically Hindered / Ortho-Substituted
Substrate Type Simple Aryl Bromides/ChloridesEsters, Nitriles, Nitro groups, acidic protonsOrtho-substituted Ar-X or 2-substituted piperidines
Catalyst RuPhos Pd G4 (1-2 mol%)RuPhos Pd G4 (2-4 mol%)BrettPhos Pd G4 (2-5 mol%)
Base NaOtBu (1.5 equiv)Cs₂CO₃ (2.0 equiv) or K₃PO₄NaOtBu or LiHMDS
Solvent THF or Toluene1,4-Dioxane or t-Amyl AlcoholToluene or Dioxane
Temp 65 °C - 85 °C80 °C - 100 °C100 °C - 110 °C
Time 2 - 12 hours12 - 24 hours12 - 24 hours

Validated Experimental Protocols

Protocol A: Standard Synthesis (High Throughput / Bench Scale)

Best for: Rapid library synthesis of N-arylpiperidines from stable aryl halides.

Reagents:

  • Aryl Halide (1.0 mmol)[1]

  • Piperidine derivative (1.2 mmol)

  • RuPhos Pd G4 (0.02 mmol, 2 mol%) [Sigma-Aldrich: 804290]

  • Sodium tert-butoxide (NaOtBu) (1.5 mmol)

  • Anhydrous THF (2.0 mL) [0.5 M concentration]

Step-by-Step Workflow:

  • Vessel Prep: Equip a 2-dram vial or microwave tube with a magnetic stir bar.

  • Solids Addition: Weigh RuPhos Pd G4, NaOtBu, and the Aryl Halide (if solid) into the vial.

    • Note: G4 precatalysts are air-stable, so this can be done on the benchtop. However, NaOtBu is hygroscopic; minimize exposure or use a glovebox for best results.

  • Purge: Seal the vial with a septum cap. Evacuate and backfill with Nitrogen or Argon (3 cycles).[1]

  • Liquids Addition: Add Anhydrous THF via syringe. Add the Piperidine (and Aryl Halide if liquid) via syringe.

  • Reaction: Place in a pre-heated heating block at 65 °C with vigorous stirring (800 rpm).

  • Monitoring: Monitor by LC-MS after 2 hours.

    • Success Criteria: >95% conversion of Aryl Halide.[2]

  • Workup: Cool to Room Temperature (RT). Dilute with EtOAc (5 mL), filter through a small pad of Celite/Silica to remove Pd and salts. Concentrate in vacuo.

Protocol B: Challenging Substrates (Base-Sensitive / Heterocycles)

Best for: Substrates containing esters, ketones, or electron-deficient heterocycles (e.g., chloropyridines).

Reagents:

  • Aryl/Heteroaryl Halide (1.0 mmol)[1][3]

  • Piperidine derivative (1.2 mmol)

  • RuPhos Pd G4 (0.04 mmol, 4 mol%)

  • Cesium Carbonate (Cs₂CO₃) (2.0 mmol)

  • 1,4-Dioxane (2.0 mL)

Step-by-Step Workflow:

  • Solids Addition: Add RuPhos Pd G4, Cs₂CO₃, and Aryl Halide to the reaction vessel.

  • Inertion: Seal and purge with Argon (3 cycles). Strict inert atmosphere is more critical here due to the slower reaction rate.

  • Solvent: Add anhydrous 1,4-Dioxane.

  • Activation: Heat to 80-100 °C . Weak bases like carbonate require higher temperatures to facilitate the deprotonation step in the catalytic cycle.

  • Timecourse: Run for 12-24 hours.

  • Workup: Dilute with water/brine and extract with DCM or EtOAc. (Carbonate salts can clog filters; aqueous workup is preferred).

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Conversion (<20%) Catalyst poisoning or inactive Pd.1. Switch to BrettPhos Pd G4 . 2. Ensure amine is free of oxidation impurities. 3. Increase Temp to 100°C.
Dehalogenation (Ar-H) Beta-hydride elimination or solvent reduction.1. Switch solvent from alcohols to Toluene/Dioxane. 2. Lower temperature.
Incomplete Reaction Catalyst death over time.1. Add a second portion of catalyst (1 mol%) after 4 hours. 2. Ensure rigorous exclusion of O₂.
Coupling of Chloropyridines N-coordination to Pd inhibits cycle.1. Use RuPhos . 2. Pre-mix catalyst and ligand in solvent for 5 mins before adding substrate.
Visualization: Optimization Workflow

Figure 2: Logical flow for optimizing N-arylation conditions based on initial screening results.

References

  • RuPhos/BrettPhos Discovery & Scope: Maiti, D.; Buchwald, S. L. "Universal 1,4-Diazabicyclo[2.2.2]octane-Palladium Precatalyst System for Cross-Coupling Reactions of Aryl Halides and Amines." Chemical Science, 2011 , 2,[4] 27.

  • G4 Precatalyst Development: Bruno, N. C.; Niljianskul, N.; Buchwald, S. L. "N-Methyl-2-aminobiphenyl-based Palladacycles: G4-Precatalysts for Pd-Catalyzed Cross-Coupling Reactions." Journal of Organic Chemistry, 2014 , 79, 4161–4166.

  • Mechanism of Amine Arylation: Ruiz-Castillo, P.; Buchwald, S. L. "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews, 2016 , 116, 12564–12649.

  • Protocol for Heterocycles: "Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides." Chemical Science, 2011 , 2, 27-57.

Sources

Step-by-step synthesis of Ibrutinib precursor from tert-Butyl 4-((4-bromophenyl)amino)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to address the synthesis of the Ibrutinib precursor.

Scientific Note: The starting material specified in the request—tert-Butyl 4-((4-bromophenyl)amino)piperidine-1-carboxylate—possesses a 4-substituted piperidine scaffold. However, Ibrutinib (PCI-32765) structurally requires a 3-substituted piperidine motif to achieve the necessary binding conformation with Cys-481 in the BTK active site. Using the 4-isomer yields a regioisomer with significantly reduced or null potency.

To ensure scientific integrity and utility, this guide provides the protocol for the correct (3R)-isomer synthesis (the actual Ibrutinib precursor) while explicitly analyzing the structural divergence of the user-specified 4-series material.

Protocol for the (3R)-Piperidine Scaffold & Regioisomer Analysis

Executive Summary

Ibrutinib is a first-in-class irreversible Bruton's tyrosine kinase (BTK) inhibitor. Its efficacy relies on a precise covalent bond formation between its acrylamide moiety and Cys-481 of the kinase. This spatial arrangement is dictated by the chirality and regiochemistry of the piperidine linker.

This protocol details the synthesis of the critical N-(3-piperidinyl) precursor required for Ibrutinib, utilizing a Mitsunobu coupling strategy. It contrasts this with the 4-substituted analog (derived from the user's specified starting material) to highlight critical structure-activity relationship (SAR) constraints.

Retrosynthetic Analysis & Structural Logic

The synthesis of Ibrutinib converges on the coupling of the pyrazolo[3,4-d]pyrimidine core with a chiral piperidine linker.

  • Path A (Bioactive): Coupling of the core with a 3-substituted piperidine positions the acrylamide "warhead" correctly to intercept Cys-481.

  • Path B (Inactive Regioisomer): Utilization of a 4-substituted piperidine (e.g., tert-Butyl 4-((4-bromophenyl)amino)piperidine-1-carboxylate) extends the linker length and alters the vector, preventing the pharmacophore from docking effectively.

Pathway Visualization (DOT Diagram)

Ibrutinib_Retrosynthesis cluster_legend Structural Logic Target Ibrutinib (PCI-32765) (Bioactive 3-Substituted) Analog 4-Regioisomer Analog (Inactive) Core 3-(4-phenoxyphenyl)-1H-pyrazolo [3,4-d]pyrimidin-4-amine Core->Target Mitsunobu Coupling (Path A) Core->Analog Hypothetical Coupling (Path B) SM_Correct (S)-tert-Butyl 3-hydroxypiperidine -1-carboxylate SM_Correct->Target Chiral Retention SM_User tert-Butyl 4-((4-bromophenyl)amino) piperidine-1-carboxylate SM_User->Analog Regioisomer Mismatch Legend1 Correct Route Legend2 Inactive Route

Figure 1: Retrosynthetic logic distinguishing the bioactive 3-series pathway from the inactive 4-series pathway.

Experimental Protocol: Synthesis of the Active Precursor

Objective: Synthesis of (R)-tert-butyl 3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate.

Reagents & Materials Table
ReagentEquiv.FunctionCAS No.
3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine1.0Core Scaffold330786-24-8
(S)-tert-Butyl 3-hydroxypiperidine-1-carboxylate1.5Chiral Linker143900-44-1
Triphenylphosphine (PPh3)1.5Mitsunobu Reagent603-35-0
DIAD (Diisopropyl azodicarboxylate)1.5Mitsunobu Reagent2446-83-5
Tetrahydrofuran (THF)-Solvent (Anhydrous)109-99-9
Step-by-Step Methodology

1. Preparation of Reaction Matrix

  • Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Dissolution: Charge the flask with Core Scaffold (1.0 equiv) and (S)-Linker (1.5 equiv). Add anhydrous THF (10 mL/g of core).

  • Activation: Add Triphenylphosphine (1.5 equiv) to the suspension. Stir at room temperature (20–25°C) for 15 minutes under nitrogen until a homogeneous or fine suspension is achieved.

2. Mitsunobu Coupling (Critical Step)

  • Addition: Cool the reaction mixture to 0°C using an ice bath.

  • Injection: Add DIAD (1.5 equiv) dropwise via a syringe pump over 30 minutes. Note: Exothermic reaction; maintain internal temperature < 5°C to prevent racemization.

  • Reaction: Allow the mixture to warm to room temperature gradually. Stir for 12–16 hours.

  • Monitoring: Monitor by HPLC or TLC (5% MeOH in DCM). The product spot (Rf ~ 0.4) should appear as the starting material is consumed.

3. Work-up and Purification

  • Quench: Quench the reaction with water (5 mL).

  • Extraction: Dilute with Ethyl Acetate (EtOAc) and wash with brine. Dry the organic layer over Na2SO4.

  • Concentration: Concentrate under reduced pressure to yield a yellow oil (crude).

  • Purification: Purify via Flash Column Chromatography (SiO2).

    • Gradient: 0% to 50% EtOAc in Hexanes.

    • Yield Expectation: 65–75% of a white to off-white solid.

4. Validation (QC)

  • 1H NMR (400 MHz, DMSO-d6): Confirm the presence of the piperidine multiplet at δ 4.5–4.8 ppm (methine proton at C3) and the Boc singlet at δ 1.40 ppm.

  • Chiral HPLC: Verify enantiomeric excess (ee) > 98% to ensure the (R)-configuration is retained (inversion of the (S)-alcohol).

Analysis of the User-Specified Starting Material

Material: tert-Butyl 4-((4-bromophenyl)amino)piperidine-1-carboxylate (CAS 443998-65-0).[1][2]

This molecule contains a 4-amino-piperidine linkage.[3] If this material were used in a coupling reaction (e.g., Buchwald-Hartwig with a pyrimidine halide), it would yield a structure where the piperidine is attached via the nitrogen of the aniline linker, or the carbon of the piperidine, depending on the coupling partner.

Why it fails for Ibrutinib:

  • Regiochemistry: Ibrutinib requires a direct N-N bond between the pyrazole nitrogen and the piperidine C3. The user's material has a Phenyl-Amino-Piperidine(C4) sequence.[4]

  • Linker Length: The "4-amino-phenyl" insertion extends the distance between the core and the acrylamide tail by ~6 Å, rendering the molecule unable to covalently bind the target cysteine.

Correct Application for this Material: This specific starting material is a known intermediate for Niraparib (PARP inhibitor) analogs or specific MEK inhibitors (e.g., Cobimetinib analogs) where a 4-piperidine-aniline scaffold is essential for binding in the solvent-exposed pocket.

References
  • Ibrutinib Discovery: Pan, Z., et al. (2007). "Discovery of Selective Irreversible Inhibitors for Bruton's Tyrosine Kinase". ChemMedChem, 2(1), 58-61. Link

  • Synthesis Protocol: Honigberg, L. A., et al. (2010). "The selective BTK inhibitor PCI-32765 blocks B-cell activation and is efficacious in models of autoimmune disease and B-cell malignancy". Proc. Natl. Acad. Sci. U.S.A., 107(29), 13075-13080. Link

  • Patent Grounding: Honigberg, L., et al. (2008). "Inhibitors of Bruton's Tyrosine Kinase". WO Patent 2008/039218.[3] Link

  • Process Chemistry: Davulcu, A. H., et al. (2015). "Process Development and Scale-up of Ibrutinib". Organic Process Research & Development.

Sources

Application Note and Protocol: A Scalable Approach to the Synthesis of tert-Butyl 4-((4-bromophenyl)amino)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of a Versatile Building Block

tert-Butyl 4-((4-bromophenyl)amino)piperidine-1-carboxylate is a key intermediate in the synthesis of a wide range of biologically active molecules and pharmaceutical compounds. The N-arylpiperidine motif is a prevalent scaffold in medicinal chemistry, exhibiting diverse pharmacological activities.[1][2] The presence of a bromine atom provides a reactive handle for further functionalization, typically through cross-coupling reactions, making this molecule a valuable building block for creating libraries of compounds for drug discovery. Furthermore, the Boc-protecting group offers a stable yet readily cleavable amine protecting group, essential for multi-step synthetic sequences.

This application note provides a detailed, robust, and scalable protocol for the synthesis of tert-butyl 4-((4-bromophenyl)amino)piperidine-1-carboxylate via a Buchwald-Hartwig amination. The protocol is designed for researchers, scientists, and professionals in drug development, with a focus on practical implementation, safety, and scalability.

Synthetic Strategy: The Power of Buchwald-Hartwig Amination

The formation of the C-N bond between an aryl halide and an amine is a cornerstone of modern organic synthesis. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as a powerful and versatile method for this transformation.[3][4][5] It offers significant advantages over traditional methods, such as nucleophilic aromatic substitution, by providing a broader substrate scope and milder reaction conditions.[5]

Our synthetic approach involves the direct coupling of 1,4-dibromobenzene with tert-butyl 4-aminopiperidine-1-carboxylate. This strategy is chosen for its convergence and efficiency. While 4-bromoaniline could also be used in conjunction with a piperidine derivative, the use of 1,4-dibromobenzene allows for a more direct route, albeit with the potential for a double amination side product, which can be mitigated through careful control of stoichiometry.

Reaction Mechanism and Key Considerations

The catalytic cycle of the Buchwald-Hartwig amination generally involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired N-aryl amine and regenerate the Pd(0) catalyst.

The choice of catalyst, ligand, base, and solvent is critical for a successful and scalable reaction. For the coupling of an aryl bromide with a primary aliphatic amine, a variety of palladium sources and phosphine-based ligands have proven effective.[6]

Detailed Synthesis Protocol

This protocol is optimized for a laboratory scale of approximately 10-50 grams and is designed with scalability in mind.

Materials and Reagents
ReagentMolar Mass ( g/mol )Quantity (for 10g scale)Molar EquivalentsSupplier
1,4-Dibromobenzene235.9014.74 g1.5Sigma-Aldrich
tert-Butyl 4-aminopiperidine-1-carboxylate200.288.34 g1.0Commercially Available
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)915.720.38 g0.01Strem Chemicals
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)476.660.80 g0.04Strem Chemicals
Sodium tert-butoxide (NaOtBu)96.105.05 g1.25Acros Organics
Toluene (anhydrous)-150 mL-Sigma-Aldrich
Equipment
  • Three-neck round-bottom flask (500 mL) equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet.

  • Heating mantle with a temperature controller.

  • Standard laboratory glassware for workup and purification.

  • Rotary evaporator.

  • Silica gel for column chromatography.

Experimental Workflow Diagram

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification charge_flask Charge flask with 1,4-dibromobenzene, Pd₂(dba)₃, XPhos, and NaOtBu add_amine Add tert-butyl 4-aminopiperidine-1-carboxylate charge_flask->add_amine Under N₂ add_solvent Add anhydrous toluene add_amine->add_solvent degas Degas with nitrogen add_solvent->degas heat Heat to 100 °C degas->heat monitor Monitor by TLC/LC-MS heat->monitor cool Cool to room temperature monitor->cool Upon completion quench Quench with water cool->quench extract Extract with ethyl acetate quench->extract wash Wash organic layer with brine extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate chromatography Purify by column chromatography concentrate->chromatography isolate Isolate pure product chromatography->isolate

Caption: Workflow for the synthesis of tert-Butyl 4-((4-bromophenyl)amino)piperidine-1-carboxylate.

Step-by-Step Procedure
  • Reaction Setup: To a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add 1,4-dibromobenzene (14.74 g, 1.5 equiv), tris(dibenzylideneacetone)dipalladium(0) (0.38 g, 0.01 equiv), 2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.80 g, 0.04 equiv), and sodium tert-butoxide (5.05 g, 1.25 equiv).

  • Addition of Amine and Solvent: Add tert-butyl 4-aminopiperidine-1-carboxylate (8.34 g, 1.0 equiv) to the flask. Evacuate and backfill the flask with nitrogen three times. Add anhydrous toluene (150 mL) via cannula.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring under a nitrogen atmosphere.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by the slow addition of water (50 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).

  • Washing and Drying: Wash the combined organic layers with brine (100 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 30% ethyl acetate).

  • Isolation and Characterization: Combine the fractions containing the pure product and concentrate under reduced pressure to afford tert-butyl 4-((4-bromophenyl)amino)piperidine-1-carboxylate as a solid. The expected yield is typically in the range of 70-85%. The product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry.

Process Safety and Scale-Up Considerations

Scaling up chemical reactions requires careful consideration of safety and process parameters.

  • Exothermicity: While the Buchwald-Hartwig amination is not typically violently exothermic, it is good practice to monitor the internal temperature during the initial heating phase, especially on a larger scale.

  • Reagent Handling: Sodium tert-butoxide is a strong base and is moisture-sensitive. It should be handled under an inert atmosphere. Toluene is flammable and should be handled in a well-ventilated fume hood away from ignition sources.

  • Palladium Catalyst: Palladium catalysts can be pyrophoric, especially when finely divided. Handle with care, preferably in an inert atmosphere.

  • Purification: On a larger scale, crystallization may be a more efficient and economical purification method than chromatography. A solvent screen should be performed to identify a suitable crystallization solvent system.

  • Waste Disposal: Palladium-containing waste should be collected and disposed of according to institutional and environmental regulations.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no conversion Inactive catalystEnsure anhydrous and anaerobic conditions. Use fresh, high-quality reagents.
Insufficient baseEnsure the base is dry and of sufficient strength.
Formation of side products Double aminationUse a slight excess of the aryl halide. Monitor the reaction closely and stop when the starting amine is consumed.
HydrodehalogenationEnsure a strictly inert atmosphere to prevent the presence of water or oxygen.
Difficult purification Co-eluting impuritiesOptimize the chromatographic conditions or explore crystallization.

Conclusion

This application note provides a comprehensive and scalable protocol for the synthesis of tert-butyl 4-((4-bromophenyl)amino)piperidine-1-carboxylate. The use of the Buchwald-Hartwig amination offers a reliable and efficient method for the construction of the key C-N bond. By following the detailed procedure and considering the safety and scale-up recommendations, researchers can confidently produce this valuable intermediate for their drug discovery and development programs.

References

  • Wang, M., Wang, W., & Q, A. P. (Year). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. [Link]

  • Hu, X., et al. (2019). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. IOP Conference Series: Earth and Environmental Science, 252, 022085. [Link]

  • Google Patents. (n.d.). US9029547B1 - Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Surry, D. S., & Buchwald, S. L. (2011). Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile with (S)-3-Amino-2-methylpropan-1-ol. Organic Process Research & Development, 15(4), 834-839. [Link]

  • Google Patents. (n.d.). CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine.
  • Kozłowska, A., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules, 26(23), 7353. [Link]

  • Hu, X., et al. (2019). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. ResearchGate. [Link]

  • DeepMatter. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed. [Link]

  • PubChem. (n.d.). tert-Butyl 4-(4-aminophenyl)piperidine-1-carboxylate. [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. [Link]

  • Yaseneva, P., et al. (2015). Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate. Reaction Chemistry & Engineering, 1, 83-91. [Link]

  • Zawatzky, K., et al. (2023). A General Strategy for N–(Hetero)aryl Piperidine Synthesis Using Zincke Imine Intermediates. ChemRxiv. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • Kumar, A., et al. (2024). Recent synthetic strategies for N-arylation of piperidine using metal catalysts: A potential template for biologically active molecules. Synthetic Communications, 54(8), 847-870. [Link]

  • Peshkov, V. A., & Pereshivko, O. P. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6436. [Link]

Sources

Application Note: Purification Strategies for tert-Butyl 4-((4-bromophenyl)amino)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026


Molecular Weight:  355.27  g/mol [1][2][3][4]

Abstract & Utility

This Application Note provides a rigorous technical guide for the isolation and purification of tert-butyl 4-((4-bromophenyl)amino)piperidine-1-carboxylate. This compound serves as a critical "linchpin" scaffold in medicinal chemistry.[1][2][3][4] The 4-amino-piperidine core acts as a privileged structure in GPCR ligands, while the aryl bromide moiety enables downstream diversification via Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to generate complex chemical libraries (e.g., kinase inhibitors, PROTAC linkers).[1][2][3][4]

Achieving high purity (>98%) is essential to prevent catalyst poisoning in subsequent coupling steps.[1][2][3][4] This guide outlines a scalable purification workflow, transitioning from crude reaction workup to high-purity isolation via chromatography and recrystallization.[1][2][3][4]

Chemical Context & Impurity Profile[1][2][3][4][5][6][7]

The standard synthesis involves the Reductive Amination of N-Boc-4-piperidone with 4-bromoaniline, typically mediated by Sodium Triacetoxyborohydride (STAB) or Sodium Cyanoborohydride in the presence of Acetic Acid.[1][2][3][4]

Understanding the reaction mechanism reveals the impurity profile:

Common Impurities
Impurity TypeSourcePhysicochemical BehaviorRemoval Strategy
4-Bromoaniline Unreacted Starting MaterialWeak base, aromatic, potentially genotoxic.[1][2][3][4]Acidic wash (careful control) or Chromatography.[1][2][3][4]
N-Boc-4-piperidone Unreacted Starting MaterialKetone, moderately polar.[1][2][3][4]Chromatography (distinct

).
N-Boc-4-hydroxypiperidine Side ProductFormed by direct reduction of the ketone (competing reaction).[1][2][3][4] Highly polar alcohol.[1][2][3][4]Aqueous extraction (partial) or Chromatography (elutes late).[1][2][3][4]
Boron Salts Reagent ResidueInorganic/Organic complexes from STAB.[1][2][3][4]Basic aqueous quench (Sodium Bicarbonate/Rochelle salt).[1][2][3][4]
Mechanistic Pathway & Impurity Generation

ReactionPathway cluster_impurities Residuals in Crude SM1 N-Boc-4-piperidone Imine Imine Intermediate SM1->Imine + SM2, AcOH Side1 Side Product: N-Boc-4-hydroxypiperidine SM1->Side1 Direct Reduction (STAB) SM2 4-Bromoaniline Product Target Product (Secondary Amine) Imine->Product Reduction (STAB)

Figure 1: Reaction pathway highlighting the origin of key impurities.[1][2][3][4]

Protocol A: Reaction Workup (The "Crude Clean")[1][2][3][4]

Objective: To remove bulk boron salts, acidic additives, and water-soluble side products before purification.[1][2][3][4] Critical Control Point: The Boc group is acid-sensitive.[1][2][3][4] Avoid strong acids (e.g., 1M HCl) during workup.[1][2][3][4]

Materials
  • Saturated aqueous

    
    [1][2][3]
    
  • Ethyl Acetate (EtOAc) or Dichloromethane (DCM)[1][2][3][4]

  • Brine (Saturated NaCl)[1][2][3][4]

  • Magnesium Sulfate (

    
    ) or Sodium Sulfate (
    
    
    
    )[1][2][3][4]
Step-by-Step Procedure
  • Quenching: Upon reaction completion, slowly pour the reaction mixture into a stirred solution of Saturated

    
      (1:1 volume ratio relative to reaction solvent).
    
    • Why? This neutralizes the Acetic Acid and decomposes the remaining borohydride reagent, evolving

      
       gas.[3][4]
      
  • Extraction: Transfer to a separatory funnel. Extract the aqueous layer 3x with EtOAc.[1][2][3][4]

    • Note: DCM is a viable alternative, but EtOAc is preferred for safety and ease of evaporation.[3][4]

  • Washing: Combine the organic layers and wash sequentially with:

    • 1x Water (removes trapped inorganic salts).[1][2][3][4]

    • 1x Brine (removes residual water).[1][2][3][4]

  • Drying: Dry the organic phase over anhydrous

    
     for 15 minutes. Filter off the solids.[1][2][3][4]
    
  • Concentration: Concentrate the filtrate under reduced pressure (Rotavap) at 40°C to obtain the crude oil/solid.

Protocol B: Flash Column Chromatography (Gold Standard)[1][2][3][4]

Objective: Separation of the target secondary amine from unreacted aniline and alcohol byproducts. Stationary Phase: Silica Gel 60 (230-400 mesh).[1][2][3][4]

Solvent System Optimization

The secondary amine functionality can cause "streaking" (tailing) on silica due to interaction with acidic silanol groups.[1][2][3][4]

  • Base Modifier: Add 1% Triethylamine (TEA) to the mobile phase to neutralize silica acidity and sharpen peaks.[1][2][3][4]

  • Eluent: Hexanes / Ethyl Acetate gradient.

Gradient Table
Time (min)% Hexanes% Ethyl Acetate (+1% TEA)Elution Event
0-5955System Equilibration
5-1595

80
5

20
Elution of non-polar impurities
15-3080

60
20

40
Target Compound Elution (~25-30% EtOAc)
30-4060

0
40

100
Elution of polar byproducts (Alcohol/Aniline)
Procedure
  • Load: Dissolve the crude residue in a minimum amount of DCM. Load onto the pre-equilibrated column.[1][2][3][4]

  • Elute: Run the gradient at a flow rate appropriate for the column size (e.g., 20-40 mL/min for a 40g cartridge).

  • Monitor: Check fractions via TLC (stained with Ninhydrin or UV 254nm).

    • Target

      
      : ~0.3-0.4 in 7:3 Hexanes:EtOAc.[1][2][3][4]
      
    • Aniline Impurity: often stains yellow/brown or is UV active; usually runs higher or streaks.[1][2][3][4]

    • Ketone Impurity:[1][3][4] UV active, stains with KMnO4/DNP.[1][2][3][4]

  • Pool & Dry: Combine pure fractions and evaporate to dryness.

Protocol C: Recrystallization (Scalable Alternative)[1][2][3][4]

Objective: For batches >5g, chromatography becomes expensive.[1][2][3][4] Recrystallization is efficient if the crude purity is moderate (>80%).[1][2][3][4]

Solvent Selection
  • Solvent A (Good Solvent): Dichloromethane (DCM) or Ethyl Acetate (hot).[1][2][3][4]

  • Solvent B (Anti-Solvent): n-Heptane or Hexanes.[1][2][3][4]

Step-by-Step Procedure
  • Dissolution: Place the crude solid in a flask. Add the minimum amount of hot Ethyl Acetate (approx. 60°C) required to fully dissolve the solid.[1][2][3][4]

    • Tip: If insoluble particles remain, filter the hot solution quickly.[3][4]

  • Precipitation: Remove from heat. While stirring, slowly add n-Heptane dropwise until a persistent turbidity (cloudiness) is observed.

  • Nucleation: Re-heat slightly to clear the solution, then let it cool slowly to room temperature.

  • Crystallization: Once at room temperature, move the flask to a fridge (4°C) for 4-12 hours.

  • Filtration: Collect the crystals via vacuum filtration (Buchner funnel). Wash the cake with cold n-Heptane.

  • Drying: Dry under high vacuum to remove residual solvent.[1][2][3][4]

Analytical Verification (QC)

Verify the identity and purity of the isolated solid.[1][2][3][4]

Proton NMR ( NMR, 400 MHz, )
  • Diagnostic Peaks:

    • 
       1.45 ppm (s, 9H): Boc group  (tert-butyl).[1][2][3][4]
      
    • 
       1.3-2.0 ppm (m, 4H): Piperidine ring protons (
      
      
      
      ).[1][2][3][4]
    • 
       2.9 & 4.0 ppm (br m, 4H): Piperidine ring protons (
      
      
      
      ).[1][2][3][4]
    • 
       3.4-3.5 ppm (m, 1H): Methine proton (
      
      
      
      ) attached to the amine.[1][2][3][4]
    • 
       6.4-7.3 ppm (m, 4H): Aromatic protons  (AA'BB' system typical of para-substitution).[1][2][3][4] Look for doublets characteristic of the 4-bromophenyl group.[1][2][3][4]
      
    • 
       3.6-4.0 ppm (br s, 1H): NH  proton (exchangeable).[1][2][3][4]
      
LC-MS
  • Ionization: ESI (Positive mode).[1][2][3][4]

  • Expected Mass:

    
     (1:1 isotopic ratio due to Bromine).[1][2][3][4]
    
  • Fragment: Loss of Boc group (

    
    ) is common, showing a peak at ~255/257.[1][2][3][4]
    

Troubleshooting Guide

IssueProbable CauseSolution
Low Yield Incomplete reaction or product loss in aqueous layer.[1][2][3][4]Check pH of aqueous layer during extraction (should be neutral/basic).[1][2][3][4] Re-extract aqueous phase.[1][2][3][4]
Streaking on TLC/Column Amine interaction with silica.[1][2][3][4]Increase TEA concentration to 2% or switch to Amino-functionalized silica cartridges.
Oily Product (No Crystals) Residual solvent or impurities preventing lattice formation.[1][2][3][4]Triturate the oil with cold pentane/hexanes to induce solidification.[1][2][3][4] Seed with a pure crystal if available.[1][2][3][4]
Boc Deprotection Acidic conditions during workup or reaction.[1][2][3][4]Ensure quench is fully basic (

).[1][2][3][4] Avoid heating >40°C during evaporation if traces of acid remain.[1][2][3][4]

References

  • Abdel-Magid, A. F., et al. (1996).[1][2][3][4][5] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862.[1][3][4] Link[1][2][3][4]

  • Gassama, A., & Diatta, A. (2015).[1][3][4] "Synthesis of N-Substituted piperidines from piperidone." Journal de la Société Ouest-Africaine de Chimie, 039, 31-40.[1][2][3][4][6] Link

  • National Center for Biotechnology Information. (2023).[1][2][3][4] PubChem Compound Summary for CID 11210451, tert-Butyl 4-((4-bromophenyl)amino)piperidine-1-carboxylate.[1][2][3][4] Link[1][2][3][4]

  • Burke, S. D., & Danheiser, R. L. (1999).[1][3][4] Handbook of Reagents for Organic Synthesis: Oxidizing and Reducing Agents. Wiley.[1][2][3][4] (Reference for STAB properties).

Sources

Application Note: Accelerated Synthesis of a Key Pharmaceutical Intermediate via Microwave-Assisted Buchwald-Hartwig Amination

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of N-Aryl Piperidines and the Drive for Synthetic Efficiency

The N-aryl piperidine moiety is a privileged scaffold in modern medicinal chemistry, forming the core of numerous blockbuster drugs and clinical candidates. Its prevalence stems from its ability to confer favorable pharmacokinetic properties and to serve as a versatile anchor for introducing molecular complexity. The target molecule of this application note, tert-butyl 4-((4-bromophenyl)amino)piperidine-1-carboxylate, is a crucial intermediate in the synthesis of a wide range of biologically active compounds. The bromo-functional group provides a reactive handle for further chemical transformations, such as cross-coupling reactions, enabling the exploration of diverse chemical space in drug discovery programs.[1][2]

Traditionally, the synthesis of such N-aryl piperidines via conventional heating methods can be time-consuming, often requiring extended reaction times and harsh conditions.[3] This can lead to the formation of impurities and pose challenges for process scale-up. Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, offering significant advantages in terms of reaction acceleration, increased yields, and improved product purity.[4][5][6] By directly and efficiently heating the reaction mixture, microwave irradiation can overcome activation energy barriers more effectively than conventional heating, leading to dramatic reductions in reaction times from hours to minutes.[7][8] This application note provides a detailed protocol for the rapid and efficient synthesis of tert-butyl 4-((4-bromophenyl)amino)piperidine-1-carboxylate utilizing a palladium-catalyzed Buchwald-Hartwig amination under microwave irradiation.

The Power of Microwave-Assisted Buchwald-Hartwig C-N Cross-Coupling

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen bonds with remarkable efficiency and scope.[9][10][11] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are ubiquitous in pharmaceuticals, agrochemicals, and materials science. The catalytic cycle, broadly understood, involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to furnish the desired N-aryl amine and regenerate the Pd(0) catalyst.

The choice of ligand is critical for the success of the Buchwald-Hartwig amination, as it modulates the reactivity and stability of the palladium catalyst. Sterically hindered and electron-rich phosphine ligands, such as X-Phos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl), have proven to be particularly effective in promoting the coupling of a wide range of aryl halides and amines.[12]

When combined with microwave irradiation, the Buchwald-Hartwig amination becomes an even more powerful tool for rapid synthesis. The rapid heating provided by microwaves can significantly accelerate the rate-limiting steps of the catalytic cycle, leading to complete conversion in a fraction of the time required by conventional heating.[7][8] This synergy between microwave technology and palladium catalysis allows for the development of highly efficient and sustainable synthetic protocols.

Experimental Protocol: Microwave-Assisted Synthesis of tert-Butyl 4-((4-bromophenyl)amino)piperidine-1-carboxylate

This protocol details the synthesis of the target compound from 4-bromoaniline and tert-butyl 4-aminopiperidine-1-carboxylate.

Reactants and Reagents:

CompoundMolecular FormulaMolar Mass ( g/mol )
4-BromoanilineC₆H₆BrN172.02
tert-Butyl 4-aminopiperidine-1-carboxylateC₁₀H₂₀N₂O₂200.28
Palladium(II) Acetate (Pd(OAc)₂)C₄H₆O₄Pd224.50
X-PhosC₃₃H₄₉P476.72
Cesium Carbonate (Cs₂CO₃)Cs₂CO₃325.82
Toluene (anhydrous)C₇H₈92.14

Equipment:

  • Microwave synthesis reactor

  • Microwave process vial with a stir bar

  • Standard laboratory glassware

  • Rotary evaporator

  • Silica gel for column chromatography

Safety Precautions:

  • 4-Bromoaniline: Toxic if swallowed, in contact with skin, or if inhaled. May cause damage to organs through prolonged or repeated exposure.

  • Palladium(II) Acetate: May cause an allergic skin reaction. Suspected of causing genetic defects.

  • Toluene: Highly flammable liquid and vapor. May be fatal if swallowed and enters airways. Causes skin irritation. Suspected of damaging fertility or the unborn child.

  • Cesium Carbonate: Causes serious eye irritation.

  • All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, must be worn at all times.

Step-by-Step Procedure:

  • Vial Preparation: To a 10 mL microwave process vial equipped with a magnetic stir bar, add 4-bromoaniline (1.0 mmol, 172 mg), tert-butyl 4-aminopiperidine-1-carboxylate (1.2 mmol, 240 mg), Palladium(II) Acetate (0.02 mmol, 4.5 mg), X-Phos (0.04 mmol, 19 mg), and Cesium Carbonate (1.5 mmol, 489 mg).

  • Solvent Addition: Add 5 mL of anhydrous toluene to the vial.

  • Degassing: Seal the vial and degas the mixture by bubbling argon or nitrogen through the solution for 10-15 minutes. This is crucial to remove oxygen, which can deactivate the palladium catalyst.

  • Microwave Irradiation: Place the sealed vial into the cavity of the microwave reactor. Irradiate the reaction mixture at 120°C for 20 minutes with stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • After the reaction is complete, allow the vial to cool to room temperature.

    • Dilute the reaction mixture with ethyl acetate (20 mL).

    • Filter the mixture through a pad of celite to remove the palladium catalyst and inorganic salts.

    • Wash the celite pad with additional ethyl acetate (10 mL).

    • Combine the organic filtrates and wash with brine (2 x 15 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 40% ethyl acetate).

  • Characterization: The pure product, tert-butyl 4-((4-bromophenyl)amino)piperidine-1-carboxylate, is typically obtained as a white to off-white solid. Characterize the compound by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Expected Spectroscopic Data:

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.25 (d, J = 8.8 Hz, 2H), 6.50 (d, J = 8.8 Hz, 2H), 4.05-3.95 (m, 2H), 3.55 (br s, 1H), 3.00-2.90 (m, 2H), 2.05-1.95 (m, 2H), 1.46 (s, 9H), 1.40-1.30 (m, 2H).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 154.8, 146.1, 131.9, 115.6, 109.1, 79.6, 49.8, 43.0, 32.5, 28.4.

  • Mass Spectrometry (ESI): m/z calculated for C₁₆H₂₃BrN₂O₂ [M+H]⁺: 355.10, found: 355.1.

Diagrams and Data

Reaction Workflow:

reaction_workflow cluster_prep Reaction Setup cluster_reaction Microwave Synthesis cluster_workup Work-up & Purification reagents Weigh Reactants: - 4-Bromoaniline - tert-Butyl 4-aminopiperidine-1-carboxylate - Pd(OAc)₂ - X-Phos - Cs₂CO₃ solvent Add Anhydrous Toluene reagents->solvent degas Degas with Ar/N₂ solvent->degas mw_irradiation Microwave Irradiation (120°C, 20 min) degas->mw_irradiation extraction Dilute, Filter, Wash & Dry mw_irradiation->extraction purification Column Chromatography extraction->purification product Pure Product: tert-Butyl 4-((4-bromophenyl)amino) piperidine-1-carboxylate purification->product

Caption: Workflow for the microwave-assisted synthesis.

Buchwald-Hartwig Catalytic Cycle:

catalytic_cycle Pd0 Pd(0)L₂ OA_complex Ar-Pd(II)(L)₂-X Pd0->OA_complex Oxidative Addition (Ar-X) Amine_adduct [Ar-Pd(II)(L)(H₂NR')-X] OA_complex->Amine_adduct + H₂NR' Amido_complex Ar-Pd(II)(L)-NHR' Amine_adduct->Amido_complex - HX (+ Base) Amido_complex->Pd0 Reductive Elimination Product Ar-NHR' Amido_complex->Product

Caption: Simplified Buchwald-Hartwig catalytic cycle.

Conclusion and Future Perspectives

This application note demonstrates a rapid, efficient, and reliable protocol for the synthesis of tert-butyl 4-((4-bromophenyl)amino)piperidine-1-carboxylate using microwave-assisted Buchwald-Hartwig amination. The significant reduction in reaction time from hours to minutes, coupled with high yields and product purity, underscores the transformative potential of microwave technology in accelerating drug discovery and development workflows. The presented protocol is readily adaptable and can serve as a template for the synthesis of a diverse library of N-aryl piperidine derivatives, thereby facilitating the exploration of new chemical entities with therapeutic potential. Future work will focus on expanding the substrate scope of this methodology and its application in the synthesis of complex drug molecules.

References

  • Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. ACS Omega, 2021 . [Link]

  • Buchwald-Hartwig Coupling. Organic Synthesis. [Link]

  • Microwave-assisted and Continuous Flow Multistep Synthesis of 4-(pyrazol-1-yl)carboxanilides. The Journal of Organic Chemistry, 2011 . [Link]

  • Optimizing microwave-assisted synthesis of the C-4-piperidine ring... ResearchGate. [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

  • Microwave-Assisted Synthesis and Characterization of Novel 1,3,4-Oxadiazole Derivatives and Evaluation of In Vitro Antimycobacterial Activity. PubMed Central. [Link]

  • Buchwald–Hartwig amination of some aryl bromides catalyzed by SGlPd... ResearchGate. [Link]

  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • tert-Butyl 4-((4-bromophenyl)amino)piperidine-1-carboxylate. PubChem. [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 2018 . [Link]

  • Microwave-assisted synthesis of new N₁,N₄-substituted thiosemicarbazones. Molecules, 2011 . [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • A General Strategy for N–(Hetero)aryl Piperidine Synthesis Using Zincke Imine Intermediates. ChemRxiv. [Link]

  • A General Strategy for N-(Hetero)arylpiperidine Synthesis Using Zincke Imine Intermediates. Journal of the American Chemical Society, 2024 . [Link]

  • Electronic Supplementary Material (ESI) for ChemComm. The Royal Society of Chemistry, 2019 . [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. RSC Medicinal Chemistry, 2022 . [Link]

  • Procedure for N-alkylation of Piperidine? ResearchGate. [Link]

  • tert-Butyl 4-bromopiperidine-1-carboxylate. PubChem. [Link]

  • Molecular docking studies and facile synthesis of most potent biologically active N-tert-butyl-4-(4-substituted phenyl)-2-((substituted-2-oxo-2H-chromen-4-yl)methylthio)-6-oxo-1,6-dihydropyrimidine-5-carboxamide hybrids: An approach for microwave-assisted syntheses and biological evaluation. Journal of Molecular Structure, 2021 . [Link]

  • Microwave-enhanced bromination of a terminal alkyne in short time at ambient temperature: Synthesis of phenylacetylene bromide. ResearchGate. [Link]

  • tert-Butyl 4-(4-aminophenyl)piperidine-1-carboxylate. PubChem. [Link]

  • tert-Butyl 4-hydroxypiperidine-1-carboxylate. PubChem. [Link]

Sources

Protecting group strategies for piperidine-containing intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

The piperidine scaffold is a pharmacophore of immense significance, present in over 70 FDA-approved therapeutics, including Donepezil , Fentanyl , and Risperidone [1, 2]. Its ubiquity stems from its ability to modulate lipophilicity and metabolic stability while serving as a versatile hydrogen-bond acceptor. However, the secondary amine within the piperidine ring is highly nucleophilic, necessitating robust protection strategies during multi-step synthesis, particularly in the presence of electrophiles or during oxidation steps.

This Application Note provides a technical roadmap for selecting and manipulating protecting groups (PGs) for piperidine intermediates. Unlike generic amine protection guides, this protocol focuses on the specific steric and electronic nuances of the cyclic secondary amine, emphasizing orthogonality —the ability to selectively deprotect one site without affecting others.

Strategic Selection: The Orthogonality Matrix

The choice of protecting group is dictated by the reaction conditions the intermediate must survive. The following matrix correlates common PGs with their stability and cleavage conditions.

Table 1: Orthogonality Matrix for Piperidine Protection

Protecting Group (PG)Install ReagentStability (Survives)Cleavage Condition (Labile)Orthogonal To
Boc (tert-butyloxycarbonyl)

Bases, Nucleophiles, HydrogenolysisAcid (TFA, HCl)Cbz, Fmoc, Alloc
Cbz/Z (benzyloxycarbonyl)Cbz-ClAcids (mild), BasesHydrogenolysis (

), Strong Acid (HBr)
Boc, Fmoc
Fmoc (fluorenylmethyloxycarbonyl)Fmoc-Cl / Fmoc-OSuAcids, HydrogenolysisBase (Piperidine, DBU)Boc, Cbz, Alloc
Alloc (allyloxycarbonyl)Alloc-ClAcid, BasePd(0) (Phenylsilane/Pd(

)

)
Boc, Cbz, Fmoc
Decision Logic: Selecting the Right PG

The following decision tree illustrates the logical flow for selecting a PG based on downstream chemistry.

PG_Selection Start Start: Define Downstream Conditions Q1 Will the synthesis require Strong Bases (e.g., LiAlH4, LDA)? Start->Q1 Q2 Will the synthesis require Strong Acids (e.g., TFA)? Q1->Q2 No Res_Boc Select Boc (Base Stable, Acid Labile) Q1->Res_Boc Yes (Boc survives Base) Q3 Is Hydrogenolysis (H2/Pd) permissible? Q2->Q3 No Res_Cbz Select Cbz (Acid/Base Stable, H2 Labile) Q2->Res_Cbz Yes (Cbz survives Acid) Res_Fmoc Select Fmoc (Acid Stable, Base Labile) Q2->Res_Fmoc Yes (Fmoc survives Acid) Q3->Res_Cbz Yes Res_Alloc Select Alloc (Orthogonal to Acid/Base) Q3->Res_Alloc No (Double Bond present)

Figure 1: Decision tree for selecting piperidine protecting groups based on reaction compatibility.

Deep Dive: Acid-Labile Strategy (Boc)

The Boc group is the industry standard for piperidine protection due to the low cost of di-tert-butyl dicarbonate (


) and the inertness of the carbamate to nucleophilic attack.
Critical Mechanism & Insight

While Boc removal with Trifluoroacetic Acid (TFA) is standard, a common failure mode in complex synthesis is cation scavenging . The cleavage generates tert-butyl cations (


).[1] In the presence of electron-rich aromatics (e.g., Indole in Tryptophan residues or electron-rich anisole derivatives), these cations can irreversibly alkylate the scaffold [3, 6].

Expert Tip: Always include a scavenger (e.g., Triethylsilane or Thioanisole) if the molecule contains electron-rich aromatic systems.

Protocol: Efficient Boc Protection & Deprotection

A. Protection (Green Protocol in Water)

  • Dissolve: Suspend the piperidine derivative (1.0 equiv) in water (or 1:1 Dioxane/Water if insoluble).

  • Basify: Add

    
     (1.5 equiv). Note: Inorganic bases are preferred over TEA to simplify workup.
    
  • React: Add

    
     (1.1 equiv) dropwise at RT. Stir for 2–4 hours.
    
  • Monitor: Check TLC (ninhydrin stain will show loss of free amine).

  • Workup: Extract with Ethyl Acetate. Wash with 1M HCl (to remove unreacted amine) and Brine.

B. Deprotection (Scavenger-Assisted)

  • Prepare Cocktail: Mix TFA/DCM/Triethylsilane (50:45:5 v/v). Triethylsilane acts as the cation trap.

  • React: Add the cocktail to the Boc-piperidine (0.1 M concentration) at 0°C.

  • Warm: Allow to warm to RT and stir for 1 hour.

  • Quench: Concentrate in vacuo. Co-evaporate with Toluene (

    
    ) to remove residual TFA.
    
  • Free Basing: Dissolve residue in DCM and wash with saturated

    
     to obtain the free amine.
    

Deep Dive: Hydrogenolysis-Labile Strategy (Cbz)

The Cbz (or Z) group is robust, surviving weak acids and strong bases. It is ideal when the piperidine must remain protected during acidic steps (e.g., glycosylation or Boc removal elsewhere).

Critical Mechanism & Insight

Cbz removal relies on catalytic hydrogenolysis.[2][3] A frequent issue with piperidines is catalyst poisoning . The free amine generated can coordinate to the Pd surface, slowing the reaction. Furthermore, if the molecule contains sulfur (e.g., methionine, thioethers), standard Pd/C will fail.

Expert Tip: For sulfur-containing molecules, use liquid ammonia or acid-mediated cleavage (HBr/AcOH) instead of catalytic hydrogenation [4].

Protocol: Cbz Removal via Transfer Hydrogenation

Safer than


 gas balloons and often faster.
  • Dissolve: Dissolve Cbz-piperidine in Methanol (0.1 M).

  • Catalyst: Add 10% Pd/C (10 wt% loading).

  • Donor: Add Ammonium Formate (

    
    , 5–10 equiv) or Cyclohexadiene.
    
  • Reflux: Heat to reflux for 1–2 hours. Evolution of

    
     and 
    
    
    
    drives the reaction.
  • Filter: Filter hot through a Celite pad to remove Pd.

  • Purify: Concentrate filtrate. The product is often the formate salt; treat with base to liberate.

Deep Dive: Base-Labile Strategy (Fmoc)

Fmoc is less common for simple piperidines but critical in Solid Phase Peptide Synthesis (SPPS) or when the molecule is acid-sensitive.

Critical Mechanism & Insight

Fmoc cleavage utilizes a base-catalyzed E1cb elimination mechanism. The base abstracts the acidic proton at the 9-position of the fluorene ring, leading to the collapse of the carbamate and release of dibenzofulvene [5]. Paradox: Fmoc is cleaved by piperidine (20% in DMF).[3] Therefore, Fmoc is stable on a piperidine ring, but if you use piperidine as a reagent to deprotect another Fmoc group on the same molecule, you will deprotect the piperidine ring as well.

Expert Tip: To monitor Fmoc removal, track the formation of the dibenzofulvene-piperidine adduct via UV-Vis at 301 nm.

Workflow Visualization

The following diagram outlines a sequential deprotection strategy for a dual-protected intermediate (Boc-Amine side chain, Cbz-Piperidine core).

Deprotection_Workflow Start Dual Protected Scaffold (Boc-Sidechain / Cbz-Piperidine) Step1 Step 1: Acid Treatment (TFA/DCM + Scavenger) Start->Step1 Selective Boc Removal Inter Intermediate: NH2-Sidechain / Cbz-Piperidine Step1->Inter Step2 Step 2: Hydrogenolysis (H2, Pd/C, MeOH) Inter->Step2 Cbz Removal (Orthogonal) Final Final Product: Diamino Scaffold Step2->Final

Figure 2: Sequential orthogonal deprotection workflow for a multi-functional scaffold.

References

  • Pharmaceutical Business Review. (2026). Analogues of Piperidine for Drug Design. Link

  • National Institutes of Health (NIH). (2025). Piperidine-containing drugs and recently studied analogs.[4][5] PubMed. Link

  • Sigma-Aldrich. Boc Resin Cleavage Protocol. Link

  • Organic Chemistry Portal. Cbz-Protected Amino Groups: Stability and Cleavage. Link

  • Total Synthesis. Fmoc Protecting Group: Mechanism and Stability. Link

  • Master Organic Chemistry. Protecting Groups for Amines: Boc, Cbz, Fmoc. Link

Sources

Synthetic route to fentanyl analogs using tert-Butyl 4-((4-bromophenyl)amino)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Synthetic route to fentanyl analogs using tert-Butyl 4-((4-bromophenyl)amino)piperidine-1-carboxylate Content Type: Application Note & Technical Protocol Audience: Medicinal Chemists, Analytical Toxicologists, and Drug Development Scientists.

Legal & Safety Disclaimer (Critical)

WARNING: The compounds described in this protocol (fentanyl, norfentanyl, and their halogenated analogs) are Schedule I/II Controlled Substances in the United States and strictly regulated internationally (UN Single Convention on Narcotic Drugs).

  • Authorization: This guide is intended solely for authorized personnel possessing valid DEA registrations (or equivalent local authority) for research and analytical standard preparation.

  • Safety: Fentanyl analogs can be lethal in microgram quantities. All procedures must be conducted within a certified chemical fume hood or glovebox (Class III BSC) wearing appropriate PPE (double nitrile gloves, tyvek sleeves, N95/P100 respiratory protection). Naloxone must be readily available.[1][2]

Introduction

The synthesis of fentanyl analogs for pharmacological characterization and forensic reference standards traditionally relies on the "Siegfried" route (via N-phenethyl-4-piperidone). However, this route lacks modularity for late-stage diversification.

This application note details a modular N-Boc protection strategy starting from ** tert-Butyl 4-((4-bromophenyl)amino)piperidine-1-carboxylate**. This specific precursor offers two distinct strategic advantages:

  • Purification Control: The lipophilic Boc group facilitates easy purification of intermediates, avoiding the handling of polar, free-amine intermediates until the final step.

  • Divergent Synthesis: The para-bromo handle on the aniline ring serves as a versatile pivot point. It allows for late-stage cross-coupling (e.g., Suzuki-Miyaura) to generate complex aryl-fentanyl analogs without repeating the entire synthetic sequence.

Retrosynthetic Analysis & Logic

The route employs a "Protect-Acylate-Deprotect-Alkylate" strategy. Unlike the Janssen synthesis, which installs the phenethyl chain early, this route delays the N-alkylation of the piperidine ring. This prevents the formation of quaternary ammonium salts during the acylation step and allows for the parallel synthesis of various N-alkyl analogs (e.g., N-benzyl, N-thienylethyl) from a single "nor-fentanyl" intermediate.

Key Intermediate: N-(4-bromophenyl)-N-(piperidin-4-yl)propionamide (4-Bromo-Norfentanyl).

Experimental Protocols
General Procedure A: Acylation of the Secondary Amine

Objective: Conversion of the hindered aniline nitrogen to the amide.

Materials:

  • Precursor: tert-Butyl 4-((4-bromophenyl)amino)piperidine-1-carboxylate (1.0 equiv)

  • Reagent: Propionyl chloride (1.2 equiv)

  • Base: N,N-Diisopropylethylamine (DIPEA) (2.0 equiv)

  • Solvent: Dichloromethane (DCM), anhydrous

Protocol:

  • Charge a flame-dried round-bottom flask with the Precursor and anhydrous DCM (0.1 M concentration) under nitrogen atmosphere.

  • Add DIPEA via syringe and cool the mixture to 0 °C in an ice bath.

  • Add Propionyl chloride dropwise over 15 minutes. The reaction is exothermic; maintain internal temperature < 5 °C.

  • Allow the reaction to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hex:EtOAc 3:1) or LC-MS for disappearance of the amine.

  • Workup: Quench with sat. NaHCO₃. Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography (SiO₂, 0-30% EtOAc in Hexanes).

    • Yield Expectation: 85–95%

    • Product:tert-Butyl 4-(N-(4-bromophenyl)propionamido)piperidine-1-carboxylate.

General Procedure B: Boc-Deprotection (Generation of Nor-Analog)

Objective: Removal of the carbamate protecting group to expose the piperidine nitrogen.

Materials:

  • Substrate: Product from Procedure A

  • Reagent: Trifluoroacetic acid (TFA) (10–20 equiv) or 4M HCl in Dioxane

  • Solvent: DCM (if using TFA)

Protocol:

  • Dissolve the substrate in DCM (0.2 M).

  • Add TFA slowly at 0 °C.

  • Stir at RT for 2 hours. Monitor for complete conversion to the free amine (or salt).

  • Workup (Critical for Free Base): Concentrate the reaction mixture to remove excess TFA. Redissolve residue in DCM and carefully neutralize with sat. NaHCO₃ or 1M NaOH (pH > 10).

  • Extract with DCM/Isopropanol (3:1) to ensure recovery of the polar amine. Dry and concentrate.

    • Note: The resulting N-(4-bromophenyl)-N-(piperidin-4-yl)propionamide is a stable solid (nor-fentanyl analog).

    • Yield Expectation: >90%[3][4]

General Procedure C: N-Alkylation (Divergent Step)

Objective: Installation of the phenethyl chain (or analogs) to yield the final opioid scaffold.

Materials:

  • Substrate: 4-Bromo-Norfentanyl analog (from Procedure B)

  • Alkylating Agent: (2-Bromoethyl)benzene (Phenethyl bromide) (1.1 equiv)

  • Base: Cesium Carbonate (Cs₂CO₃) (2.5 equiv) or K₂CO₃ with catalytic KI.

  • Solvent: Acetonitrile (ACN) or DMF.

Protocol:

  • Suspend the Substrate and Base in anhydrous ACN (0.1 M).

  • Add Phenethyl bromide.

  • Heat to reflux (80 °C) for 12–16 hours.

  • Workup: Cool to RT. Filter off inorganic solids. Concentrate the filtrate.

  • Purification: This step requires high purity. Use preparative HPLC or recrystallization (Acetone/Ether).

    • Final Product:N-(4-bromophenyl)-N-(1-phenethylpiperidin-4-yl)propionamide (4-Bromo-Fentanyl).

Analytical Data Summary
Compound StageExpected 1H NMR Diagnostic Signals (CDCl3, 400 MHz)MS (ESI+)
Precursor δ 1.45 (s, 9H, Boc), δ 6.5-7.3 (Ar-H)[M+H]+ ~355/357
Intermediate A (Acylated) δ 1.45 (s, 9H, Boc), δ 1.05 (t, 3H, Propionyl), δ 1.95 (q, 2H)[M+H]+ ~411/413
Intermediate B (Nor-Analog) Loss of δ 1.45 singlet. Broad NH peak if salt.[M+H]+ ~311/313
Final Product (4-Br-Fentanyl) δ 2.5-2.8 (m, 4H, Phenethyl), δ 7.1-7.3 (m, 5H, Ph)[M+H]+ ~415/417
Pathway Visualization

FentanylSynthesis cluster_safety Safety Critical Control Points Precursor START: tert-Butyl 4-((4-bromophenyl)amino) piperidine-1-carboxylate Acylation Step 1: Acylation (Propionyl Chloride, DIPEA) Precursor->Acylation Inter1 Intermediate 1: N-Boc-4-(N-(4-bromophenyl)propionamido)piperidine Acylation->Inter1 Yield: 85-95% Deprotection Step 2: Boc-Deprotection (TFA or HCl) Inter1->Deprotection NorAnalog Intermediate 2 (Nor-Analog): N-(4-bromophenyl)-N-(piperidin-4-yl)propionamide Deprotection->NorAnalog Yield: >90% Alkylation Step 3: N-Alkylation (Phenethyl Bromide, Cs2CO3) NorAnalog->Alkylation Divergent Point FinalProduct FINAL: 4-Bromo-Fentanyl (N-(4-bromophenyl)-N-(1-phenethylpiperidin-4-yl)propionamide) Alkylation->FinalProduct Yield: 70-80%

Caption: Synthetic flow from N-Boc precursor to 4-bromo-fentanyl. The "Nor-Analog" serves as a divergent point for library generation. Red dashed box indicates high-potency handling zones.

Safety & Handling Protocols

6.1 Containment Hierarchy

  • Solids: Weighing of the final product and the nor-analog must be performed in a glovebox or a vented balance enclosure (VBE) with HEPA filtration.

  • Solutions: Once in solution, materials may be handled in a standard chemical fume hood.

  • Decontamination: All surfaces must be wiped with a specific deactivation solution (e.g., OxiClean™ or 5% peracetic acid) followed by water. Fentanyl is not effectively deactivated by bleach alone.

6.2 Emergency Response

  • Exposure: If skin contact occurs, wash with copious water. DO NOT use alcohol-based sanitizers (increases transdermal absorption).

  • Antidote: Naloxone (Narcan) kits must be mounted on the lab wall directly adjacent to the workspace.

References
  • United Nations Office on Drugs and Crime (UNODC). (2022).[5] Three precursors of the most common synthesis routes used in illicit fentanyl manufacture now under international control.[5] Global SMART Update.[5] Link

  • Drug Enforcement Administration (DEA). (2023).[6] Designation of Halides of 4-Anilinopiperidine as List I Chemicals. Federal Register, 88 FR 74347. Link

  • Valdez, C. A., et al. (2014).[4] An Efficient, Optimized Synthesis of Fentanyl and Related Analogs. PLoS ONE, 9(9), e108250. Link

  • Center for Forensic Science Research and Education (CFSRE). (2024).[7] Sentinel Snapshot: Precursors and Intermediates Identified in Fentanyl Tablets and Powders.Link

  • Mayer, B. P., et al. (2018).[4] Chemical Attribution of Fentanyl Using Multivariate Statistical Analysis of Orthogonal Analytical Data. Analytical Chemistry, 90(3), 1777–1784. Link

Sources

Synthesis of a Key Pharmaceutical Intermediate: A Detailed Guide to the Laboratory-Scale Preparation of tert-Butyl 4-((4-bromophenyl)amino)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides a detailed protocol and in-depth scientific rationale for the laboratory-scale synthesis of tert-Butyl 4-((4-bromophenyl)amino)piperidine-1-carboxylate. This compound is a valuable building block in medicinal chemistry and drug development, frequently utilized in the synthesis of various therapeutic agents. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a robust methodology grounded in established chemical principles.

Introduction and Strategic Overview

The target molecule, tert-Butyl 4-((4-bromophenyl)amino)piperidine-1-carboxylate, incorporates a key N-aryl piperidine moiety. This structural motif is prevalent in a wide range of biologically active compounds. The presence of the bromine atom provides a versatile handle for further chemical modifications, such as cross-coupling reactions, allowing for the rapid generation of diverse compound libraries. The tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen ensures stability during the arylamination step and can be readily removed under acidic conditions for subsequent derivatization.

Two primary synthetic strategies are commonly employed for the formation of the crucial C-N bond in such structures: the Buchwald-Hartwig amination and reductive amination. This guide will focus on the Buchwald-Hartwig approach due to its high efficiency, functional group tolerance, and broad applicability in modern organic synthesis.[1][2]

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide (in this case, 4-bromoaniline is conceptually used as a precursor to the aryl halide fragment in the retrosynthetic analysis, with the reaction actually coupling an amine with an aryl bromide) and an amine. The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to furnish the desired N-aryl product and regenerate the Pd(0) catalyst. The choice of palladium precursor, phosphine ligand, and base is critical for achieving high yields and reaction efficiency.

Reaction Scheme and Mechanism

The synthesis of tert-Butyl 4-((4-bromophenyl)amino)piperidine-1-carboxylate can be achieved via the Buchwald-Hartwig cross-coupling of tert-butyl 4-aminopiperidine-1-carboxylate and 1,4-dibromobenzene. For the purpose of this guide, we will detail the more common and direct coupling of 4-bromoaniline with a suitable piperidine precursor. A conceptually similar and highly effective approach involves the reaction of 4-bromoaniline with tert-butyl 4-oxopiperidine-1-carboxylate followed by reductive amination, or more directly via a Buchwald-Hartwig amination of tert-butyl 4-aminopiperidine-1-carboxylate with 1-bromo-4-iodobenzene or 1,4-dibromobenzene. However, the direct coupling of 4-bromoaniline with a Boc-protected aminopiperidine derivative is a very common strategy. For clarity, this guide will focus on the Buchwald-Hartwig amination between 4-bromoaniline and tert-butyl 4-aminopiperidine-1-carboxylate.

Overall Transformation:

Figure 1: General synthetic scheme for the Buchwald-Hartwig amination.

Detailed Experimental Protocol

This protocol outlines the step-by-step procedure for the synthesis of the title compound.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )Quantity (mmol)Molar Equiv.
tert-Butyl 4-aminopiperidine-1-carboxylate87120-72-7200.2810.01.0
1-Bromo-4-iodobenzene589-87-7282.9011.01.1
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)51364-51-3915.720.10.01
Xantphos161265-03-8578.680.20.02
Cesium Carbonate (Cs₂CO₃)534-17-8325.8220.02.0
Toluene (anhydrous)108-88-392.1450 mL-
Equipment
  • Three-neck round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

  • Heating mantle

  • Standard laboratory glassware for work-up

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure
  • Reaction Setup: To a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add tert-butyl 4-aminopiperidine-1-carboxylate (10.0 mmol, 2.00 g), 1-bromo-4-iodobenzene (11.0 mmol, 3.11 g), and cesium carbonate (20.0 mmol, 6.52 g).

  • Catalyst and Ligand Addition: In a separate vial, weigh out tris(dibenzylideneacetone)dipalladium(0) (0.1 mmol, 91.6 mg) and Xantphos (0.2 mmol, 115.7 mg). Quickly add the catalyst and ligand to the reaction flask.

  • Solvent Addition and Degassing: Evacuate and backfill the flask with nitrogen three times. Add anhydrous toluene (50 mL) via syringe. Degas the reaction mixture by bubbling nitrogen through the solution for 15-20 minutes.

  • Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 hexane/ethyl acetate eluent). The reaction is typically complete within 12-24 hours.

  • Work-up: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (50 mL) and filter through a pad of Celite to remove the palladium catalyst and inorganic salts. Wash the Celite pad with additional ethyl acetate (2 x 20 mL).

  • Extraction: Combine the organic filtrates and wash with water (2 x 50 mL) and then with brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography. A gradient elution system of hexane and ethyl acetate (e.g., starting from 95:5 hexane/ethyl acetate and gradually increasing the polarity to 80:20) is typically effective.

  • Isolation and Characterization: Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield tert-Butyl 4-((4-bromophenyl)amino)piperidine-1-carboxylate as a solid. Dry the product under vacuum.

Characterization of the Final Product

The identity and purity of the synthesized compound should be confirmed by various analytical techniques.

PropertyValue
Molecular Formula C₁₆H₂₃BrN₂O₂
Molecular Weight 355.27 g/mol [3]
Appearance Off-white to pale yellow solid
Mass Spectrometry (ESI) Predicted [M+H]⁺: 355.1016[4]

¹H NMR (Predicted):

  • δ 7.20-7.30 (d, 2H): Aromatic protons ortho to the bromine atom.

  • δ 6.50-6.60 (d, 2H): Aromatic protons ortho to the amino group.

  • δ 3.90-4.10 (m, 2H): Axial protons on the piperidine ring adjacent to the nitrogen.

  • δ 3.50-3.60 (m, 1H): Proton on the carbon bearing the amino group.

  • δ 2.80-3.00 (m, 2H): Equatorial protons on the piperidine ring adjacent to the nitrogen.

  • δ 1.90-2.10 (m, 2H): Axial protons on the piperidine ring.

  • δ 1.45 (s, 9H): Protons of the tert-butyl group.

  • δ 1.30-1.40 (m, 2H): Equatorial protons on the piperidine ring.

¹³C NMR (Predicted):

  • δ 154.8: Carbonyl carbon of the Boc group.

  • δ 146.5: Aromatic carbon attached to the nitrogen.

  • δ 132.0: Aromatic carbons ortho to the bromine.

  • δ 115.5: Aromatic carbons ortho to the nitrogen.

  • δ 109.0: Aromatic carbon attached to the bromine.

  • δ 79.5: Quaternary carbon of the Boc group.

  • δ 52.0: Carbon of the piperidine ring attached to the amino group.

  • δ 44.0: Carbons of the piperidine ring adjacent to the Boc-protected nitrogen.

  • δ 32.5: Carbons of the piperidine ring.

  • δ 28.4: Methyl carbons of the Boc group.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst; Poor quality reagents or solvent; Insufficiently inert atmosphere; Incorrect temperature.Use a fresh batch of palladium catalyst and ligand. Ensure all reagents are pure and the solvent is anhydrous. Thoroughly degas the reaction mixture. Optimize the reaction temperature.
Formation of Side Products Side reactions due to reactive functional groups; Catalyst decomposition.Protect any other reactive functional groups in the starting materials. Use a more robust ligand or a pre-catalyst. Adjust the base and temperature to minimize side reactions.
Difficulty in Purification Product co-elutes with starting materials or byproducts.Optimize the solvent system for column chromatography. Consider using a different stationary phase (e.g., alumina) or an alternative purification technique such as recrystallization.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling of Reagents:

    • Palladium Catalysts and Phosphine Ligands: These can be air- and moisture-sensitive and should be handled under an inert atmosphere. They are also toxic and should be handled with care to avoid inhalation of dust or skin contact.

    • 4-Bromoaniline: This compound is toxic and an irritant. Avoid inhalation, ingestion, and skin contact.

    • Cesium Carbonate: This is a strong base and can cause irritation. Handle with care.

    • Toluene: This is a flammable and toxic solvent. Work in a well-ventilated fume hood away from ignition sources.

  • Waste Disposal: Dispose of all chemical waste, including solvents and residual catalyst, according to institutional and local regulations.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the laboratory-scale synthesis of tert-Butyl 4-((4-bromophenyl)amino)piperidine-1-carboxylate via a Buchwald-Hartwig amination. By following the detailed steps and considering the troubleshooting and safety advice, researchers can reliably prepare this important pharmaceutical intermediate for their drug discovery and development programs. The principles and techniques described herein are also applicable to the synthesis of a broader range of N-aryl piperidine derivatives.

References

  • Cas 73874-95-0,4-N-BOC-Aminopiperidine - LookChem. (n.d.). Retrieved February 6, 2026, from [Link]

  • PubChem. (n.d.). tert-Butyl 4-((4-bromophenyl)amino)piperidine-1-carboxylate. Retrieved February 6, 2026, from [Link]

  • PubChem. (n.d.). tert-Butyl 4-bromopiperidine-1-carboxylate. Retrieved February 6, 2026, from [Link]

  • PubChem. (n.d.). tert-Butyl 4-(4-aminophenyl)piperidine-1-carboxylate. Retrieved February 6, 2026, from [Link]

  • PubChemLite. (n.d.). tert-Butyl 4-((4-bromophenyl)amino)piperidine-1-carboxylate. Retrieved February 6, 2026, from [Link]

  • Specific Solvent Issues with Buchwald-Hartwig Amination. (n.d.). Retrieved February 6, 2026, from [Link]

  • Chemical Insights. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. Retrieved February 6, 2026, from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved February 6, 2026, from [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. (n.d.). ChemRxiv. Retrieved February 6, 2026, from [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2025, April 3). [Video]. YouTube. Retrieved February 6, 2026, from [Link]

  • Optimization of the model Buchwald-Hartwig reaction of morpholine and... (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]

  • tert-Butyl (S)-3-(4-aminophenyl)piperidine-1-carboxylate. (n.d.). Pharmaffiliates. Retrieved February 6, 2026, from [Link]

  • 1-Boc-4-AP. (n.d.). In Wikipedia. Retrieved February 6, 2026, from [Link]

  • CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine. (n.d.). Google Patents.
  • 1-Boc-piperidine-4-Fmoc-amino-4-carboxylic acid. (n.d.). Chem-Impex. Retrieved February 6, 2026, from [Link]

  • Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. (2019). IOP Conference Series: Earth and Environmental Science, 252, 022085. [Link]

  • Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. (n.d.). MDPI. Retrieved February 6, 2026, from [Link]

  • 4-Amino-1-Boc-piperidine. (n.d.). PubChem. Retrieved February 6, 2026, from [Link]

  • 4-(N-Boc-amino)piperidine. (n.d.). PubChem. Retrieved February 6, 2026, from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Buchwald-Hartwig Amination of 4-Bromoaniline

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a Tier-3 Technical Support interface for a chemical reagent supplier or CDMO. It assumes the user is technically proficient but facing specific, non-trivial failure modes.

Ticket ID: BH-4BA-TROUBLESHOOT Subject: Resolution of Common Side-Product Formation & Chemoselectivity Issues Status: Open Assigned Specialist: Senior Application Scientist, Catalysis Group

Triage: Diagnostic Interface

User Statement: "I am attempting to couple 4-bromoaniline, but I am observing low yields, complex mixtures by LC-MS, and often a black insoluble precipitate."

Root Cause Analysis: 4-Bromoaniline is a "Janus" substrate—it possesses both a nucleophilic handle (


) and an electrophilic handle (

). This bifunctionality creates a competition between the desired cross-coupling and "Head-to-Tail" Self-Oligomerization .

Please identify your specific failure mode from the table below to jump to the relevant troubleshooting module.

Observation (Symptom)Probable Side ProductTechnical IssueSeverity
Gummy/Black Precipitate Poly(4-bromoaniline) or OligomersSelf-Coupling (Head-to-Tail) 🔴 Critical
Mass = Product - 79/80 Da Aniline derivative (Des-bromo)Hydrodehalogenation 🟠 High
Mass = Product + Ar Tertiary Amine (Di-arylated)Over-Arylation 🟡 Moderate
No Reaction (SM Recovery) Palladium Black / Inactive CatalystCatalyst Poisoning / Deactivation 🟡 Moderate

Troubleshooting Modules

Module A: The "Head-to-Tail" Oligomerization (Critical)

The Issue: Instead of your amine reacting with your aryl halide (or vice versa), the 4-bromoaniline molecules react with each other. The Palladium inserts into the


 bond of one molecule, and the 

of another attacks.

The Mechanism: This is a chemoselectivity failure.[1] The catalyst cannot distinguish between the external coupling partner and the substrate itself.

G Start 4-Bromoaniline (Substrate) Pd Pd(0) Catalyst Start->Pd + Ligand Complex Oxidative Addition Complex (Ar-Pd-Br) Pd->Complex Path1 Desired Path: Cross-Coupling Product Target Aryl Amine Path1->Product Reductive Elim. Path2 Side Path: Self-Coupling Oligomer Poly(4-bromoaniline) (Black Tar) Path2->Oligomer Chain Growth Complex->Path1 + External Partner Complex->Path2 + 4-Bromoaniline

Figure 1: The chemoselectivity conflict in 4-bromoaniline coupling. The substrate acts as its own competitor.

Corrective Actions:

  • If 4-Bromoaniline is the NUCLEOPHILE (Amine Source):

    • Electrophile Selection: You must use an electrophile that undergoes oxidative addition faster than the Ar-Br bond of the aniline.

    • Recommendation: Use Aryl Iodides or Aryl Triflates . Palladium inserts into C-I/C-OTf significantly faster than C-Br.

    • Protocol Adjustment: Add the catalyst to the Aryl Iodide first, let it activate, then slowly add the 4-bromoaniline.

  • If 4-Bromoaniline is the ELECTROPHILE (Halide Source):

    • Concentration Control: Use a high concentration of the external amine (1.2 – 1.5 equivalents) relative to the 4-bromoaniline.

    • Ligand Selection: Use a ligand that favors the binding of the external amine over the aniline substrate. BrettPhos or RuPhos are excellent choices due to their bulk, which discourages the approach of the hindered aniline substrate compared to smaller primary/secondary amines.

Module B: Hydrodehalogenation (The "Missing Bromine")

The Issue: The C-Br bond is cleaved and replaced by C-H, yielding aniline or a dehalogenated product. The Cause: This occurs via a


-hydride elimination pathway, often sourced from the amine (if it has 

-hydrogens) or the solvent (especially alcohols).

Corrective Actions:

  • Solvent Swap: Avoid secondary alcohols (like isopropanol) which act as hydride donors. Switch to Toluene , 1,4-Dioxane , or t-Amyl Alcohol (sterically hindered, poor hydride donor).

  • Base Selection: Switch from alkoxide bases (NaOtBu) to mild inorganic bases like

    
      or 
    
    
    
    . Alkoxides can undergo
    
    
    -hydride elimination to form carbonyls and Pd-H species.
  • Temperature: Lower the reaction temperature. Hydrodehalogenation often has a higher activation energy than amination.

Module C: Bis-Arylation (Over-Reaction)

The Issue: The product (a secondary amine) is more reactive than the starting material, reacting again to form a tertiary amine. The Cause: The resulting secondary amine is more nucleophilic (electron-rich) than the primary 4-bromoaniline.

Corrective Actions:

  • Ligand Choice: Use BrettPhos or tBuBrettPhos .[2] These ligands are exceptionally bulky and create a "steric wall" around the Palladium center, physically preventing the coordination of the larger secondary amine product while still allowing the smaller primary amine to react.

  • Stoichiometry: If 4-bromoaniline is the nucleophile, use it in excess (1.1 equiv) relative to the aryl halide.

Validated Protocol: Chemoselective Coupling

This protocol is designed to minimize self-coupling when using 4-bromoaniline as the Nucleophile against an Aryl Iodide/Triflate.

Reagents:

  • Aryl Iodide (1.0 equiv)

  • 4-Bromoaniline (1.2 equiv)

  • 
     (1-2 mol%)
    
  • Ligand: tBuXPhos or BrettPhos (2-4 mol%)

  • Base: NaOtBu (1.4 equiv) - Use

    
     if base-sensitive.
    
  • Solvent: 1,4-Dioxane (Anhydrous, degassed).

Step-by-Step Methodology:

  • Pre-Complexation (Critical Step):

    • In a glovebox or under Argon flow, charge a vial with

      
       and the Ligand.
      
    • Add 1 mL of degassed 1,4-Dioxane.

    • Heat at 80°C for 3 minutes. Why? This ensures the active L-Pd(0) species is formed BEFORE it sees the potentially problematic 4-bromoaniline.

  • Substrate Addition:

    • Add the Aryl Iodide and Base to the reaction vessel.

    • Add the activated catalyst solution.

    • Last Addition: Add 4-bromoaniline.

  • Reaction:

    • Seal and heat to 80-100°C.

    • Checkpoint: Monitor by HPLC/UPLC at 1 hour.

    • Success Criteria: Consumption of Aryl Iodide. 4-bromoaniline should remain in slight excess.

  • Workup:

    • Filter through a pad of Celite to remove Pd black.

    • Concentrate and purify via flash chromatography. Note: 4-bromoaniline is polar; ensure your gradient separates it from the product.

FAQ: Rapid Response

Q: Can I use 4-bromoaniline with an Aryl Chloride? A: Proceed with extreme caution. The C-Cl bond (electrophile) is often less reactive than the C-Br bond (on your nucleophile). The catalyst will likely insert into the 4-bromoaniline instead of the Aryl Chloride, leading to polymerization. Solution: Convert your Aryl Chloride to an Aryl Iodide (Finkelstein) or use a catalyst system specifically tuned for Chlorides (e.g., Pd-PEPPSI-IPr), though self-coupling remains a high risk.

Q: My reaction turns green/black immediately. Is this bad? A: Not necessarily. Pd-oxidative addition complexes can be deeply colored. However, if you see a precipitate forming rapidly that is not salt (Base), it is likely Pd-black (catalyst death) or polymer. Perform a "in-process" filtration; if the filtrate is active, continue. If inactive, add fresh catalyst.

Q: Why BrettPhos? A: BrettPhos is the "Gold Standard" for primary amines. Its structural bulk prevents the formation of the bis-arylated side product and stabilizes the Pd(0) species against thermal decomposition.

References

  • Surry, D. S., & Buchwald, S. L. (2011).[3][4][5] Dialkylbiaryl phosphines in Pd-catalyzed amination: A user's guide. Chemical Science, 2(1), 27-50.[6]

  • Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds.[2][4][7][8][9][10][11][12] Reaction intermediates and structure-activity relationships in the formation of amines from aryl halides and tin amides. Journal of the American Chemical Society, 116(13), 5969-5970.

  • Wolfe, J. P., & Buchwald, S. L. (1996). Palladium-Catalyzed Amination of Aryl Iodides. The Journal of Organic Chemistry, 61(3), 1133-1135.

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016).[6] Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.

Sources

Technical Support: Troubleshooting Incomplete Synthesis of tert-Butyl 4-((4-bromophenyl)amino)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Reaction Context

You are encountering incomplete conversion in the synthesis of tert-Butyl 4-((4-bromophenyl)amino)piperidine-1-carboxylate . This reaction typically involves the reductive amination of tert-butyl 4-oxopiperidine-1-carboxylate (Ketone) with 4-bromoaniline (Amine).

The Core Challenge: The primary cause of failure in this specific synthesis is the electronic deactivation of the amine . The bromine substituent on the aniline withdraws electron density, making the nitrogen a poor nucleophile. Simultaneously, the N-Boc-piperidone exhibits steric bulk at the carbonyl center. This combination creates a high energy barrier for the initial formation of the iminium intermediate , which is the prerequisite for reduction.

If your LCMS shows large amounts of starting material (SM) or a persistent intermediate mass


, your reaction is likely stalling at the imine equilibrium stage, not the reduction stage.

Diagnostic Triage (Decision Tree)

Before altering your protocol, use this logic flow to identify the bottleneck.

TroubleshootingFlow Start Reaction Incomplete (Check LCMS/TLC) CheckMass What is the dominant species? Start->CheckMass SM_Left Starting Materials Only (Ketone + Aniline) CheckMass->SM_Left No Change Imine Intermediate Imine (Mass = Product - 2H) CheckMass->Imine Mass [M-2] Product Product Present (Low Conversion) CheckMass->Product Stalled < 50% Action_SM ISSUE: Nucleophilic Attack Failed FIX: Add Ti(OiPr)4 or Acid Catalyst SM_Left->Action_SM Action_Imine ISSUE: Reduction Failed FIX: Switch to NaBH4 (Stepwise) or Check pH Imine->Action_Imine Action_Prod ISSUE: Equilibrium/Water FIX: Add Molecular Sieves or Increase Time Product->Action_Prod

Figure 1: Diagnostic logic for reductive amination failures.

Technical Troubleshooting (Q&A)

Q1: My reaction contains mostly starting material after 24 hours. Why isn't the imine forming?

Diagnosis: Kinetic inhibition due to weak nucleophilicity. Explanation: 4-Bromoaniline is significantly less nucleophilic than alkyl amines. In standard conditions (DCE/THF with mild acid), the equilibrium constant (


) for imine formation is low. The water generated during condensation hydrolyzes the unstable imine back to the ketone faster than the reducing agent can trap it.
Solution: 
  • Force the Equilibrium: Use Titanium(IV) isopropoxide [Ti(OiPr)

    
    ] . It acts as both a Lewis acid (activating the carbonyl) and a water scavenger (shifting equilibrium forward).
    
  • Protocol Adjustment: Do not add the reducing agent immediately. Stir the Ketone + Amine + Ti(OiPr)

    
     neat or in minimal solvent for 6–12 hours before adding the hydride source.
    
Q2: I see a mass corresponding to the Imine ( ), but it won't reduce to the amine ( ).

Diagnosis: Mismatched reducing agent strength. Explanation: While Sodium Triacetoxyborohydride (STAB) is the gold standard for reductive amination, it is sometimes too mild for electron-deficient imines derived from halo-anilines. Solution:

  • Switch Reagent: If STAB fails, switch to a stepwise protocol using Sodium Borohydride (NaBH

    
    ) . NaBH
    
    
    
    is a stronger reducing agent.
  • Procedure: Form the imine completely (monitor by TLC/NMR), evaporate the solvent (if incompatible), redissolve in MeOH/EtOH, and then add NaBH

    
    .
    
Q3: Can I just use the Buchwald-Hartwig reaction instead?

Diagnosis: Alternative synthetic route validation. Explanation: Yes. If the reductive amination proves stubborn due to the electronics of 4-bromoaniline, reversing the disconnection is a valid strategy. Strategy:

  • Coupling Partners: tert-Butyl 4-aminopiperidine-1-carboxylate + 1-bromo-4-iodobenzene (using selectivity of I vs Br) OR 1,4-dibromobenzene.

  • Risk: This route risks over-arylation or polymerization if using dibromobenzene. The reductive amination (Route A) is generally preferred for cost and impurity profile management, provided the imine formation is solved.

Optimized Experimental Protocols

Method A: The "Titanium Boost" (Recommended for Stubborn Cases)

Use this if standard STAB/AcOH protocols yield <50% conversion.

Reagents:

  • Amine: 4-Bromoaniline (1.0 equiv)

  • Ketone: tert-Butyl 4-oxopiperidine-1-carboxylate (1.1 equiv)

  • Additive: Titanium(IV) isopropoxide (1.2 – 1.5 equiv)

  • Reductant: NaBH

    
     (2.0 equiv) or NaBH(OAc)
    
    
    
    (2.0 equiv)
  • Solvent: Dry THF (Step 1), MeOH (Step 2)

Workflow:

  • Imine Formation: In a dry flask under N

    
    , combine Amine and Ketone.
    
  • Add Ti(OiPr)

    
      neat. (If the mixture is too viscous, add minimal dry THF).
    
  • Stir at RT to 40°C for 6–12 hours.

    • Checkpoint: Monitor by LCMS. You should see the Imine mass and disappearance of Amine.

  • Reduction: Dilute the mixture with dry MeOH (Note: Ti(OiPr)

    
     may precipitate slightly; this is normal).
    
  • Cool to 0°C. Add NaBH

    
      carefully in portions (Exothermic/Gas evolution).
    
  • Stir at RT for 2 hours.

  • Quench (Critical): Add water or 1N NaOH. A heavy white precipitate (TiO

    
    ) will form.
    
  • Filtration: Filter the slurry through a pad of Celite to remove Titanium salts. Wash the pad with EtOAc.

Method B: Standard STAB Protocol (For Scale-Up)

Only effective if water is strictly excluded.

ParameterSpecificationReason
Solvent 1,2-Dichloroethane (DCE)Promotes imine stability better than MeOH/THF.
Catalyst Acetic Acid (AcOH), 1.0–2.0 equivProtonates the carbonyl oxygen, accelerating attack.
Reductant NaBH(OAc)

(1.5 equiv)
Selectively reduces imine, not the ketone.
Additives 4Å Molecular SievesEssential to remove water and drive equilibrium.

Mechanistic Visualization

Understanding the role of Titanium is crucial for troubleshooting.

Mechanism Ketone Ketone (Electrophile) Complex Ti-Activated Complex (Lewis Acid Activation) Ketone->Complex + Ti(OiPr)4 Amine 4-Bromoaniline (Weak Nucleophile) Amine->Complex Imine Imine Species (Ti-Bound) Complex->Imine - iPrOH (Irreversible) Product Final Amine Product Imine->Product + NaBH4 (Reduction)

Figure 2: Titanium(IV) Isopropoxide acts as a Lewis Acid to activate the ketone and traps the water/alcohol byproduct, preventing the reverse reaction.

References

  • Abdel-Magid, A. F., et al. (1996).[1] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry. (Standard STAB protocol). [2]

  • Mattson, R. J., et al. (1990).[1] "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[1] The Journal of Organic Chemistry. (Ti(OiPr)4 methodology).

  • Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds." Journal of the Chemical Society, Perkin Transactions 1. (Detailed Ti-mediated mechanism).

  • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition. (Alternative Buchwald strategy).

Sources

Technical Support Center: Purification of tert-Butyl 4-((4-bromophenyl)amino)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for tert-Butyl 4-((4-bromophenyl)amino)piperidine-1-carboxylate. This molecule is a crucial building block in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors and other advanced pharmaceutical intermediates. Its synthesis, commonly achieved via a Buchwald-Hartwig amination, can present purification challenges that impact yield, purity, and downstream success.[1] This guide provides troubleshooting solutions and detailed protocols to address common issues encountered during the purification of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: My initial crude analysis (TLC/LC-MS) shows a complex mixture. What are the likely impurities I'm dealing with?

Answer: Understanding the potential impurities is the first step toward designing an effective purification strategy. Given a typical palladium-catalyzed synthesis, your crude product likely contains a variety of components with different polarities.

Causality: The Buchwald-Hartwig coupling reaction involves a catalyst, a ligand, a base, and two coupling partners.[2] Each of these can lead to specific impurities through incomplete reaction or side reactions.

Common Impurities & Their Characteristics:

  • Unreacted Starting Materials:

    • tert-Butyl 4-aminopiperidine-1-carboxylate: A relatively polar amine.

    • 1,4-Dibromobenzene (or other aryl halide): A non-polar, UV-active compound.

  • Catalyst & Ligand Residues:

    • Palladium complexes: Often appear as a fine black or dark brown solid (Pd(0)) or are soluble colored species.

    • Phosphine Ligands (e.g., BINAP, XPhos) & their Oxides: Typically non-polar to moderately polar, can be tricky to separate from the product.

  • Side Products:

    • Hydrodehalogenated arene (Bromobenzene): A volatile, non-polar impurity.

    • Products of amine dimerization or aryl halide coupling.

  • Base & Salts:

    • Inorganic salts (e.g., NaBr, K₃PO₄) from the reaction.

    • Residual base (e.g., NaOtBu, K₂CO₃).

  • Degradation Products:

    • 4-((4-bromophenyl)amino)piperidine: The de-Boc'd product, a highly polar, basic impurity that arises from exposure to acidic conditions. The Boc protecting group is notoriously sensitive to acid.[3][4]

Initial Assessment Strategy: A quick analysis by Thin Layer Chromatography (TLC) can provide an excellent visual map for purification.

Compound TypeTypical PolarityAppearance on TLC (30% EtOAc/Hexane)
Aryl Halide (e.g., 1,4-dibromobenzene)LowHigh Rf (e.g., 0.8-0.9)
Phosphine Ligand/OxideLow to MediumMid-to-High Rf (e.g., 0.6-0.8)
Desired Product Medium Mid Rf (e.g., 0.4-0.5)
Boc-4-aminopiperidineMedium-HighLower Rf (e.g., 0.2-0.3)
De-Boc'd Product / SaltsHighBaseline (Rf ~ 0)
Question 2: What is the most robust, general-purpose workflow for purifying the crude product from gram to multi-gram scale?

Answer: A multi-step approach is most effective. It begins with a bulk removal of inorganic and highly polar/non-polar impurities, followed by a high-resolution chromatographic step, and concludes with a final polishing step if necessary. This self-validating system ensures that each step prepares the material for the next, maximizing purity.

G cluster_0 Phase 1: Pre-Purification cluster_1 Phase 2: Primary Purification cluster_2 Phase 3: Final Polishing crude Crude Reaction Mixture celite Filter through Celite®/Silica Plug (Removes Pd(0) & some baseline impurities) crude->celite lle Aqueous Workup / LLE (Removes salts, residual base) celite->lle column Silica Gel Column Chromatography (Separates by polarity) lle->column recryst Recrystallization or Trituration (Removes trace impurities) column->recryst final Pure Product (>99%) recryst->final

Caption: General Purification Workflow Diagram.

Question 3: I need a detailed protocol for silica gel column chromatography. What conditions do you recommend?

Answer: Silica gel column chromatography is the most powerful technique for separating the product from its closely related organic impurities.[5][6][7] Success hinges on proper column packing and a well-chosen mobile phase.

Expertise & Causality: Silica gel is a polar stationary phase with weakly acidic silanol groups on its surface.[8] Separation occurs based on the polarity of the compounds; more polar compounds interact more strongly with the silica and therefore elute later. The secondary amine in your product can interact with the acidic silica, sometimes causing peak tailing. This can be suppressed by adding a small amount of a basic modifier like triethylamine to the mobile phase.

Detailed Step-by-Step Protocol: Flash Column Chromatography

  • Select Stationary Phase: Use flash-grade silica gel (e.g., 230-400 mesh) for the best resolution.

  • Prepare the Column:

    • Pack the column as a slurry in a non-polar solvent (e.g., hexane or 5% ethyl acetate in hexane). Ensure the packed bed is level and free of air bubbles.[8]

  • Sample Loading:

    • Dry Loading (Recommended): Dissolve your crude product (post-workup) in a minimal amount of a strong solvent like dichloromethane (DCM) or acetone. Add a few scoops of silica gel to this solution and evaporate the solvent completely to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column. This technique prevents solvent channeling and often results in sharper bands.

    • Wet Loading: Dissolve the crude product in the minimum possible volume of the initial mobile phase (or a slightly stronger solvent) and carefully pipette it onto the column.

  • Elution:

    • Start with a low-polarity mobile phase to elute non-polar impurities first.

    • Gradually increase the polarity to elute the desired product.

    • Monitor the fractions using TLC.

  • Combine and Concentrate: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Recommended Mobile Phase Gradient:

StepSolvent System (Ethyl Acetate in Hexane)Purpose
15-10% EtOAcElutes non-polar impurities (aryl halide, some ligands).
215-25% EtOAcElutes the desired product.
340-50% EtOAcElutes more polar impurities (e.g., unreacted aminopiperidine).
4100% EtOAc or 5% MeOH/DCMFlushes any remaining baseline material from the column.

Troubleshooting Chromatography:

IssueProbable CauseSolution
Peak Tailing/Streaking The secondary amine is interacting with acidic silica gel.Add 0.1-0.5% triethylamine (Et₃N) to your mobile phase to neutralize active sites.
Poor Separation Eluent polarity is increasing too quickly or is too high.Run a shallower gradient (e.g., increase EtOAc by 2-3% increments).
Product Won't Elute Eluent polarity is too low.Systematically increase the percentage of the polar solvent (EtOAc).
Question 4: My product is an off-white or slightly yellow solid after the column. How can I get a pure white, crystalline solid?

Answer: This is a common scenario where trace impurities, often colored or amorphous, co-elute with the product. A final crystallization or trituration step is required for ultimate purification. These methods rely on differences in solubility between the product and the impurities.[9][10]

Protocol 1: Recrystallization

This method is ideal when you have a solid that can be dissolved in a hot solvent and will precipitate out upon cooling, leaving impurities behind in the solution.

  • Solvent Screening: The goal is to find a solvent (or solvent system) where the product is sparingly soluble at room temperature but highly soluble when hot. Good candidates include:

    • Isopropanol (IPA)

    • Ethyl Acetate / Hexane

    • Dichloromethane / Heptane

  • Procedure: a. Place the semi-pure solid in a flask. b. Add the chosen solvent dropwise while heating and stirring until the solid just dissolves. Use the absolute minimum amount of hot solvent. c. Remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask with glass wool can promote slow cooling and larger crystal growth. d. For maximum recovery, cool the flask further in an ice bath for 30-60 minutes. e. Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Protocol 2: Trituration (Pulping)

This is a simpler method for removing highly soluble impurities from a solid that is poorly soluble.[11]

  • Solvent Selection: Choose a solvent in which your product is nearly insoluble, but the impurities are soluble (e.g., n-hexane, diethyl ether, or cold ethyl acetate).

  • Procedure: a. Place the solid in a flask with a stir bar. b. Add the chosen solvent and stir the suspension vigorously at room temperature for 30-60 minutes. c. Collect the solid by vacuum filtration, wash with fresh cold solvent, and dry.

G start Post-Column Product (>95% Pure, Solid) q1 Is the impurity profile known? start->q1 triturate Perform Trituration (e.g., with Hexane or Ether) q1->triturate No, or impurities are much more soluble recrystallize Perform Recrystallization (e.g., from IPA or EtOAc/Hexane) q1->recrystallize Yes, and impurities have similar solubility final Pure Crystalline Product (>99.5%) triturate->final recrystallize->final

Caption: Decision diagram for final purification.

References

  • CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine - Google P
  • Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate Min Wang 1, Wenhui Wang 1, Q - Atlantis Press. [Link]

  • CN112645902A - Synthetic method of 1- (4-bromophenyl)
  • Preparative Isolation And Purification Of Alkaloids Through Chromatography. [Link]

  • Isolation And Purification Of Substance By Column Chromatography | Request PDF. [Link]

  • Crystallization method of Boc-amino acid - Eureka | Patsnap. [Link]

  • Purification and Identification of Secondary Compounds in Mangifera indica L., Piper betle L. and Lawsonia inermis L. Leaves by Column Chromatography and GC-MS Analysis - Biosciences Biotechnology Research Asia. [Link]

  • Isolation of Pyrrolizidine Alkaloids - Column Chromatography. [Link]

  • Boc-Protected Amino Groups - Organic Chemistry Portal. [Link]

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow | Organic Process Research & Development - ACS Publications. [Link]

  • Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate - ResearchGate. [Link]

  • Tert-butyl 4-((4-bromophenyl)amino)piperidine-1-carboxylate | C16H23BrN2O2 | CID - PubChem. [Link]

  • HPLC Troubleshooting Guide. [Link]

  • CN112661672A - Crystallization method of Boc-amino acid - Google P
  • Separation of N-(2-Aminoethyl)piperidine on Newcrom R1 HPLC column. [Link]

  • Tips for Troubleshooting Liquid–Liquid Extractions - LCGC International. [Link]

  • Intramolecular Buchwald–Hartwig N-arylation of bicyclic hydrazines: practical access to spiro[indoline-2,3′-piperidines] - Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • How to get (or crystallize) solid amino acids derivatives and peptides? - ResearchGate. [Link]

  • [[ - 1,4-Piperidinedicarboxylic acid, 4-[[(9H-fluoren-9-ylmethyloxy)carbonyl]amino]-, (1,1-dimethylethyl) ester - Organic Syntheses Procedure. [Link]

  • Buchwald–Hartwig Coupling of Piperidines with Hetaryl Bromides - ResearchGate. [Link]

  • Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA? [Link]

  • Buchwald–Hartwig amination - Wikipedia. [Link]

  • “UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE” - IJNRD. [Link]

  • Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Troubleshooting in HPLC: A Review - IJSDR. [Link]

  • Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services. [Link]

  • Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate | Atlantis Press. [Link]

Sources

Technical Support Center: High-Purity Synthesis of tert-Butyl 4-((4-bromophenyl)amino)piperidine-1-carboxylate

[1][2]

CAS: 443998-65-0 (Free Base) | Molecular Weight: 355.27 g/mol Application: Key intermediate for PARP inhibitors (e.g., Niraparib) and various Kinase inhibitors.[1][2]

Module 1: The Synthesis Context & Impurity Landscape

The Challenge

The synthesis of tert-butyl 4-((4-bromophenyl)amino)piperidine-1-carboxylate typically proceeds via reductive amination .[1][2] While conceptually simple, this reaction often results in a "sticky oil" or impure solid due to three specific factors:

  • Boron-Amine Complexes: Boron reducing agents form stable complexes with the secondary amine product, preventing crystallization.[2]

  • Competitive Reductions: The 4-bromo moiety is susceptible to debromination if harsh reducing conditions (e.g., Pd/C + H₂) are used.[2]

  • Acid Sensitivity: The N-Boc protecting group is acid-labile, severely limiting the use of standard acid-base extraction purification methods.[1][2]

Visualizing the Pathway

The following diagram maps the reaction logic and the origin of critical impurities.

SynthesisPathSM1N-Boc-4-piperidone(Ketone)ImineImine Intermediate(Transient)SM1->ImineCondensationSM24-Bromoaniline(Amine)SM2->ImineImp1Impurity A:Residual AnilineSM2->Imp1Incomplete Conv.ProductTarget Product(Secondary Amine)Imine->ProductReductionImp2Impurity B:Boron-Amine Complex(Sticky Oil)Product->Imp2Poor QuenchImp3Impurity C:Des-bromo Analog(If H2/Pd used)Product->Imp3Over-reductionReagentNaBH(OAc)3 / AcOH(Selective Reductant)Reagent->Product

Figure 1: Reaction pathway highlighting the origin of common impurities (A, B, C) relative to the main synthetic flow.[1][2]

Module 2: Troubleshooting Guide

This section addresses specific failure modes reported by process chemists.

Issue 1: The "Sticky Oil" Phenomenon

Symptom: After workup, the product is a viscous, semi-solid gum that refuses to crystallize, despite the reported melting point of 117-121°C [1]. Root Cause: The secondary amine product forms a Lewis acid-base complex with residual boron salts from the reducing agent (Sodium Triacetoxyborohydride, STAB). The Fix: The Methanol-Heat Quench Standard bicarbonate washes are often insufficient to break this complex.[1][2]

  • Quench: Add Methanol (MeOH) to the reaction mixture.

  • Heat: Reflux the mixture for 1-2 hours. This kinetic energy is required to dissociate the boron-nitrogen bond.[1][2]

  • Workup: Evaporate MeOH, redissolve in Ethyl Acetate, and wash with saturated NaHCO₃.

Issue 2: Residual 4-Bromoaniline

Symptom: HPLC shows 2-5% starting aniline.[1][2] Root Cause: Reductive amination equilibrium favored the reverse reaction, or stoichiometry was 1:1. The Fix: Scavenging or Stoichiometry Control

  • Prevention: Use a 1.2 equivalent excess of the Ketone (N-Boc-4-piperidone).[1][2] The ketone is non-basic and easily removed by a simple hexane wash or chromatography, whereas separating two amines (aniline and product) is difficult.

  • Correction (If already impure): Do NOT use strong acid washes (HCl), as this will remove the Boc group.

    • Protocol: Dissolve crude in DCM.[2] Add polymer-bound isocyanate (scavenger resin) and stir for 4 hours. The resin reacts selectively with the primary amine (aniline) but is sterically hindered from reacting quickly with the secondary amine (product). Filter to remove the resin.

Issue 3: Des-Bromo Impurity

Symptom: Mass spec shows M-79 peak (loss of Br).[1][2] Root Cause: Use of Catalytic Hydrogenation (H₂/Pd-C) or harsh metal hydride conditions.[1][2] The Fix: Switch to Sodium Triacetoxyborohydride (STAB) . STAB is mild and chemoselective.[2] It reduces the imine faster than the ketone and leaves the aryl bromide intact [2].

Module 3: Advanced Purification Protocols

For pharmaceutical applications (purity >99.5%), rely on these validated methods.

Method A: Optimized Recrystallization (Recommended)

This method leverages the polarity difference between the lipophilic Boc-piperidine and the polar impurities.[2]

ParameterSpecificationNotes
Solvent System EtOAc / Petroleum Ether (1:[1][2][3]4)Alternatively, EtOAc/Hexanes.
Concentration 1g crude / 5-7 mL solventDo not over-dilute.
Temperature Heat to 60°C, cool to 0°CSlow cooling promotes crystal growth.
Yield Target 70-80%First crop usually >98% purity.[1][2]

Protocol:

  • Dissolve the crude solid in minimal boiling Ethyl Acetate.

  • Slowly add Petroleum Ether (or Hexane) until slight turbidity persists.[2]

  • Add a drop of EtOAc to clear the solution.

  • Allow to cool to room temperature undisturbed, then refrigerate at 4°C overnight.

  • Filter the white crystals and wash with cold Hexane.

Method B: Flash Chromatography (For Difficult Cases)

If recrystallization fails due to high impurity load.[2]

  • Stationary Phase: Silica Gel (neutralized).[2]

  • Mobile Phase: Hexanes : Ethyl Acetate (8:2 to 6:4 gradient).[2]

  • Critical Additive: Add 1% Triethylamine (TEA) to the mobile phase.

    • Why? Secondary amines interact strongly with acidic silanol groups on silica, causing "tailing" and yield loss [3]. TEA blocks these sites, sharpening the peak.

Module 4: Frequently Asked Questions (FAQs)

Q: Can I use HCl to form a salt for purification? A: NO. The tert-butyl carbamate (Boc) group is acid-labile.[1][2] Exposure to strong acids like HCl (even in ether) will cleave the Boc group, yielding 4-((4-bromophenyl)amino)piperidine dihydrochloride.[1][2] If salt formation is absolutely necessary for solubility, use a weak organic acid like Oxalic Acid or Fumaric Acid to form a salt, but recrystallization of the free base is generally superior for this compound.

Q: Why is the reaction stalling at the imine stage? A: Imine formation is equilibrium-driven.[1][2]

  • Ensure you are using Acetic Acid (AcOH) (1.0 - 1.5 eq) as a catalyst.[1][2] The pH must be slightly acidic (pH 5-6) to activate the ketone without protonating the aniline entirely.[2]

  • Add molecular sieves (4Å) to the reaction to absorb water, driving the equilibrium toward the imine.

Q: My product turned pink/brown on storage. Is it degraded? A: Aromatic amines are prone to oxidation (air sensitivity) which causes color changes even with trace decomposition (<0.1%).[2] Store the purified solid under Argon/Nitrogen in the dark at 2-8°C.

References

  • TCI Chemicals. (n.d.).[2] Product Specification: tert-Butyl 4-(4-Aminophenyl)piperidine-1-carboxylate (Melting Point).[1][2] Retrieved from [1][2]

  • Abdel-Magid, A. F., et al. (1996).[2][4][5] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849–3862.[5] Retrieved from [1][2]

  • Biotage. (2023).[2][6] "Is there an easy way to purify organic amines?" Biotage Blog. Retrieved from

  • Hu, X., et al. (2019).[3] "Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate." IOP Conference Series: Earth and Environmental Science, 252.[3] (Context on Piperidine Carboxylate intermediates). Retrieved from [1][2]

Technical Support Center: Vandetanib Precursor Synthesis & Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: By-product analysis in the synthesis of Vandetanib precursor Content type: Technical Support Center Guide

Ticket ID: VNB-SYN-042 Subject: Troubleshooting Impurity Profiles in 4-chloro-6-methoxy-7-[(1-methylpiperidin-4-yl)methoxy]quinazoline Synthesis Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2]

Executive Summary

This guide addresses critical quality attributes (CQAs) in the synthesis of the key Vandetanib precursor: 4-chloro-6-methoxy-7-[(1-methylpiperidin-4-yl)methoxy]quinazoline (hereafter referred to as Intermediate-Cl ).

The synthesis of this imidoyl chloride core is the most thermodynamically unstable step in the Vandetanib pathway.[2] Instability here leads to a cascade of by-products that persist into the final API (Active Pharmaceutical Ingredient).[2] This guide provides a mechanistic breakdown of these impurities, detection protocols, and corrective actions.

Part 1: The Synthetic Pathway & Impurity Map

To control by-products, one must first visualize their origin.[2] The following diagram maps the standard chlorination and coupling workflow, highlighting the divergence points for critical impurities.

Vandetanib_Impurity_Map Start Quinazolinone SM (6-methoxy-7-[(1-methylpiperidin-4-yl)methoxy]quinazolin-4(3H)-one) Int_Cl Intermediate-Cl (The Precursor) Start->Int_Cl Chlorination (80°C, 2-4h) Imp_N_Alk Impurity C (N-Alkylated Isomer from prev. step) Start->Imp_N_Alk Alkylation Selectivity Failure Reagent Chlorination Agent (SOCl2 or POCl3 / DMF) Reagent->Int_Cl Vandetanib Vandetanib (API) Int_Cl->Vandetanib Coupling w/ 4-bromo-2-fluoroaniline Imp_Hydro Impurity A (Hydrolysis) Reverted Quinazolinone Int_Cl->Imp_Hydro Moisture Contact (Fast Kinetics) Imp_Dimer Impurity B (Dimer) Linked Quinazoline Species Int_Cl->Imp_Dimer Thermal Stress (>90°C)

Figure 1: Mechanistic pathway of Vandetanib precursor synthesis showing critical control points for hydrolytic and thermal degradation.[2][3]

Part 2: Critical By-Product Modules

Module 1: The Hydrolysis Reversion (Impurity A)

The Issue: The Intermediate-Cl is highly moisture-sensitive.[1][2] Upon exposure to atmospheric humidity or wet solvents, the C-Cl bond hydrolyzes, reverting the molecule back to the starting material (Quinazolinone).[1][2] Impact: This is a "silent" impurity because it is chemically identical to the starting material.[2] If undetected, it lowers the yield of the final coupling step and complicates purification.[4]

ParameterSpecification / Behavior
Identity 6-methoxy-7-[(1-methylpiperidin-4-yl)methoxy]quinazolin-4(3H)-one
Origin Hydrolysis of imidoyl chloride moiety.[1][2]
Detection HPLC RT shift (Elutes earlier than Intermediate-Cl).
Limit < 0.5% (Strict control required).

Troubleshooting Protocol:

  • Diagnosis: If your HPLC shows a growing peak at the retention time (RT) of the starting material after the reaction was deemed complete.[2]

  • Root Cause: Wet quenching solvent or delayed workup in humid air.[2]

  • Resolution:

    • Use anhydrous solvents (THF or Toluene) for the reaction.[2]

    • Quench the reaction mixture into a biphasic system (e.g., Toluene/aq. K2CO3) at low temperature (<10°C) to minimize contact time with water before phase separation.[2][3]

    • Do not store the Intermediate-Cl; proceed immediately to the aniline coupling step (Telescoped process).[2]

Module 2: Regioisomeric Impurities (Impurity C)

The Issue: During the synthesis of the Quinazolinone starting material (prior to chlorination), the alkylation of the quinazoline core with the piperidine side chain can occur at the N3-position instead of the desired O7-position . Impact: This impurity carries through the chlorination step and reacts with the aniline, creating a "Regio-Vandetanib" analogue that is extremely difficult to separate by crystallization.[1][2]

Troubleshooting Protocol:

  • Diagnosis: A peak with identical Mass (m/z) but slightly different Retention Time (approx.[2][3] RRT 1.05-1.10) in LC-MS.[2]

  • Resolution:

    • Switch base catalyst during alkylation (e.g., use K2CO3 instead of Cs2CO3 to modulate kinetics).

    • Implement a strict melting point check of the Quinazolinone starting material before chlorination.[2]

Part 3: Analytical Methodologies

To accurately quantify these by-products, a standard HPLC-UV method is insufficient due to the basic nature of the piperidine side chain, which causes peak tailing.[2]

Recommended HPLC Protocol (Reverse Phase)

System: Agilent 1260 / Waters Alliance or equivalent. Column: XBridge Phenyl or C18 (150 mm x 4.6 mm, 3.5 µm).[2] Note: Phenyl columns often provide better separation for aromatic regioisomers.[1][3]

Mobile Phase:

  • Solvent A: 20 mM Ammonium Acetate (pH 9.0 adjusted with NH4OH). High pH is crucial to suppress protonation of the piperidine, improving peak shape.

  • Solvent B: Acetonitrile.[2][5]

Gradient Program:

Time (min) % Solvent B Event
0.0 10 Equilibration
15.0 60 Elution of Polar Impurities
25.0 90 Elution of Dimers/Oligomers

| 30.0 | 10 | Re-equilibration |[1][2]

Detection: UV at 254 nm (aromatic core) and 330 nm (conjugated system).[2][3]

Part 4: Frequently Asked Questions (FAQs)

Q1: Why does my Intermediate-Cl turn yellow/orange upon isolation? A: Pure Intermediate-Cl is typically an off-white solid.[1][2] A strong yellow/orange color indicates the formation of dimeric species or N-oxides.[2] This usually happens if the chlorination reaction temperature exceeds 90°C. Lower the reaction temperature to 75-80°C and extend the reaction time.[1][2]

Q2: Can I use LC-MS to monitor the chlorination reaction? A: Yes, but with caution. The Intermediate-Cl is reactive.[1][2] If you use a protic solvent (like Methanol) for your LC-MS sample preparation, the Intermediate-Cl will react with the methanol to form the Methoxy-ether derivative in the vial.[1][2]

  • Corrective Action: Prepare LC-MS samples in anhydrous Acetonitrile or DCM and inject immediately.

Q3: The coupling reaction with 4-bromo-2-fluoroaniline is stalling at 90% conversion. A: This is often due to HCl accumulation.[1][2] The reaction releases HCl, which protonates the aniline, rendering it non-nucleophilic.

  • Resolution: Ensure sufficient base equivalents (e.g., Diisopropylethylamine or excess aniline) are present to scavenge the acid, or perform the reaction in a solvent that precipitates the HCl salt (e.g., Isopropanol).[2]

References

  • AstraZeneca AB. (2001).[2] Quinazoline derivatives. US Patent 7,173,038.[2][6] Link

  • BOC Sciences. (n.d.).[2] Vandetanib Impurities and Synthesis. Retrieved February 6, 2026.[2]

  • National Center for Biotechnology Information. (2025).[2] PubChem Compound Summary for CID 3081361, Vandetanib. Link

  • Smith, D. A., et al. (2017).[2] An alternative synthesis of Vandetanib via a microwave accelerated Dimroth rearrangement. Tetrahedron Letters. Link

  • Veeprho. (n.d.). Vandetanib Impurities and Related Compounds Structure. Link

Sources

Optimization of reaction time and temperature for tert-Butyl 4-((4-bromophenyl)amino)piperidine-1-carboxylate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of tert-Butyl 4-((4-bromophenyl)amino)piperidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) related to this important synthetic transformation. Our goal is to empower you with the scientific rationale behind the experimental parameters to optimize your reaction outcomes.

Introduction to the Synthesis

The synthesis of tert-butyl 4-((4-bromophenyl)amino)piperidine-1-carboxylate is a key step in the development of various pharmaceutical compounds. The most common and efficient method for this transformation is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction.[1][2] This reaction forms a carbon-nitrogen (C-N) bond between an aryl halide (4-bromophenyl) and a primary or secondary amine (tert-butyl 4-aminopiperidine-1-carboxylate).[1][3]

This guide will focus on the optimization of reaction time and temperature, two critical parameters that significantly influence the yield, purity, and side-product profile of the desired compound.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of tert-butyl 4-((4-bromophenyl)amino)piperidine-1-carboxylate via Buchwald-Hartwig amination?

A1: The general reaction scheme involves the coupling of tert-butyl 4-aminopiperidine-1-carboxylate with a 4-bromophenyl halide (commonly 1-bromo-4-iodobenzene or 1,4-dibromobenzene) in the presence of a palladium catalyst, a phosphine ligand, and a base in an appropriate solvent.

G reagent1 tert-Butyl 4-aminopiperidine-1-carboxylate reaction Pd Catalyst, Ligand, Base Solvent, Heat reagent1->reaction + reagent2 4-Bromophenyl halide reagent2->reaction + product tert-Butyl 4-((4-bromophenyl)amino)piperidine-1-carboxylate reaction->product

Caption: General Buchwald-Hartwig amination scheme.

Q2: What are the typical starting materials and reagents for this synthesis?

A2: A summary of the essential starting materials and reagents is provided in the table below.

ComponentRoleCommon ExamplesKey Considerations
Amine Nucleophiletert-Butyl 4-aminopiperidine-1-carboxylatePurity is crucial. Can be synthesized from 4-piperidinecarboxamide.[4]
Aryl Halide Electrophile1-Bromo-4-iodobenzene, 1,4-DibromobenzeneReactivity order: I > Br > Cl. Aryl bromides are a good balance of reactivity and cost.
Palladium Catalyst CatalystPd₂(dba)₃, Pd(OAc)₂, Palladacycle precatalysts (e.g., G3, G4)Modern precatalysts often provide more consistent results.[5]
Ligand Stabilizes catalyst, facilitates catalytic cycleBiarylphosphine ligands (e.g., Xantphos, RuPhos, BrettPhos)Ligand choice is critical and substrate-dependent.[6]
Base Deprotonates the amineNaOtBu, K₂CO₃, Cs₂CO₃, K₃PO₄Strong, non-nucleophilic bases are often preferred.[7]
Solvent Reaction mediumToluene, Dioxane, THFMust be anhydrous and degassed to prevent catalyst deactivation.

Q3: How do reaction time and temperature affect the yield and purity of the product?

A3: Reaction time and temperature are interdependent and crucial for optimizing the synthesis.

  • Temperature: Buchwald-Hartwig reactions are typically conducted at elevated temperatures, often in the range of 80-110 °C.[8] Insufficient temperature can lead to slow or incomplete reactions. Conversely, excessively high temperatures can promote side reactions and catalyst decomposition, leading to lower yields and increased impurities. The optimal temperature is dependent on the reactivity of the substrates and the chosen catalyst system. For instance, less reactive aryl chlorides may require higher temperatures than more reactive aryl bromides.[5]

  • Reaction Time: The reaction time is monitored to ensure the complete consumption of the starting materials. Typical reaction times range from 12 to 24 hours.[5] Prolonged reaction times, especially at high temperatures, can lead to the formation of degradation products. It is essential to monitor the reaction progress using techniques like TLC, GC-MS, or LC-MS to determine the optimal endpoint.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of tert-butyl 4-((4-bromophenyl)amino)piperidine-1-carboxylate.

Problem Potential Cause Troubleshooting Steps & Scientific Rationale
Low or No Conversion 1. Inactive Catalyst: The Pd(0) active species may not have formed or has decomposed.Solution: Use a reliable palladacycle precatalyst (e.g., G3 or G4) which forms the active LPd(0) more efficiently than traditional sources like Pd(OAc)₂.[5] If using a Pd(II) source, ensure proper reduction by the amine or phosphine ligand. Consider a pre-activation step where the catalyst and ligand are stirred with the base before adding the substrates.
2. Inappropriate Ligand: The chosen ligand may not be suitable for the specific amine substrate.Solution: For the secondary amine in this synthesis, ligands like RuPhos are generally a good starting point.[6] If conversion is still low, screening other biarylphosphine ligands is recommended. The ligand's steric and electronic properties are crucial for stabilizing the palladium center and facilitating the reductive elimination step.
3. Incorrect Base: The base may be too weak to deprotonate the amine effectively or may be incompatible with the substrates.Solution: Strong, non-nucleophilic bases like NaOtBu or K₃PO₄ are commonly used. The pKa of the amine and the stability of the substrates should be considered. Ensure the base is finely powdered and anhydrous to maximize its reactivity.
4. Poor Solvent Quality: Presence of water or oxygen can deactivate the palladium catalyst.Solution: Use anhydrous and degassed solvents. Solvents should be purged with an inert gas (e.g., argon or nitrogen) before use.
Formation of Side Products (e.g., Diarylation, Hydrodehalogenation) 1. High Reaction Temperature: Excessive heat can promote side reactions.Solution: Lower the reaction temperature in increments of 5-10 °C and monitor the reaction progress. While a certain activation energy is required, unnecessary excess heat can lead to undesired pathways.
2. Incorrect Stoichiometry: An excess of the aryl halide can lead to diarylation of the piperidine nitrogen.Solution: Use a slight excess of the amine (e.g., 1.1 to 1.2 equivalents) relative to the aryl halide to favor the mono-arylation product.
3. Prolonged Reaction Time: Extended reaction times can lead to product degradation or the formation of byproducts.Solution: Monitor the reaction closely by TLC or GC-MS and quench the reaction once the starting material is consumed.
Difficulty in Product Purification 1. Presence of Palladium Residues: Residual palladium can contaminate the final product.Solution: After the reaction, perform a filtration through a pad of Celite® to remove the heterogeneous catalyst. Further purification by column chromatography on silica gel is typically required.
2. Co-elution of Impurities: Side products may have similar polarity to the desired product.Solution: Optimize the eluent system for column chromatography. A gradient elution may be necessary to achieve good separation. Recrystallization from a suitable solvent system can also be an effective purification method.

Experimental Protocols

Detailed Step-by-Step Methodology for Synthesis

This protocol is a general guideline and may require optimization for your specific laboratory conditions and reagent purity.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification A 1. Add tert-butyl 4-aminopiperidine-1-carboxylate, 4-bromophenyl halide, base, and ligand to an oven-dried flask. B 2. Seal the flask and purge with inert gas (Ar or N₂). A->B C 3. Add degassed anhydrous solvent via syringe. B->C D 4. Add the palladium catalyst under a positive pressure of inert gas. C->D E 5. Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring. D->E F 6. Monitor the reaction progress by TLC or GC-MS. E->F G 7. Cool the reaction to room temperature. F->G H 8. Dilute with an organic solvent (e.g., ethyl acetate) and filter through Celite®. G->H I 9. Wash the filtrate with water and brine. H->I J 10. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. I->J K 11. Purify the crude product by column chromatography on silica gel. J->K

Caption: Experimental workflow for the synthesis.

Optimization of Reaction Time and Temperature: A Representative Study

The following table summarizes hypothetical results from an optimization study to illustrate the impact of time and temperature on the reaction yield.

EntryTemperature (°C)Time (h)Yield (%)Purity (by HPLC, %)Observations
180126592Incomplete conversion of starting materials.
280248595Good yield and purity.
3100129296High yield and good purity.
4100248890Slight decrease in yield and purity, potential for side product formation.
5110128585Increased impurity profile observed.

Analysis: In this representative study, a temperature of 100 °C for 12 hours (Entry 3) provided the optimal balance of high yield and purity. Lower temperatures required longer reaction times to achieve good conversion (Entry 2 vs. 1). Higher temperatures and longer reaction times led to a decrease in both yield and purity, suggesting the onset of degradation or side reactions (Entries 4 and 5).

References

  • Bhosale, M. A., & Bhanage, B. M. (2014). A facile one-step approach for the synthesis of uniform spherical Cu/Cu2O nano- and microparticles with high catalytic activity in the Buchwald–Hartwig amination reaction. RSC Advances, 4(27), 14035-14042.
  • Dounay, A. B., & Overman, L. E. (2003). The asymmetric intramolecular Heck reaction in natural product total synthesis. Chemical reviews, 103(8), 2945-2964.
  • Gale, E. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed. University of Southampton. Retrieved from [Link]

  • Dorel, R., & Grugel, C. P. (2020). The Buchwald–Hartwig Amination After 25 Years.
  • Royal Society of Chemistry. (2019). Buchwald Hartwig diversification of unprotected halotryptophans, halotryptophan containing tripeptides and the natural product barettin in aqueous conditions. Chemical Communications. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. WordPress. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Wikipedia. (2023, December 19). Buchwald–Hartwig amination. In Wikipedia. Retrieved from [Link]

  • Snieckus, V., & Kölmel, C. (2019). Buchwald–Hartwig Coupling of Piperidines with Hetaryl Bromides. Synfacts, 15(11), 1165.
  • PubChem. (n.d.). tert-Butyl 4-((4-bromophenyl)amino)piperidine-1-carboxylate. Retrieved from [Link]

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphine ligands in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.
  • Beilstein Journal of Organic Chemistry. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Retrieved from [Link]

  • Caddick, S., et al. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)
  • Chen, G., Shaughnessy, K. H., & Daugulis, O. (2011). Stereoselective Palladium‐Catalyzed C (sp)− H Mono‐Arylation of Piperidines and Tetrahydropyrans with a C (4) Directing Group.
  • Hu, X., Zhao, B., Zou, W., Yang, X., & Zheng, P. (2019, March). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. In IOP Conference Series: Earth and Environmental Science (Vol. 252, No. 2, p. 022085). IOP Publishing.
  • Singleton, D. A., & Hang, C. (1999). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. Journal of the American Chemical Society, 121(48), 11895-11903.
  • Hartwig, J. F. (2010). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of chemical research, 43(8), 1104-1114.
  • Dorel, R., & Grugel, C. P. (2019). The Buchwald–Hartwig Amination After 25 Years.
  • Hicks, J. D., et al. (2009). Pd-Catalyzed N-Arylation of Secondary Acyclic Amides. Journal of the American Chemical Society, 131(46), 16720-16721.
  • Malig, T. C., et al. (2019). Data-Rich Experimentation Enables Palladium-Catalyzed Couplings of Piperidines and Five-Membered (Hetero) aromatic Electrophiles. Organic Process Research & Development, 23(7), 1493-1500.
  • Nolan, S. P., & Cazin, C. S. (2021). Evidence for" cocktail"-type catalysis in Buchwald-Hartwig reaction. A mechanistic study. Catalysis Science & Technology, 11(20), 6759-6767.
  • Wang, C., et al. (2020). Regioselective Palladium-Catalyzed Buchwald-Hartwig Reaction of Arylhydrazines with Aryl Halides: Synthesis of N, N-Diarylhydrazines. Organic letters, 22(2), 569-573.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • Montgomery, T. A., & Doyle, A. G. (2019).
  • Wolfe, J. P., & Rossi, M. A. (2005). Palladium-catalyzed tandem N-arylation/carboamination reactions for the stereoselective synthesis of N-aryl-2-benzyl pyrrolidines. Organic letters, 7(13), 2751-2754.
  • Buchwald, S. L. (2014).
  • Shaik, R., & Jonnalagadda, S. B. (2020). Synthesis and Characterization of tert-butyl 3-(((2-hydroxynaphthalen-1-yl) methylene) amino)-4-(4-(trifluoromethyl) phenyl) piperidine-1-carboxylate. Journal of the Mexican Chemical Society, 64(2), 119-127.
  • Oishi, S., et al. (2018). Intramolecular C–H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply fused heteroaromatic compounds. Beilstein Journal of Organic Chemistry, 14, 1845-1850.
  • Google Patents. (n.d.). CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine.
  • Wang, M., Wang, W., & Qiu, Q. (2015, January). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. In 2014 3rd International Conference on Material, Mechanical and Manufacturing Engineering.

Sources

Buchwald-Hartwig Amination Technical Support Center: A Guide to Solvent Selection and Troubleshooting

Author: BenchChem Technical Support Team. Date: February 2026

From the desk of a Senior Application Scientist

Welcome to the technical support center for the Buchwald-Hartwig amination. This guide is designed for researchers, scientists, and drug development professionals to navigate the crucial role of solvent choice in this powerful C-N bond-forming reaction. Here, we move beyond simple protocols to provide in-depth, field-proven insights into why certain solvents excel and how to troubleshoot common issues related to your reaction medium. Our goal is to empower you with the knowledge to optimize your reactions, ensuring both efficiency and reproducibility.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during your Buchwald-Hartwig reactions, with a focus on solvent-related causes and remedies.

Question 1: My reaction is sluggish or has stalled completely. Could the solvent be the problem?

Answer:

Absolutely. A slow or stalled reaction is one of the most common issues, and the solvent plays a multifaceted role here.[1][2] Here’s a breakdown of potential causes and how to address them:

  • Poor Solubility of Reactants or Base: One of the most underestimated factors is the insolubility of reaction components.[3] If your aryl halide, amine, or base is not sufficiently soluble, the reaction will be slow or fail.

    • Solution: If you are using a nonpolar solvent like toluene or xylenes and observing poor solubility, consider switching to a more polar aprotic solvent like dioxane, THF, or CPME.[1][3] For particularly challenging cases, highly polar solvents such as DMF or NMP can be used, but with caution as they can sometimes interfere with the catalyst.[1] A mixture of solvents can also be an effective strategy to balance solubility and reaction temperature.[3]

  • Inadequate Reaction Temperature: The solvent's boiling point dictates the maximum temperature of your reaction. Many Buchwald-Hartwig reactions require heating to proceed at a reasonable rate, typically between 80-100 °C.[3]

    • Solution: If you are using a low-boiling solvent like THF (boiling point ~66 °C), you may be temperature-limited. Switching to a higher-boiling solvent like toluene (b.p. ~111 °C), dioxane (b.p. ~101 °C), or t-amyl alcohol can allow for higher reaction temperatures and improved rates.[3]

  • Solvent Inhibition of the Catalyst: Certain solvents can coordinate to the palladium center and inhibit catalytic activity.[3]

    • Solution: Avoid using chlorinated solvents (e.g., chloroform), acetonitrile, or pyridine, as these are known to bind to palladium and hinder the reaction.[3]

Question 2: I'm observing significant side product formation, particularly hydrodehalogenation of my aryl halide. How can I mitigate this?

Answer:

Hydrodehalogenation (replacement of the halide with a hydrogen atom) is a common side reaction. The choice of solvent can significantly influence the extent of this unwanted pathway.

  • Polar Aprotic Solvents and Debromination: Studies have shown that highly polar aprotic solvents like NMP and DMAC can promote the debromination of aryl bromides.[4]

    • Solution: If you are observing significant hydrodehalogenation with a polar aprotic solvent, switching to a nonpolar solvent like m-xylene has been shown to provide better selectivity for the desired amination product.[4][5]

  • Reaction Rate vs. Selectivity: While a solvent like DMAC might give the fastest conversion of your starting material, it may not provide the best selectivity.[4]

    • Solution: It's a classic optimization problem. You may need to screen a few solvents to find the best balance between reaction rate and selectivity for your specific substrates. A good starting point is to compare a nonpolar solvent (e.g., toluene, xylene) with a moderately polar ether (e.g., dioxane, 2-MeTHF).

Question 3: My reaction works well at a small scale, but I'm having trouble with reproducibility upon scale-up. What solvent-related factors should I consider?

Answer:

Scale-up often introduces new challenges, and solvent choice is a critical parameter to re-evaluate.

  • Heat Transfer: Solvents act as a heat sink to regulate the reaction temperature.[2] On a larger scale, efficient heat transfer becomes more critical to maintain a consistent temperature throughout the reaction vessel.

    • Solution: Ensure your reactor setup provides adequate agitation and heating to maintain a stable internal temperature. The physical properties of the solvent (heat capacity, viscosity) will influence this.

  • Heterogeneity of the Reaction Mixture: Many Buchwald-Hartwig reactions are heterogeneous, with an insoluble inorganic base.[6] On a larger scale, ensuring efficient mixing of the solid and liquid phases is crucial.

    • Solution: The rate of agitation can severely impact the reaction rate.[3] Consider the density of your base and solvent. In some cases, adding Celite can help prevent clumping of the inorganic base.[3] The choice of a solvent that provides at least partial solubility for the base, like Cs2CO3 in some ethereal solvents, can also be beneficial.[3]

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding solvent selection for Buchwald-Hartwig aminations.

1. What are the most common solvents used for Buchwald-Hartwig reactions?

A variety of solvents are effective, generally falling into three categories: aromatic hydrocarbons (e.g., toluene, xylene), ethereal solvents (e.g., dioxane, THF, DME, CPME), and alcohol solvents (e.g., n-BuOH, t-AmOH).[3][7] Toluene is a very common starting point for many applications.[1][8]

2. How does solvent polarity affect the reaction?

Solvent polarity can influence several steps in the catalytic cycle.[2] For instance, the oxidative addition of aryl triflates is thought to proceed through a polar, nucleophilic displacement mechanism and is often faster in more polar solvents.[9] However, for other steps, a less polar environment may be favorable. The optimal polarity is often substrate-dependent, necessitating empirical screening.

3. What is the difference between protic and aprotic solvents, and which should I use?

  • Protic solvents have O-H or N-H bonds and can act as hydrogen bond donors (e.g., water, alcohols).[10][11]

  • Aprotic solvents lack these bonds and cannot donate hydrogen bonds (e.g., toluene, THF, DMF).[10][11]

For most Buchwald-Hartwig aminations, aprotic solvents are preferred . This is because protic solvents can solvate and deactivate the anionic nucleophile (the deprotonated amine), slowing down the reaction.[12] However, alcohol solvents like t-BuOH and t-AmOH are sometimes used, particularly in combination with strong bases.

4. Are there "green" or more sustainable solvent options for Buchwald-Hartwig reactions?

Yes, there is a growing emphasis on using more environmentally friendly solvents. Solvents like 1,4-dioxane are being phased out due to safety concerns.[7][13] Recent studies have identified greener alternatives:

  • 2-Methyltetrahydrofuran (2-MeTHF) and methyl tert-butyl ether (MTBE) have been shown to be effective and are considered more sustainable choices, particularly for the acyl Buchwald-Hartwig cross-coupling of amides.[14][15]

  • Other promising green solvents include cyclopentyl methyl ether (CPME) and isopropyl acetate (i-PrOAc).[14]

5. How do I choose the best solvent for my specific reaction?

The optimal solvent is dependent on the specific aryl halide, amine, ligand, and base being used.[16] A systematic approach is often best:

  • Start with a common solvent: Toluene or dioxane are good starting points for many systems.

  • Consider solubility: Ensure all your components are reasonably soluble at the reaction temperature.

  • Think about temperature: Choose a solvent with a boiling point that allows you to reach the desired reaction temperature (typically 80-100 °C).[3]

  • Screen a small set of diverse solvents: If the initial choice is not optimal, screen a small set of solvents with varying polarities (e.g., toluene, 2-MeTHF, t-AmOH).

Data and Diagrams for Deeper Understanding

Solvent Properties and Their Implications

The following table summarizes the properties of common solvents used in Buchwald-Hartwig aminations.

SolventBoiling Point (°C)Dielectric Constant (ε)TypeCommon Applications & Considerations
Toluene1112.4Nonpolar AproticVery common, good for a wide range of substrates.[1]
m-Xylene1392.4Nonpolar AproticHigher boiling point than toluene; can improve selectivity.[4][5]
1,4-Dioxane1012.2Polar Aprotic EtherCommon, but has safety concerns.[7][13]
Tetrahydrofuran (THF)667.5Polar Aprotic EtherLower boiling point may limit reaction rates.[3]
2-Methyl-THF806.2Polar Aprotic EtherGreener alternative to THF and dioxane.[14][15][17]
tert-Amyl alcohol1025.8Polar ProticCan be effective, especially with certain bases.[3]
N,N-Dimethylformamide (DMF)15336.7Polar AproticHigh polarity can aid solubility but may inhibit the catalyst.[1][2]
The Buchwald-Hartwig Catalytic Cycle

The solvent influences each step of this cycle by solvating intermediates and affecting their stability and reactivity.[1]

Buchwald_Hartwig_Cycle cluster_legend Catalytic Cycle A Pd(0)L Active Catalyst B Oxidative Addition (Ar-X) A->B C Ar-Pd(II)-X(L) B->C D Ligand Exchange (+ R2NH, - X-) C->D E [Ar-Pd(II)-NHR2(L)]+ D->E F Deprotonation (Base) E->F G Ar-Pd(II)-NR2(L) F->G H Reductive Elimination G->H H->A  Ar-NR2

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Decision Workflow for Solvent Selection

This workflow provides a logical approach to selecting a solvent for your Buchwald-Hartwig reaction.

Solvent_Selection_Workflow start Start: Define Reaction (Aryl Halide, Amine, Base) solubility Are all components soluble in a nonpolar solvent (e.g., Toluene)? start->solubility temp_check Is the boiling point > 80 °C? solubility->temp_check Yes polar_aprotic Switch to a more polar aprotic solvent (e.g., Dioxane, 2-MeTHF). solubility->polar_aprotic No run_reaction Proceed with Toluene or similar nonpolar solvent. temp_check->run_reaction Yes high_boil Consider a higher-boiling solvent (e.g., Xylene). temp_check->high_boil No optimize Reaction Successful? Optimize if necessary. run_reaction->optimize polar_aprotic->temp_check high_boil->run_reaction troubleshoot Troubleshoot: - Check for side products - Screen other solvents - Consider ligand/base effects optimize->troubleshoot No end End: Optimized Conditions optimize->end Yes troubleshoot->start

Caption: A decision-making workflow for initial solvent selection.

Experimental Protocol: General Procedure for Solvent Screening

This protocol provides a starting point for screening solvents in a Buchwald-Hartwig amination. Note: All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques.

  • Preparation: To an oven-dried reaction vial equipped with a stir bar, add the aryl halide (1.0 equiv.), the palladium precatalyst (e.g., 1-2 mol%), and the phosphine ligand (e.g., 1.2-2.4 mol%).

  • Addition of Solids: Add the base (e.g., NaOtBu, 1.2-1.5 equiv.).

  • Inert Atmosphere: Seal the vial and purge with an inert gas for 5-10 minutes.

  • Solvent and Amine Addition: Add the anhydrous, degassed solvent (to achieve a concentration of ~0.1-0.5 M) followed by the amine (1.1-1.2 equiv.).

  • Reaction: Place the vial in a preheated heating block or oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.[18]

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS at regular intervals (e.g., 1h, 4h, 12h).[18]

  • Work-up: Upon completion, cool the reaction to room temperature, quench with a saturated aqueous solution of NH4Cl, and extract with an appropriate organic solvent.[18]

References

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Kashani, S. K., Jessiman, J. E., & Newman, S. G. (2020). Exploring Homogeneous Conditions for Mild Buchwald–Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

  • Torraca, K. E., & Kuethe, J. T. (2009). Palladium-Catalyzed C-N and C-O Coupling–A Practical Guide from an Industrial Vantage Point. In Palladium-Catalyzed C-N and C-O Coupling (pp. 1-35). [Link]

  • Tirsoaga, A., et al. (2006). Effect of Solvents on the Product Distribution and Reaction Rate of a Buchwald−Hartwig Amination Reaction. Organic Process Research & Development, 10(4), 753-759. [Link]

  • Tirsoaga, A., et al. (2006). Effect of Solvents on the Product Distribution and Reaction Rate of a Buchwald−Hartwig Amination Reaction. ACS Publications. [Link]

  • Garg, N. K., et al. (2021). Green Solvent Selection for Acyl Buchwald-Hartwig Cross-Coupling of Amides (Transamidation). ChemRxiv. [Link]

  • Garg, N. K., et al. (2021). Green-Solvent Selection for Acyl Buchwald–Hartwig Cross-Coupling of Amides (Transamidation). ACS Sustainable Chemistry & Engineering, 9(43), 14377-14384. [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. Buchwald-Hartwig Amination. [Link]

  • ResearchGate. (2019). Solvent-Free Buchwald-Hartwig Reaction of Aryl and Heteroaryl Halides with Secondary Amines. [Link]

  • Sherwood, J., et al. (2015). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Singh, U. K., et al. (2014). Optimization of solvent condition for the Buchwald-Hartwig coupling reaction using catalyst 1. ResearchGate. [Link]

  • Singleton, D. A., et al. (2013). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. PMC. [Link]

  • University of Nottingham. Optimising a Buchwald-Hartwig amination using the ChemSpeed. [Link]

  • Ashenhurst, J. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry. [Link]

  • ResearchGate. (2019). Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species. [Link]

  • Wikipedia. Amine. [Link]

  • CatSci Ltd. A general approach to the optimisation of Buchwald-Hartwig aminations. [Link]

  • Orango. (2024). Protic vs. Aprotic Solvents: Difference in Organic Chemistry. [Link]

  • Kishan's Classes. (2023). Organic Chemistry: Protic vs Aprotic Solvents & WHEN TO USE THEM IN A MECHANISM! (SN1,SN2, E1 & E2). [Link]

  • Kashani, S. K., et al. (2020). Exploring Homogeneous Conditions for Mild Buchwald–Hartwig Amination in Batch and Flow. ACS Publications. [Link]

  • Chemistry Steps. Polar Protic and Polar Aprotic Solvents. [Link]

Sources

Technical Support Center: Synthesis & Stabilization of tert-Butyl 4-((4-bromophenyl)amino)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: CHEM-SUP-8821 Topic: Prevention of Decomposition & Process Optimization Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

The synthesis of tert-Butyl 4-((4-bromophenyl)amino)piperidine-1-carboxylate (hereafter referred to as Compound A ) typically utilizes a reductive amination between N-Boc-4-piperidone and 4-bromoaniline.

The primary "decomposition" vectors for this molecule are:

  • Acid-Catalyzed Hydrolysis: Loss of the Boc protecting group during workup.

  • Oxidative Degradation: Browning/tarring of the electron-rich secondary aniline upon air exposure.

  • Boron-Complex Sequestration: Not true decomposition, but product loss due to stable amine-boron complexes formed during reduction.

This guide provides a self-validating protocol to mitigate these risks.

Module 1: The Synthesis Protocol (Abdel-Magid Method)

The industry-standard method for this transformation utilizes Sodium Triacetoxyborohydride (STAB). This reagent is milder than Sodium Cyanoborohydride and avoids toxic cyanide byproducts, but it requires specific handling to prevent side reactions.

Optimized Reaction Conditions
ParameterSpecificationScientific Rationale
Solvent 1,2-Dichloroethane (DCE) or THFDCE promotes imine formation; THF is safer but may require longer reaction times.
Stoichiometry 1.0 equiv Amine : 1.0-1.1 equiv KetoneSlight excess of ketone drives the amine (limiting reagent) to completion.
Catalyst Acetic Acid (AcOH), 1.0-2.0 equivCritical: Protonates the ketone oxygen, facilitating nucleophilic attack by the weak aniline base.
Reducing Agent NaBH(OAc)₃ (STAB), 1.4-1.5 equivSelectively reduces the iminium ion without reducing the ketone starting material too rapidly.
Temperature 20–25 °CHeating (>40°C) promotes Boc-thermal instability and competitive reduction of the ketone to alcohol.
Step-by-Step Protocol
  • Imine Formation: Charge reaction vessel with 4-bromoaniline (1.0 equiv) and N-Boc-4-piperidone (1.05 equiv) in DCE (0.2 M concentration).

  • Activation: Add Acetic Acid (1.5 equiv). Stir for 15–30 minutes under Nitrogen. Note: Formation of the imine is often equilibrium-limited; do not wait indefinitely.

  • Reduction: Add Sodium Triacetoxyborohydride (1.5 equiv) in one portion.

  • Monitoring: Stir at room temperature for 12–16 hours. Monitor by LC-MS for the disappearance of the aniline (m/z ~171/173).

Module 2: Preventing Decomposition During Workup

This is the most critical phase. The Boc group is acid-labile. Standard acid/base extractions used for amines will destroy this molecule .

The "Safe-Quench" Protocol

WARNING: Do NOT use HCl or strong mineral acids to quench this reaction.

  • Quench: Slowly add Saturated Aqueous NaHCO₃ to the reaction mixture until pH is weakly basic (pH 8–9).

    • Why: Neutralizes the acetic acid and destroys excess hydride without dropping pH into the danger zone (<4) where Boc hydrolysis occurs.

  • Boron Removal (The "Sticky" Phase):

    • Issue: Boron salts can form stable complexes with the product amine, keeping it in the aqueous phase or forming an emulsion.

    • Solution: If emulsions persist, add 10% Potassium Sodium Tartrate (Rochelle’s Salt) solution and stir vigorously for 1 hour. This chelates boron and releases the organic product.

  • Extraction: Extract with Dichloromethane (DCM) or Ethyl Acetate (EtOAc).[1]

  • Drying: Dry organic layer over Na₂SO₄ (Sodium Sulfate).[1] Avoid MgSO₄ if the product is particularly sticky/polar, as physical adsorption can occur.

Module 3: Troubleshooting & FAQs

Q1: My product mass is M-100 (approx) on LC-MS. What happened?

Diagnosis: Boc Deprotection. Cause: You likely used a strong acid during workup or the reaction became too hot in the presence of Acetic Acid. Fix: Ensure temperature stays <30°C. During workup, ensure the aqueous layer pH never drops below 5.

Q2: The product is turning brown/black on the bench.

Diagnosis: Oxidative Degradation. Cause: Secondary aryl amines (anilines) are electron-rich and prone to oxidation by atmospheric oxygen, forming radical cations and colored impurities (N-oxides or polymers). Fix: Store the compound under Argon/Nitrogen at -20°C. If browning occurs, filter through a short plug of silica gel or wash with a mild reducing agent (e.g., sodium thiosulfate solution) during workup.

Q3: Yield is low, but no decomposition is visible.

Diagnosis: Boron Sequestration. Cause: The product is trapped in the aqueous layer as a boron complex. Fix: Re-extract the aqueous layer after treating it with Rochelle's Salt (see Module 2) or increasing the pH to ~10 using NaOH (carefully, keeping it cold to protect the Boc group).

Visualizing the Stability Pathway

The following diagram illustrates the critical decision points to prevent decomposition.

G Start Start: Reductive Amination (Boc-Piperidone + 4-Bromoaniline) Reaction Reaction Phase (STAB, AcOH, DCE, 25°C) Start->Reaction Check1 Check: Temperature > 40°C? Reaction->Check1 Risk1 RISK: Thermal Boc Cleavage Check1->Risk1 Yes Workup Workup Phase (Quenching) Check1->Workup No Check2 Check: Quench pH Workup->Check2 PathAcid pH < 4 (Acidic) Check2->PathAcid Used HCl/Strong Acid PathBase pH > 7 (Basic/Neutral) Check2->PathBase Used NaHCO3/Rochelle's OutcomeFail DECOMPOSITION: Loss of Boc Group (M-100) PathAcid->OutcomeFail OutcomeSuccess STABLE PRODUCT: Intact Boc-Amine PathBase->OutcomeSuccess Storage Storage: Inert Gas, -20°C OutcomeSuccess->Storage

Caption: Workflow logic emphasizing the critical control points (Temperature and pH) to prevent Boc-group loss during synthesis.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[2][3][4] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[4][5][6] Studies on Direct and Indirect Reductive Amination Procedures.[2][4][6][7] The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Referencing stability of tert-Butyl Carbamates). [Link]

  • Matos, K., Pichlmair, S., & Burkhardt, E. R. (2007). Boron Reagents for Reductive Amination. Chimica Oggi, 25(2), 17-19. (Referencing workup procedures for boron reagents). [Link]

Sources

Technical Support Center: Strategies to Minimize Dimer Formation in C-N Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for chemists and researchers engaged in C-N coupling reactions. This guide is designed to provide you with in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of dimer formation (homocoupling). Our goal is to equip you with the knowledge to not only solve problems as they arise but to proactively design more efficient and selective C-N coupling reactions.

Introduction: The Challenge of Dimerization

Palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful tools for the synthesis of arylamines, which are pivotal intermediates in pharmaceuticals, agrochemicals, and materials science.[1] However, a prevalent side reaction is the formation of dimers, where two molecules of the starting aryl halide or amine couple with themselves. This homocoupling consumes valuable starting materials, reduces the yield of the desired product, and complicates purification.[2] Understanding the underlying mechanisms that lead to dimer formation is the first step in devising effective strategies for its suppression.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of dimer formation in C-N coupling reactions?

A1: Dimer formation, or homocoupling, can arise from several factors:

  • Presence of Oxygen: Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can initiate a homocoupling pathway, particularly of organometallic reagents.[2] Rigorous degassing of solvents and maintaining an inert atmosphere are crucial.

  • Catalyst Decomposition: The formation of inactive palladium species, such as palladium black, can catalyze homocoupling.[2]

  • Suboptimal Reaction Conditions: Factors such as temperature, concentration, and reaction time can significantly influence the relative rates of the desired cross-coupling versus the undesired homocoupling.[2]

  • Slow Reductive Elimination: If the final C-N bond-forming reductive elimination step is slow, it can allow for side reactions, including dimerization, to become more competitive. The choice of ligand plays a critical role here.[3]

  • Base-Induced Side Reactions: While essential for the reaction, the base can also promote side reactions. Strong bases, in particular, can cause decomposition of sensitive substrates or the catalyst.[4]

Q2: How does the choice of ligand influence dimer formation?

A2: The ligand is arguably one of the most critical components in a C-N coupling reaction. Bulky, electron-rich phosphine ligands are often employed to accelerate the rate-limiting reductive elimination step, which directly forms the desired C-N bond.[3] A faster reductive elimination outcompetes the pathways leading to dimer formation. Using an insufficient amount of ligand can lead to catalyst deactivation, as amines can also act as ligands for palladium.[5]

Q3: Can the choice of base affect the selectivity of the reaction?

A3: Absolutely. The base is crucial for deprotonating the amine, but its strength and nature can significantly impact the reaction's outcome. Strong bases like sodium tert-butoxide (NaOtBu) can lead to higher reaction rates but may be incompatible with sensitive functional groups.[6] Weaker bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) offer better functional group tolerance but may require higher temperatures or catalyst loadings.[6][7] The choice of base can also influence the solubility of reaction components, which in turn affects the reaction rate and selectivity.[4]

Q4: Are there general preventative measures I can take to minimize dimer formation from the outset?

A4: Yes, several proactive steps can be taken during your experimental setup:

  • Rigorous Degassing: Thoroughly degas all solvents and reagents to remove dissolved oxygen.[2]

  • Use of High-Purity Reagents: Ensure your starting materials, particularly the aryl halide and amine, are of high purity.[5]

  • Proper Catalyst Handling: Use fresh, high-quality palladium catalysts and ligands. Pre-catalysts are often preferred as they can lead to a cleaner formation of the active catalytic species.[8]

  • Inert Atmosphere: Conduct the reaction under a rigorously maintained inert atmosphere of argon or nitrogen.[6]

Troubleshooting Guide: A Deeper Dive

This section provides a structured approach to troubleshooting when you observe significant dimer formation in your C-N coupling reaction.

Observation Potential Cause(s) Suggested Action(s)
Significant formation of aryl halide homocoupling product (biaryl). 1. Presence of oxygen. 2. Catalyst decomposition. 3. Inefficient oxidative addition.1. Improve degassing of solvents and inerting of the reaction vessel. 2. Screen different palladium precatalysts and ligands. 3. For aryl chlorides, consider switching to the corresponding bromide or iodide, which are more reactive.[8]
Significant formation of amine homocoupling product (hydrazine derivative). 1. Oxidative conditions. 2. Inappropriate choice of base.1. Ensure a strictly anaerobic environment. 2. Screen weaker, non-nucleophilic bases.
Low conversion of starting materials and formation of dimers. 1. Catalyst inhibition or deactivation. 2. Poor solubility of reagents. 3. Insufficiently active catalyst system for the given substrates.1. Increase ligand to palladium ratio. 2. Screen different solvents or solvent mixtures to improve solubility.[4][7] 3. Switch to a more active ligand or a different generation of precatalyst.[7]
Reaction is sluggish, leading to dimer formation over extended reaction times. 1. Low reaction temperature. 2. Inefficient catalyst system. 3. Sterically hindered substrates.1. Gradually increase the reaction temperature, monitoring for product formation and decomposition.[7] 2. Employ more electron-rich and bulky ligands to promote faster catalysis. 3. For challenging substrates, a thorough optimization of ligand, base, and solvent is often necessary.[9]

The Catalytic Cycle and Points of Intervention

Understanding the catalytic cycle is key to rational troubleshooting. Dimer formation often occurs when the catalytic cycle is stalled or when side reactions compete with the main pathway.

Buchwald_Hartwig_Cycle Pd(0)L Pd(0)L Oxidative Addition Complex Oxidative Addition Complex Pd(0)L->Oxidative Addition Complex Ar-X (Oxidative Addition) Amine Coordination Amine Coordination Oxidative Addition Complex->Amine Coordination R2NH Deprotonation & Ligand Exchange Deprotonation & Ligand Exchange Amine Coordination->Deprotonation & Ligand Exchange Base, -HX Deprotonation & Ligand Exchange->Pd(0)L Reductive Elimination (Product Formation: Ar-NR2) Dimer_Side_Reaction Dimer Formation

Caption: The Buchwald-Hartwig C-N coupling cycle and a competing homocoupling pathway.

The critical step to accelerate for minimizing dimerization is the reductive elimination . This is where the choice of a bulky, electron-rich ligand is paramount. A ligand that promotes a fast reductive elimination will ensure the catalyst turns over efficiently to produce the desired arylamine, minimizing the lifetime of intermediates that could enter homocoupling pathways.

Experimental Protocol: A General Procedure for Minimizing Dimer Formation

This protocol provides a starting point for optimizing a Buchwald-Hartwig amination to suppress dimer formation.

Materials:

  • Aryl halide (1.0 mmol)

  • Amine (1.2 mmol)

  • Palladium precatalyst (e.g., G3 XPhos, 0.02 mmol, 2 mol%)

  • Ligand (if not using a precatalyst with an integrated ligand)

  • Base (e.g., Cs₂CO₃, 1.5 mmol)

  • Anhydrous, degassed solvent (e.g., toluene or dioxane, 5 mL)

  • Schlenk tube or other reaction vessel suitable for inert atmosphere techniques

Procedure:

  • Preparation of the Reaction Vessel: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide, the base, and the palladium precatalyst.

  • Inerting the Atmosphere: Seal the Schlenk tube with a septum and purge with argon or nitrogen for 10-15 minutes. This is a critical step to remove oxygen.

  • Addition of Reagents: Under a positive pressure of inert gas, add the degassed solvent via syringe, followed by the amine.

  • Reaction: Place the sealed reaction vessel in a preheated oil bath at the desired temperature (typically 80-110 °C).

  • Monitoring: Monitor the reaction progress by TLC, GC, or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Note: This is a general guideline. The optimal conditions (catalyst, ligand, base, solvent, temperature) will depend on the specific substrates being used and may require systematic screening.

Logical Workflow for Optimization

When faced with dimer formation, a logical, stepwise approach to optimization is recommended.

Optimization_Workflow start Dimer Formation Observed check_inert Verify Inert Atmosphere & Degassing start->check_inert screen_ligand Screen Bulky, Electron-Rich Ligands check_inert->screen_ligand If still problematic screen_base Screen Weaker Bases (e.g., carbonates, phosphates) screen_ligand->screen_base screen_solvent Screen Solvents for Better Solubility screen_base->screen_solvent adjust_temp Optimize Temperature screen_solvent->adjust_temp success Dimer Minimized adjust_temp->success

Caption: A stepwise workflow for troubleshooting dimer formation in C-N coupling.

By systematically evaluating each parameter, you can identify the key factors influencing the selectivity of your reaction and rationally design conditions that favor the desired C-N bond formation.

References

  • Reddit. Help troubleshooting a Buchwald-Hartwig amination?. [Link]

  • YouTube. The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

  • University of Windsor. Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. [Link]

  • Chemical Reviews. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. [Link]

  • ACS Catalysis. Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. [Link]

  • National Institutes of Health. Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. [Link]

  • Organic Chemistry Frontiers. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. [Link]

Sources

Refinement of work-up procedures for tert-Butyl 4-((4-bromophenyl)amino)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Refinement of work-up procedures for tert-Butyl 4-((4-bromophenyl)amino)piperidine-1-carboxylate Ticket ID: CAS-355-OPT-04 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Reaction Context

The Challenge: The synthesis of tert-butyl 4-((4-bromophenyl)amino)piperidine-1-carboxylate typically involves the reductive amination of tert-butyl 4-oxopiperidine-1-carboxylate with 4-bromoaniline. While the Abdel-Magid protocol (Sodium Triacetoxyborohydride, STAB) is the industry standard for this transformation due to its mildness and selectivity [1], the work-up presents three specific failure modes:

  • Boron-Amine Complexation: The secondary amine product coordinates tightly with boron byproducts, leading to low recovered yields and "sticky" oils.

  • Boc-Lability: Aggressive acid washes to remove unreacted aniline can cleave the Boc protecting group (

    
     of Boc decreases logarithmically at pH < 2).
    
  • Aniline Contamination: 4-Bromoaniline is lipophilic and difficult to separate from the product via standard extraction.

This guide provides a refined, self-validating work-up protocol designed to maximize yield and purity while preserving the Boc group.

The "Boron Trap": Mechanism & Solution

The most common user report is "I see product by TLC/LCMS, but it disappears during extraction." This is rarely decomposition; it is sequestration .

The Mechanism

Boron species generated from STAB (acetoxyborohydrides) form stable Lewis acid-base adducts with the newly formed secondary amine nitrogen. Standard aqueous washes often fail to break this bond, trapping your product in the aqueous phase or the interface emulsion.

Optimized Quench Protocol

Do not use simple water or weak brine. You must displace the amine from the boron.

Quench MethodpH ImpactEfficacy for this SubstrateRisk Factor
Water / Brine NeutralLow Product remains complexed; high emulsion risk.
1M HCl Acidic (<1)HighCritical Fail: Will deprotect Boc group.
Sat. NaHCO₃ Basic (~8.5)Medium Safe for Boc, but may not fully break strong complexes.
2M NaOH Basic (~14)HighModerate: Risk of hydrolysis if left too long.
Rochelle's Salt NeutralHigh Recommended: Best for breaking boron emulsions without pH shock.

Refined Work-up Procedure (Step-by-Step)

Prerequisites:

  • Reaction Solvent: 1,2-Dichloroethane (DCE) or THF.[1][2]

  • Reagent: Sodium Triacetoxyborohydride (STAB).[3][4][5]

Phase 1: The Quench (Breaking the Complex)
  • Quench: Upon reaction completion, cool the mixture to 0 °C.

  • Addition: Add saturated aqueous Sodium Bicarbonate (NaHCO₃) slowly.

    • Technical Note: If the emulsion is persistent (common with piperidines), add solid Potassium Sodium Tartrate (Rochelle's Salt) (~5 equiv relative to boron) and stir vigorously for 30 minutes. This chelation step is superior to pH adjustment for breaking boron-amine bonds [2].

  • pH Check: Ensure the aqueous layer pH is roughly 8–9. This ensures the secondary amine is in its free-base form (extractable) while the Boc group remains stable.

Phase 2: Extraction & Scavenging
  • Phase Cut: Extract with DCM (x3). Avoid Ethyl Acetate if unreacted aniline is high, as aniline is highly soluble in EtOAc.

  • The "Aniline Wash" (Critical Step):

    • Wash the combined organic layers with 0.5 M Citric Acid (pH ~3–4).

    • Why? 4-Bromoaniline (

      
       ~3.9) is less basic than the alkyl amine product (
      
      
      
      ~10). A mild citric acid wash will protonate and remove the highly basic impurities/catalysts but is often too weak to fully extract the lipophilic 4-bromoaniline.
    • Refinement: If 4-bromoaniline persists, Chemical Scavenging is preferred over acid washing. Add a polymer-supported aldehyde resin (e.g., PS-Benzaldehyde) to the organic phase and stir for 2 hours. The resin reacts with the primary aniline (starting material) to form an imine, which is filtered off.

Phase 3: Isolation
  • Dry: Use Na₂SO₄ (Sodium Sulfate).[5] Avoid MgSO₄ if the product is sensitive, though usually fine here.

  • Concentrate: Rotovap at <40 °C.

  • Crystallization: The product often solidifies upon trituration with cold Hexanes or Pentane.

Visualizing the Workflow

Diagram 1: Optimized Decision Matrix

This flowchart guides you through the critical decision points during the work-up.

WorkupLogic Start Reaction Complete (STAB Reduction) Quench Quench with Sat. NaHCO3 Start->Quench Emulsion Is there a sticky emulsion? Quench->Emulsion Rochelle Add Solid Rochelle's Salt (Stir 30 min) Emulsion->Rochelle Yes Extract Extract with DCM Emulsion->Extract No Rochelle->Extract ImpurityCheck Check TLC/LCMS: Excess Aniline? Extract->ImpurityCheck Scavenge Add PS-Benzaldehyde Resin (Scavenger) ImpurityCheck->Scavenge High Aniline Wash Wash with 0.5M Citric Acid ImpurityCheck->Wash Low Aniline Final Dry & Concentrate (Isolate Product) Scavenge->Final Wash->Final

Figure 1: Decision matrix for handling emulsions and aniline impurities during work-up.

Troubleshooting FAQ

Q: My product yield is 30%, but the crude NMR looked clean. Where is it? A: It is likely trapped in the aqueous layer as a boron complex.

  • Fix: Take your aqueous waste layer, add solid Rochelle's salt (Potassium Sodium Tartrate), stir for 1 hour, and re-extract with DCM. The yield often doubles.

Q: Can I use 1M HCl to wash away the aniline? A: NO.

  • While 1M HCl will remove the aniline, it drops the pH below 1. The tert-butyl carbamate (Boc) group is acid-labile. You will generate the deprotected diamine, which is water-soluble and will be lost or form a different impurity profile. Use 0.5M Citric Acid or a phosphate buffer at pH 4.0.

Q: The product is oiling out during trituration. A: This indicates residual solvent or impurities (often aniline).

  • Fix: Dissolve the oil in a minimum amount of DCM, then add dropwise into vigorously stirring cold Pentane or Hexane. If it still oils, your product requires column chromatography (Gradient: 0-30% EtOAc in Hexanes).

References

  • Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[1][2][4][6] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][3][4][5][6][7][8] Studies on Direct and Indirect Reductive Amination Procedures.[4][6][8] The Journal of Organic Chemistry, 61(11), 3849–3862.[4][6] Link

  • Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis (Vol. 1, pp. 983). Wiley. (Reference for Rochelle's salt in breaking aluminum/boron emulsions).
  • Wuts, P. G. M. , & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience.[9] (Detailed stability data for Boc groups). Link

Sources

Addressing steric hindrance in the synthesis of substituted anilinopiperidines

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Overcoming Steric Barriers in Reductive Amination of 4-Piperidones Assigned Specialist: Senior Application Scientist, Chemical Process Development Status: Open Priority: High (Process Bottleneck)

⚠️ Regulatory & Safety Compliance Notice

Before proceeding with any experimental protocols: The 4-anilinopiperidine scaffold is a controlled structural motif in many jurisdictions due to its role as a precursor for fentanyl-class opioids (DEA List I Chemical in the US). All synthesis described herein must be conducted in strict accordance with local laws, requiring appropriate licensure (e.g., DEA Schedule I/II research registration) and legitimate research justification (e.g., nociceptin receptor agonist development).

Chemical Safety: Titanium tetrachloride (


) is violently reactive with water and releases 

gas. All manipulations involving

must occur under an inert atmosphere (Argon/Nitrogen) in a fume hood.

The Core Issue: The "Imine Wall"

Theoretical Grounding

The synthesis of substituted anilinopiperidines typically relies on the reductive amination of N-substituted-4-piperidones with anilines.

  • The Reaction: Carbonyl + Amine

    
     Carbinolamine 
    
    
    
    Imine
    
    
    Amine.
  • The Problem: When the aniline possesses ortho-substituents (e.g., 2,6-dimethylaniline) or the piperidine nitrogen has a bulky protecting group, the initial nucleophilic attack is sterically impeded. Furthermore, the equilibrium constant (

    
    ) for imine formation shifts dramatically toward the starting materials.
    
  • Consequence: Standard reductive amination conditions (e.g.,

    
     in DCE) often yield <10% product because the imine intermediate simply does not exist in high enough concentration to be reduced.
    
Mechanism Visualization

The following diagram illustrates the steric clash and the catalytic solution.

StericHindranceMechanism Reactants Piperidone + Ortho-Substituted Aniline Transition Tetrahedral Intermediate Reactants->Transition Slow Kinetics Imine Imine Species (Unstable/Low Conc.) Transition->Imine - H2O Imine->Reactants Reversion (Fast) Product Anilinopiperidine Imine->Product Hydride Reduction Steric STERIC CLASH: Ortho-groups block nucleophilic attack Steric->Reactants TiCl4 SOLUTION: TiCl4 Coordinates Oxygen (Lewis Acid Activation) TiCl4->Reactants Accelerates

Figure 1: Mechanistic barriers in hindered reductive amination. The "Reversion" pathway dominates without water scavenging or Lewis acid activation.

Troubleshooting Guide: Method Selection

User Question: "I am using sodium triacetoxyborohydride (


) in DCE, but I only recover starting material. What is wrong?"

Senior Scientist Diagnosis: You are likely facing an unfavorable equilibrium.


 is a mild, selective reducing agent (Abdel-Magid protocol), but it cannot reduce an imine that hasn't formed. For sterically hindered substrates, you must force the imine formation before adding the reducing agent.
Decision Matrix: Choosing the Right Protocol
Steric ProfileExample SubstrateRecommended MethodKey Reagent
Low Aniline, 4-FluoroanilineDirect Reductive Amination

/ AcOH
Medium 2-MethylanilineDean-Stark / Sieves Toluene reflux


High 2,6-DimethylanilineLewis Acid Activation

/

Extreme 2,6-DiisopropylanilineTitanium Complexation

(neat)


Detailed Experimental Protocols

Protocol A: The "Titanium Push" (For High Steric Hindrance)

Best for: 2,6-disubstituted anilines reacting with 4-piperidones.

Theory: Titanium(IV) chloride acts as a dual-function reagent.[1] It serves as a strong Lewis acid to activate the carbonyl oxygen (overcoming the steric barrier) and as a water scavenger to drive the equilibrium to the right (Le Chatelier's principle).

Reagents:

  • Substituted Aniline (1.0 equiv)

  • N-Substituted-4-piperidone (1.0 - 1.2 equiv)

  • 
     (0.5 - 0.6 equiv)
    
  • 
     (3.0 equiv) or 
    
    
    
  • Triethylamine (

    
    ) (3.0 equiv)
    
  • Solvent: Dry Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

Step-by-Step Workflow:

  • Complexation (The Critical Step):

    • Dissolve the aniline and piperidone in dry DCM under Argon.

    • Cool to 0°C.

    • Dropwise add a solution of

      
       in DCM. Note: The solution will likely turn dark red/brown or form a slurry. This is the titanium-amine-carbonyl complex.
      
    • Add

      
       dropwise.
      
    • Allow to stir at ambient temperature for 12–24 hours. Do not rush this step. The steric bulk requires time for the amine to penetrate the coordination sphere.

  • Reduction:

    • Cool the mixture back to 0°C.

    • Add a solution of

      
       in MeOH (or solid 
      
      
      
      if using the
      
      
      variant).
    • Stir for 4–6 hours.

  • Quench & Workup:

    • Caution: Quench slowly with

      
      . Titanium salts will form a thick white precipitate (
      
      
      
      ).
    • Filter through a Celite pad to remove titanium salts (crucial for emulsion prevention).

    • Extract with DCM, wash with brine, dry over

      
      .
      

Validation Check:

  • TLC Monitoring: The intermediate imine often has a different

    
     than the ketone. If you see ketone remaining before reduction, add more 
    
    
    
    or time.
Protocol B: The Modified Abdel-Magid (For Moderate Hindrance)

Best for: 2-substituted anilines or when


 is too harsh for other functional groups.

Theory: Uses Acetic Acid to catalyze imine formation and


 for selective reduction.

Reagents:

  • Amine (1.0 equiv)

  • Ketone (1.0 equiv)

  • 
     (1.4 equiv)[2]
    
  • Acetic Acid (1.0 - 2.0 equiv)

  • Solvent: DCE[3]

Step-by-Step Workflow:

  • Mix Amine and Ketone in DCE.

  • Add Acetic Acid. Stir for 1-2 hours before adding the hydride. (This "pre-stir" allows the equilibrium to establish).

  • Add

    
     as a solid.
    
  • Stir 24h at Room Temp.

Diagnostic Workflow (Interactive)

Follow this logic path if your yield is below 50%.

TroubleshootingFlow Start Start: Low Yield (<50%) CheckSM Analyze Crude NMR: Is Starting Material (Ketone) present? Start->CheckSM CheckAlcohol Is the Alcohol side-product (Reduced Ketone) present? CheckSM->CheckAlcohol No (Ketone consumed) ImineFail Diagnosis: Imine Formation Failed CheckSM->ImineFail Yes (Ketone remains) ReductantIssue Diagnosis: Direct Ketone Reduction (Hydride too strong/unselective) CheckAlcohol->ReductantIssue Yes (Alcohol major product) WorkupIssue Diagnosis: Titanium Emulsion or Polymerization CheckAlcohol->WorkupIssue No (Messy/Tarry) Action1 Switch to TiCl4 Protocol to force equilibrium ImineFail->Action1 Action2 Use weaker hydride (NaBH(OAc)3 instead of NaBH4) ReductantIssue->Action2 Action3 Use Celite filtration or Rochelle's Salt wash WorkupIssue->Action3

Figure 2: Troubleshooting logic for failed reductive aminations.

Frequently Asked Questions (FAQ)

Q: Can I use


 instead of 

in the Titanium protocol?
A: Yes, but with caution.

is a stronger reducing agent and can reduce unreacted ketone to the alcohol (side product) if the imine formation isn't complete. If using

, ensure you use

(Titanium Isopropoxide) instead of

to avoid generating

, which reacts violently with borohydride.

Q: My reaction turns into a thick gel upon adding NaOH. How do I extract my product? A: This is a "Titanium Emulsion." The standard fix is to use Rochelle's Salt (Potassium Sodium Tartrate) solution instead of pure NaOH. The tartrate acts as a ligand for the Titanium, solubilizing it in the aqueous layer and allowing a clean phase separation.

Q: Why is 1,2-Dichloroethane (DCE) preferred over DCM? A: DCE boils at 83°C, allowing for higher temperature reactions if needed, but more importantly, it has slightly different polarity and solubility properties that favor the stability of the iminium ion intermediate compared to DCM. However, DCE is more toxic; DCM is an acceptable substitute if temperature isn't a factor.

References

  • Abdel-Magid, A. F., et al. (1996).[4][5] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry.

  • Valdez, C. A., et al. (2014). "One-pot synthesis of N-substituted-4-piperidones via the double Mannich reaction." Tetrahedron Letters. (Contextual grounding for piperidone precursors).

  • Bhattacharyya, S. (1995).[5] "Titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds." Journal of the Chemical Society, Perkin Transactions 1.

  • Drug Enforcement Administration (DEA). (2023). "Designation of Halides of 4-Anilinopiperidine as List I Chemicals." Federal Register.

Sources

Validation & Comparative

Alternative synthetic routes to Ibrutinib not using tert-Butyl 4-((4-bromophenyl)amino)piperidine-1-carboxylate

[1]

Executive Summary & Strategic Exclusion

Objective: This technical guide evaluates high-efficiency synthetic routes to Ibrutinib (PCI-32765) that bypass the limitations of traditional convergent protocols.

Critical Exclusion Statement: This guide strictly excludes any pathway utilizing tert-Butyl 4-((4-bromophenyl)amino)piperidine-1-carboxylate .

  • Scientific Rationale: Ibrutinib possesses a 3-substituted piperidine moiety linked via the pyrazole nitrogen.[1][2] The excluded intermediate is a 4-substituted regioisomer (common in fentanyl-class opioid synthesis or unrelated kinase inhibitors). Its inclusion would result in a structural isomer (regioisomer) impurity, rendering the synthesis invalid for Ibrutinib. All protocols below utilize 3-substituted chiral precursors to ensure stereochemical and regiochemical integrity.

The Alternative: The industry standard often relies on a Mitsunobu coupling (Route A). However, this guide highlights the Chiral Hydrazine Cyclization (Route B) as the superior alternative, offering higher atom economy, reduced waste streams (avoiding phosphine oxides), and improved scalability.

Comparative Route Analysis

Route A: The Conventional Mitsunobu Coupling (Baseline)
  • Mechanism: Convergent coupling of the pre-formed pyrazolo[3,4-d]pyrimidine core with (S)-1-Boc-3-hydroxypiperidine.

  • Limitations:

    • Stereochemical Inversion: Requires the (S)-enantiomer alcohol to obtain the (R)-product (Walden inversion).

    • Purification Burden: Generates stoichiometric amounts of triphenylphosphine oxide (TPPO) and hydrazodicarboxylate byproducts, complicating downstream processing.

    • Yield: Typically moderate (40–60%) due to competitive alkylation at N2 vs. N1.

Route B: The Chiral Hydrazine Cyclization (Recommended Alternative)
  • Mechanism: De novo construction of the pyrazole ring directly onto the piperidine scaffold.

  • Key Intermediate: (R)-1-Boc-3-hydrazineylpiperidine.

  • Advantages:

    • Regiospecificity: The hydrazine nitrogen dictates the linkage, eliminating N1/N2 isomer issues.

    • Retention of Configuration: Uses the (R)-hydrazine to yield the (R)-product directly (no inversion).

    • Green Chemistry: Avoids hazardous azo-reagents and phosphorus waste.

Comparative Data Analysis

MetricRoute A: Mitsunobu CouplingRoute B: Hydrazine Cyclization
Key Starting Material (S)-1-Boc-3-hydroxypiperidine(R)-1-Boc-3-hydrazineylpiperidine
Step Count (Linear) 6-7 Steps5-6 Steps
Overall Yield ~25 - 35%~45 - 55%
Atom Economy Poor (High MW waste: TPPO)High (Water/Alcohol byproducts)
Regio-selectivity ~9:1 (N1 vs N2 mixture)>99:1 (Exclusive N1)
Purification Chromatography often requiredCrystallization driven
Impurity Risk Residual Phosphines, HydrazidesUnreacted Hydrazine (Control required)

Visualized Pathways (Graphviz/DOT)

Diagram 1: The Recommended Alternative (Hydrazine Cyclization)

Ibrutinib_Hydrazine_RouteStart4-Phenoxybenzoic AcidInt1Acid Chloride / MalononitrileAdductStart->Int11. SOCl22. MalononitrilePyrazoleN-Piperidinyl PyrazoleIntermediateInt1->PyrazoleCyclization withHydrazineHydrazine(R)-1-Boc-3-hydrazineylpiperidineHydrazine->PyrazoleReagent InputCorePyrazolo[3,4-d]pyrimidineCore (Boc-Protected)Pyrazole->CoreFormamide, 120°CCyclizationFormamide/AmidineCyclizationDeprotectDeprotection (Acid)Core->DeprotectHCl/DioxaneAcrylationAcryloyl ChlorideReactionDeprotect->AcrylationAcryloyl Cl, BaseProductIBRUTINIBAcrylation->Product

Caption: Linear construction of Ibrutinib via the Chiral Hydrazine route, ensuring N1-regiospecificity and avoiding Mitsunobu byproducts.

Diagram 2: Comparison of Impurity Profiles

Impurity_Comparisoncluster_0Route A: Mitsunobu (Avoid)cluster_1Route B: Hydrazine Cyclization (Preferred)M_StartPyrazolo-pyrimidine CoreM_ProductIbrutinib PrecursorM_Start->M_ProductM_ReagentsPPh3 + DIAD + (S)-AlcoholM_Reagents->M_ProductM_WasteTriphenylphosphine Oxide(Stoichiometric Waste)M_Product->M_WasteM_IsomerN2-Isomer ImpurityM_Product->M_IsomerH_StartActivated NitrileH_ProductIbrutinib PrecursorH_Start->H_ProductH_Reagent(R)-Hydrazine PiperidineH_Reagent->H_ProductH_ByprodEthanol/Water(Benign Waste)H_Product->H_Byprod

Caption: Comparison of waste streams and impurity risks between the Mitsunobu and Hydrazine routes.

Detailed Experimental Protocol (Hydrazine Route)

Disclaimer: This protocol is for research purposes only. All steps must be performed in a fume hood with appropriate PPE.

Step 1: Synthesis of the Enol Ether Intermediate
  • Reactants: Charge 4-phenoxybenzoic acid (1.0 eq) with Thionyl Chloride (1.5 eq) and catalytic DMF in Toluene. Reflux for 3 hours to generate the acid chloride.

  • Concentration: Remove excess SOCl₂ under vacuum.

  • Coupling: Dissolve the residue in THF. Add Malononitrile (1.1 eq) and NaH (2.2 eq) at 0°C. Stir for 2 hours.

  • Methylation: Treat the resulting enol with Dimethyl Sulfate (DMS) or Trimethyl Orthoformate to yield 2-(methoxy(4-phenoxyphenyl)methylene)malononitrile .

Step 2: Regiospecific Pyrazole Formation (The Critical Step)

This step replaces the Mitsunobu reaction.

  • Setup: Dissolve the intermediate from Step 1 in Ethanol.

  • Addition: Add (R)-1-Boc-3-hydrazineylpiperidine (1.05 eq) and Triethylamine (3.0 eq).

    • Note: The use of the hydrazine derivative ensures the piperidine is attached to the nitrogen that becomes N1 of the pyrazole.

  • Reaction: Reflux for 4–6 hours. Monitor by HPLC for the disappearance of the malononitrile adduct.

  • Workup: Cool to room temperature. The product, (R)-tert-butyl 3-(5-amino-4-cyano-3-(4-phenoxyphenyl)-1H-pyrazol-1-yl)piperidine-1-carboxylate , often precipitates. Filter and wash with cold ethanol.

    • Yield Target: >75%

    • Purity: >98% (HPLC)

Step 3: Pyrimidine Cyclization
  • Reagent: Suspend the pyrazole intermediate in Formamide (10 vol).

  • Conditions: Heat to 160–180°C for 6–8 hours. Alternatively, use Formamidine Acetate in refluxing ethoxyethanol for milder conditions (120°C).

  • Isolation: Cool and pour into water. Filter the solid precipitate. This yields the Boc-protected Ibrutinib core.

Step 4: Deprotection and Acrylation[4][9]
  • Deprotection: Dissolve intermediate in 4M HCl in Dioxane. Stir at RT for 2 hours. Concentrate to dryness to yield the amine hydrochloride salt.

  • Acrylation: Suspend the salt in DCM/Water (biphasic). Add NaHCO₃ (3 eq).

  • Addition: Add Acryloyl Chloride (1.0 eq) dropwise at 0°C.

    • Critical Control: Strict temperature control is required to prevent polymerization of the acryloyl chloride.

  • Final Purification: Separate organic layer, dry over Na₂SO₄, and concentrate. Recrystallize from Methanol/Water to obtain Ibrutinib .

References

  • Honigberg, L. A., et al. (2010). The Bruton tyrosine kinase inhibitor PCI-32765 blocks B-cell activation and is efficacious in models of autoimmune disease and B-cell malignancy. Proceedings of the National Academy of Sciences. Link

  • Wei, X., et al. (2016). Process for the preparation of 1-[(3R)-3-[4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]-1-piperidinyl]-2-propen-1-one.[1][3] Patent WO2016185474. Link

  • Li, X., et al. (2014). Discovery of novel pyrazolo[3,4-d]pyrimidine derivatives as potent and selective Bruton's tyrosine kinase (BTK) inhibitors. Bioorganic & Medicinal Chemistry Letters. Link

  • PubChem Compound Summary. (2024). Ibrutinib (CID 24821094). National Center for Biotechnology Information. Link[4][5]

A Comparative Guide to the Efficacy of Vandetanib Synthesized from Different Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Vandetanib (Caprelsa®) is a potent, orally available tyrosine kinase inhibitor (TKI) that has demonstrated significant clinical efficacy in the treatment of certain types of cancer, most notably medullary thyroid cancer.[1] Its mechanism of action involves the inhibition of multiple receptor tyrosine kinases (RTKs), including vascular endothelial growth factor receptor (VEGFR), epidermal growth factor receptor (EGFR), and the rearranged during transfection (RET) proto-oncogene.[2][3][4] By targeting these pathways, Vandetanib effectively hinders tumor angiogenesis and cell proliferation.[2][]

The synthetic route employed to manufacture an active pharmaceutical ingredient (API) like Vandetanib is a critical determinant of its final purity, impurity profile, and, consequently, its therapeutic efficacy and safety. Different synthetic pathways, originating from distinct key intermediates, can vary significantly in terms of reaction steps, reagents, and purification requirements. These variations can introduce different types and levels of impurities, which may possess their own biological activities, potentially impacting the overall performance of the drug.

This guide provides an in-depth comparison of the efficacy of Vandetanib synthesized from two primary routes, each characterized by a key intermediate: the traditional pathway involving a 4-chloroquinazoline intermediate and a more modern approach utilizing a microwave-assisted Dimroth rearrangement . We will explore the synthetic strategies, analyze the potential differences in the resulting product, and provide detailed experimental protocols for a comparative efficacy assessment.

Vandetanib's Mechanism of Action: A Multi-Targeted Approach

Vandetanib's efficacy stems from its ability to simultaneously inhibit several key signaling pathways implicated in tumor growth and survival.[2][3]

  • VEGFR Inhibition: By targeting VEGFR-2, Vandetanib blocks the signaling cascade initiated by VEGF, a key regulator of angiogenesis. This leads to a reduction in tumor vascularization, thereby limiting the supply of oxygen and nutrients to the tumor.[4][]

  • EGFR Inhibition: Vandetanib also inhibits EGFR, a receptor tyrosine kinase that is often overexpressed in various cancers and plays a crucial role in cell proliferation, survival, and metastasis.[][6]

  • RET Inhibition: The inhibition of the RET proto-oncogene is particularly relevant in the context of medullary thyroid cancer, where activating mutations in RET are a primary driver of tumorigenesis.[1]

The following diagram illustrates the key signaling pathways targeted by Vandetanib:

Vandetanib_Mechanism cluster_membrane Cell Membrane cluster_downstream Downstream Signaling VEGFR VEGFR Angiogenesis Angiogenesis VEGFR->Angiogenesis EGFR EGFR Proliferation Cell Proliferation EGFR->Proliferation Survival Cell Survival EGFR->Survival RET RET RET->Proliferation RET->Survival Vandetanib Vandetanib Vandetanib->VEGFR Inhibits Vandetanib->EGFR Inhibits Vandetanib->RET Inhibits

Caption: Vandetanib's multi-targeted inhibition of VEGFR, EGFR, and RET.

Synthetic Pathways: A Tale of Two Intermediates

The choice of synthetic strategy significantly influences the overall efficiency of Vandetanib production and the characteristics of the final product. Here, we compare a traditional route with a more recent, optimized approach.

Route 1: The Traditional 4-Chloroquinazoline Intermediate Pathway

This is a longer, multi-step synthesis that has been widely described in the literature.[7] It typically involves the construction of the quinazoline core, followed by chlorination to form the reactive 4-chloroquinazoline intermediate. This intermediate is then subjected to nucleophilic substitution with the appropriate aniline derivative to yield Vandetanib.

A generalized workflow for this route is as follows:

Traditional_Route Start Starting Materials Quinazolinone Quinazolinone Formation Start->Quinazolinone Chlorination Chlorination (SOCl2 or POCl3) Quinazolinone->Chlorination Chloroquinazoline 4-Chloroquinazoline Intermediate Chlorination->Chloroquinazoline Coupling Nucleophilic Substitution Chloroquinazoline->Coupling Vandetanib Vandetanib Coupling->Vandetanib

Caption: Generalized workflow for the traditional Vandetanib synthesis.

Causality Behind Experimental Choices: The use of harsh chlorinating agents like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) is necessary to activate the 4-position of the quinazolinone for subsequent nucleophilic attack.[8] However, these reagents are highly reactive and can lead to the formation of byproducts. The 4-chloroquinazoline intermediate itself is often unstable, necessitating its use in subsequent steps without prolonged storage.[9] This route often requires multiple protection and deprotection steps and extensive chromatographic purification to isolate the final product with acceptable purity.[2][10]

Route 2: The Microwave-Assisted Dimroth Rearrangement Pathway

A more recent and efficient approach to Vandetanib synthesis utilizes a microwave-assisted Dimroth rearrangement as the key step in forming the 4-anilinoquinazoline core.[2][9][10] This method offers several advantages over the traditional route, including a shorter reaction sequence and fewer purification steps.[2]

The streamlined workflow for this route is depicted below:

Dimroth_Route Start Starting Materials Formamidine Formamidine Formation Start->Formamidine Dimroth Microwave-Assisted Dimroth Rearrangement Formamidine->Dimroth Deprotection Deprotection Dimroth->Deprotection Final_Step Final Modification Deprotection->Final_Step Vandetanib Vandetanib Final_Step->Vandetanib

Caption: Streamlined workflow for Vandetanib synthesis via Dimroth rearrangement.

Causality Behind Experimental Choices: The Dimroth rearrangement allows for the direct construction of the 4-anilinoquinazoline scaffold, bypassing the need for the unstable 4-chloroquinazoline intermediate and harsh chlorinating agents.[2][9][10] Microwave irradiation is employed to accelerate the reaction, significantly reducing reaction times.[2][10] This route has been reported to be shorter by three steps and requires chromatographic purification for only four steps, compared to multiple steps in the traditional method.[2]

Comparative Analysis of Synthetic Routes

ParameterTraditional Route (4-Chloroquinazoline)Modern Route (Dimroth Rearrangement)Rationale & Potential Impact on Efficacy
Number of Steps 12-14[2][10]9[2][10]A shorter synthesis reduces the chances of side reactions and impurity formation, potentially leading to a cleaner product.
Overall Yield 4-20%[2]~7%[2]While the reported yield for the Dimroth route is within the range of the traditional method, its consistency and the reduced number of steps make it more efficient.
Key Intermediate Unstable 4-chloroquinazoline[9]More stable formamidine derivativeAvoiding an unstable intermediate enhances process control and reduces the likelihood of degradation products.
Reagents Harsh chlorinating agents (SOCl₂, POCl₃)[8]Milder reagentsThe use of less aggressive reagents can lead to a cleaner reaction profile with fewer byproducts.
Purification Multiple chromatographic purifications[2]Fewer chromatographic purifications[2]Reduced reliance on chromatography can improve overall yield and reduce solvent waste. However, it also places a greater emphasis on the selectivity of the reactions to ensure a pure final product.
Potential Impurities Higher potential for process-related impurities due to more steps and harsh reagents.Potentially a cleaner impurity profile.[11]The nature and quantity of impurities can directly impact the biological activity and safety of the final API.

The Critical Role of Impurities in Vandetanib Efficacy

The impurity profile of a drug substance is a critical quality attribute. In the case of Vandetanib, specific impurities have been identified, and their biological activities can differ significantly from the parent compound.

  • N-desmethylvandetanib: This is a major metabolite of Vandetanib and can also be present as a process-related impurity.[12] Crucially, N-desmethylvandetanib exhibits a similar potency to Vandetanib itself.[13]

  • Vandetanib N-oxide: Another significant metabolite and potential impurity, Vandetanib N-oxide, is reported to have approximately 50-fold less activity than the parent drug.[13][14]

The presence of a significant amount of Vandetanib N-oxide in a batch of Vandetanib could, therefore, lead to a substantial decrease in the overall therapeutic efficacy of the product. The synthetic route that minimizes the formation of this and other less active or potentially toxic impurities would be highly desirable.

Experimental Protocols for Comparative Efficacy Assessment

To empirically compare the efficacy of Vandetanib synthesized from the two different routes, a series of well-established in vitro assays should be performed. The following protocols provide a framework for such a comparative study.

Purity and Impurity Profiling by HPLC and LC-MS

Objective: To quantify the purity of Vandetanib and identify and quantify any impurities in batches synthesized from both routes.

Methodology:

  • Sample Preparation: Accurately weigh and dissolve Vandetanib samples from each synthetic route in a suitable solvent (e.g., methanol or DMSO) to a known concentration.[15]

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).[][16]

    • Flow Rate: 1.0 mL/min.[16]

    • Detection: UV detection at an appropriate wavelength (e.g., 260 nm or 328.44 nm).[15][17]

    • Analysis: Calculate the purity of Vandetanib as the area percentage of the main peak.

  • LC-MS/MS Analysis:

    • Utilize a similar chromatographic setup as HPLC, coupled to a mass spectrometer.

    • Ionization: Electrospray ionization (ESI) in positive ion mode.[18]

    • Detection: Monitor for the parent ion of Vandetanib (m/z 475.1) and its fragments (e.g., m/z 112.1), as well as the masses of known impurities like N-desmethylvandetanib and Vandetanib N-oxide.[18]

    • Quantification: Use certified reference standards for the impurities to create calibration curves and quantify their levels in each batch.

In Vitro Kinase Inhibition Assay

Objective: To directly compare the inhibitory activity of Vandetanib from both synthetic routes against its primary kinase targets (VEGFR-2, EGFR, RET).

Methodology:

  • Assay Principle: A plate-based assay that measures the phosphorylation of a substrate by the target kinase in the presence of varying concentrations of the inhibitor (Vandetanib).

  • Procedure:

    • Coat 96-well plates with a suitable substrate (e.g., a random copolymer like poly(Glu, Tyr)).

    • In each well, combine the recombinant kinase (VEGFR-2, EGFR, or RET), ATP, and a specific concentration of Vandetanib from each synthetic batch.[19]

    • Incubate to allow the kinase reaction to proceed.

    • Wash the wells to remove excess reagents.

    • Detect the level of substrate phosphorylation using a specific anti-phosphotyrosine antibody conjugated to a reporter enzyme (e.g., horseradish peroxidase).[19]

    • Add a chromogenic or chemiluminescent substrate and measure the signal using a plate reader.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of Vandetanib concentration and determine the IC₅₀ value for each batch.

Cell Viability Assay (MTT/XTT Assay)

Objective: To assess the cytotoxic and anti-proliferative effects of Vandetanib from both synthetic routes on cancer cell lines that are dependent on VEGFR, EGFR, or RET signaling (e.g., medullary thyroid carcinoma cell lines).

Methodology:

  • Cell Seeding: Seed cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.[20]

  • Treatment: Treat the cells with a range of concentrations of Vandetanib from each synthetic batch for a specified period (e.g., 48-72 hours).[21]

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.[15][21] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[21]

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.[15][20]

  • Absorbance Reading: Measure the absorbance of the resulting solution at a wavelength of 570 nm.[15]

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value for each Vandetanib batch.

Endothelial Cell Tube Formation Assay

Objective: To evaluate the anti-angiogenic potential of Vandetanib from both synthetic routes by assessing its ability to inhibit the formation of capillary-like structures by endothelial cells.

Methodology:

  • Plate Coating: Coat the wells of a 96-well plate with a basement membrane matrix (e.g., Matrigel®).[22][23]

  • Cell Seeding: Seed endothelial cells (e.g., HUVECs) onto the Matrigel-coated wells in the presence of varying concentrations of Vandetanib from each synthetic batch.[18]

  • Incubation: Incubate the plate for a period sufficient for tube formation to occur in the control wells (typically 6-18 hours).[24]

  • Imaging: Visualize and capture images of the tube-like structures using a microscope.

  • Quantification: Analyze the images to quantify the extent of tube formation. Parameters such as total tube length, number of junctions, and number of loops can be measured using appropriate software.

  • Data Analysis: Compare the inhibitory effect of Vandetanib from each synthetic route on tube formation.

The following diagram outlines the experimental workflow for the comparative efficacy assessment:

Efficacy_Workflow cluster_analysis Chemical & Biological Analysis Vande_T Vandetanib (Traditional Route) HPLC_MS HPLC & LC-MS/MS (Purity & Impurity Profile) Vande_T->HPLC_MS Kinase_Assay Kinase Inhibition Assay (IC50 vs. VEGFR, EGFR, RET) Vande_T->Kinase_Assay Cell_Assay Cell Viability Assay (IC50 on Cancer Cells) Vande_T->Cell_Assay Tube_Assay Tube Formation Assay (Anti-angiogenic Activity) Vande_T->Tube_Assay Vande_D Vandetanib (Dimroth Route) Vande_D->HPLC_MS Vande_D->Kinase_Assay Vande_D->Cell_Assay Vande_D->Tube_Assay Conclusion Comparative Efficacy Conclusion HPLC_MS->Conclusion Kinase_Assay->Conclusion Cell_Assay->Conclusion Tube_Assay->Conclusion

Caption: Experimental workflow for comparing Vandetanib efficacy.

Conclusion and Future Perspectives

The synthetic pathway to an API is a cornerstone of its quality and therapeutic performance. The comparison between the traditional 4-chloroquinazoline route and the modern Dimroth rearrangement for Vandetanib synthesis highlights a clear trend towards more efficient, cleaner, and potentially more reliable manufacturing processes.

While direct comparative efficacy data is not yet extensively published, a logical inference based on the principles of chemical synthesis and pharmacology suggests that Vandetanib produced via the Dimroth rearrangement may offer advantages. The shorter synthesis, reduced need for purification, and avoidance of harsh reagents and unstable intermediates are all factors that point towards a potentially superior impurity profile. Given that some known impurities of Vandetanib are significantly less active than the parent compound, a cleaner product is expected to exhibit more consistent and predictable efficacy.

The experimental framework provided in this guide offers a robust methodology for researchers and drug development professionals to empirically validate these hypotheses. By conducting head-to-head comparisons of Vandetanib batches from different synthetic origins, it is possible to generate definitive data linking the choice of intermediate to the final efficacy of this important anti-cancer agent. Such studies are crucial for optimizing manufacturing processes and ensuring the highest quality and therapeutic benefit for patients.

References

  • Brocklesby, K. L., et al. (2017). An alternative synthesis of Vandetanib (Caprelsa™) via a microwave accelerated Dimroth rearrangement. Tetrahedron Letters, 58(15), 1467-1469. Available at: [Link]

  • Brocklesby, K. L., et al. (2017). An Alternative Synthesis of Vandetanib (Caprelsa™) via a Microwave Accelerated Dimroth Rearrangement. PubMed. Available at: [Link]

  • Brocklesby, K. L., et al. (2017). An alternative synthesis of Vandetanib (Caprelsa™) via a microwave accelerated Dimroth rearrangement. Europe PMC. Available at: [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Vandetanib? Available at: [Link]

  • Drugs.com. (2025). Vandetanib Monograph for Professionals. Available at: [Link]

  • Patil, A. S., et al. (2021). Simple, Accurate and Efficient High Performance Liquid Chromatographic Method for Determination of Vandetanib in Bulk and in Pharmaceutical Forms. International Journal of Pharmaceutical Sciences and Research, 12(11), 5946-5951. Available at: [Link]

  • Fallahi, P., et al. (2012). Vandetanib (ZD6474) in the Treatment of Medullary Thyroid Cancer. Therapeutics and Clinical Risk Management, 8, 335–343. Available at: [Link]

  • Wang, J., et al. (2012). Synthesis of anticancer drug vandetanib. Chinese Journal of New Drugs, 21(15), 1785-1787. Available at: [Link]

  • Indra, R., et al. (2020). Oxidation of vandetanib to N-desmethylvandetanib by human recombinant... ResearchGate. Available at: [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual. Available at: [Link]

  • ibidi GmbH. (2023). Application Note 05: Tube Formation Assay in the μ-Plate 96 Well 3D. Available at: [Link]

  • Darwish, H. W., & Bakheit, A. H. (2022). A Novel Green Micellar HPLC-UV Method for the Estimation of Vandetanib in Pure Form, Human Urine, Human Plasma and Human Liver Microsomes Matrices with Application to Metabolic Stability Evaluation. Molecules, 27(24), 8965. Available at: [Link]

  • Heger, Z., et al. (2021). Apoferritin/Vandetanib Association Is Long-Term Stable But Does Not Improve Pharmacological Properties of Vandetanib. International Journal of Molecular Sciences, 22(8), 4218. Available at: [Link]

  • Veeprho. (n.d.). Vandetanib Impurities and Related Compound. Available at: [Link]

  • Google Patents. (n.d.). CN102321076B - Preparation method of lapatinib intermediate and analogues thereof.
  • ResearchHub. (2024). Detailed protocol for MTT Cell Viability and Proliferation Assay. Available at: [Link]

  • Sharma, V. K., et al. (2021). A short review on synthetic strategies towards quinazoline based anticancer drugs. Arkivoc, 2021(9), 150-176. Available at: [Link]

  • Skarkova, J. (n.d.). Abstract. Available at: [Link]

  • Arnaoutova, I., & Kleinman, H. K. (2010). Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis. Journal of Visualized Experiments, (37), 1813. Available at: [Link]

  • The Development of a Dimroth Rearrangement Route to AZD8931. ResearchGate. Available at: [Link]

  • Brocklesby, K. L., et al. (2017). An alternative synthesis of Vandetanib (Caprelsa™) via a microwave accelerated Dimroth rearrangement. ResearchGate. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. Available at: [Link]

  • U.S. Food and Drug Administration. (n.d.). Reference ID: 2928974. Available at: [Link]

  • Wells, S. A., et al. (2012). Vandetanib in Patients With Locally Advanced or Metastatic Medullary Thyroid Cancer: A Randomized, Double-Blind Phase III Trial. Journal of Clinical Oncology, 30(2), 134–141. Available at: [Link]

  • Corning. (n.d.). Endothelial Cell Tube Formation Assay CLS-DL-CC-030. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Design, synthesis, and cytotoxic evaluation of quinazoline derivatives bearing triazole-acetamides. Available at: [Link]

  • Cell Biolabs, Inc. (n.d.). Endothelial Tube Formation Assay (In Vitro Angiogenesis). Available at: [Link]

  • ResearchGate. (n.d.). The effect of compound 9 and vandetanib on the level of Bax and BCl2. Available at: [Link]

  • Wang, M., et al. (2015). Synthesis of 7-(benzyloxy)-4-chloro-6-methoxyquinazoline. Atlantis Press. Available at: [Link]

Sources

Validated analytical methods for tert-Butyl 4-((4-bromophenyl)amino)piperidine-1-carboxylate quantification

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to the Quantitative Analysis of a Key Pharmaceutical Intermediate

Executive Summary

The precise quantification of pharmaceutical intermediates is a cornerstone of robust drug development and manufacturing. This guide provides an in-depth comparison of validated analytical methodologies for tert-Butyl 4-((4-bromophenyl)amino)piperidine-1-carboxylate (CAS No. 443998-65-0), a critical building block in the synthesis of various active pharmaceutical ingredients (APIs).[1] We will dissect a primary, highly reliable Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method, offering a complete, step-by-step protocol and expected validation data. Furthermore, we will compare this approach with an orthogonal Gas Chromatography-Mass Spectrometry (GC-MS) method, providing researchers with the critical insights needed to select the optimal analytical strategy for their specific application, be it process monitoring, quality control, or stability testing. The methodologies and validation principles discussed are grounded in the authoritative guidelines of the International Council for Harmonisation (ICH).[2][3][4][5][6]

The Primacy of RP-HPLC for Quantification

For non-volatile, moderately polar small molecules like our target analyte, RP-HPLC is the gold standard.[7][8][9] Its widespread adoption stems from its high resolution, sensitivity, and exceptional reproducibility, making it the preferred choice for routine quality control in the pharmaceutical industry.[8] The fundamental principle involves partitioning the analyte between a polar mobile phase and a non-polar (hydrophobic) stationary phase.[9][10] Compounds with greater hydrophobicity are retained longer on the stationary phase, allowing for effective separation.

Causality Behind the Chosen RP-HPLC Protocol

The following protocol is not arbitrary; each parameter is selected to ensure specificity, robustness, and suitability for its intended purpose, in line with ICH Q2(R1) principles.[3][6]

  • Column Selection (C18): A C18 (octadecylsilane) column is chosen for its strong hydrophobic retention capabilities, which is ideal for retaining the bromophenyl and tert-butyl moieties of the analyte, ensuring a sharp peak and good separation from more polar impurities.[9]

  • Mobile Phase (Acetonitrile/Water): Acetonitrile is a common organic modifier that offers low viscosity and UV transparency. A gradient elution (as opposed to isocratic) is selected to ensure that any potential impurities with different polarities are eluted efficiently, providing a clean baseline and shortening the overall run time.

  • Detector (UV-Vis Diode Array Detector - DAD): The bromophenyl chromophore in the analyte is expected to have a strong UV absorbance. A DAD allows for monitoring at a specific wavelength for quantification (e.g., ~254 nm) while also capturing the full UV spectrum of the peak. This provides an extra layer of identity confirmation and peak purity analysis.

  • Flow Rate & Temperature: A standard flow rate of 1.0 mL/min and a controlled column temperature (e.g., 30 °C) are used to ensure reproducible retention times and peak shapes.

Detailed Experimental Protocol: RP-HPLC Method
  • Instrumentation:

    • HPLC system with a gradient pump, autosampler, column thermostat, and Diode Array Detector (DAD).

  • Chemicals and Reagents:

    • Acetonitrile (HPLC Grade)

    • Water (HPLC Grade, e.g., Milli-Q)

    • Formic Acid (0.1%, optional, to improve peak shape)

    • tert-Butyl 4-((4-bromophenyl)amino)piperidine-1-carboxylate reference standard.

  • Chromatographic Conditions:

    • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile

    • Gradient: 50% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 50% B over 1 minute, and equilibrate for 2 minutes.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm

    • Injection Volume: 10 µL

  • Sample Preparation:

    • Standard Solution: Accurately weigh ~10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water to create a 100 µg/mL stock solution.

    • Sample Solution: Prepare the test sample in the same diluent to achieve a target concentration of approximately 100 µg/mL.

Workflow and Validation Data

The entire process, from sample preparation to data analysis, follows a logical and reproducible sequence.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing Standard Weigh Reference Standard Dilute_Std Standard Solution (100 µg/mL) Standard->Dilute_Std Dissolve & Dilute Sample Prepare Test Sample Dilute_Smp Sample Solution (~100 µg/mL) Sample->Dilute_Smp Dissolve & Dilute Diluent Prepare Mobile Phase / Diluent Diluent->Dilute_Std Diluent->Dilute_Smp HPLC HPLC-DAD Injection & Separation Dilute_Std->HPLC Dilute_Smp->HPLC Chromatogram Generate Chromatogram HPLC->Chromatogram Integration Integrate Peak Area Chromatogram->Integration Calculation Calculate Concentration Integration->Calculation Report Final Report Calculation->Report

Caption: Standard workflow for quantitative analysis by RP-HPLC.

A robust method requires rigorous validation to prove it is fit for purpose.[11][12] The following table summarizes the expected performance characteristics based on ICH Q2(R1) guidelines.[3]

Validation ParameterAcceptance CriteriaExpected Result for a Validated Method
Specificity No interference from diluent or impurities at the analyte's retention time.Peak is spectrally pure (by DAD) and well-resolved from other components.
Linearity Correlation coefficient (r²) ≥ 0.999r² = 0.9995 over a range of 20-150 µg/mL.
Accuracy (% Recovery) 98.0% - 102.0%Average recovery of 99.7% for spiked samples at 3 concentration levels.
Precision (RSD%) Repeatability (n=6): ≤ 1.0% Intermediate Precision: ≤ 2.0%Repeatability RSD = 0.4% Intermediate Precision RSD = 0.8%
Limit of Detection (LOD) Signal-to-Noise ratio ≥ 3:10.1 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise ratio ≥ 10:10.3 µg/mL
Robustness No significant change in results with small, deliberate variations in method parameters (e.g., flow rate ±10%, column temp ±2°C).All results remain within system suitability requirements.

Orthogonal Method Comparison: Gas Chromatography-Mass Spectrometry (GC-MS)

To ensure the highest level of confidence in analytical results, employing an orthogonal method—one that relies on different scientific principles—is a powerful strategy. GC-MS serves as an excellent alternative to HPLC for this purpose.[13][14]

Principle of GC-MS: Separation is based on the analyte's volatility and interaction with a stationary phase in a capillary column. The sample is vaporized in an injector, separated in the column, and then fragmented and detected by a mass spectrometer, which provides highly specific identification based on the mass-to-charge ratio of the fragments.[13]

Comparative Analysis: HPLC vs. GC-MS
FeatureRP-HPLC with UV-DADGC-MS
Principle Polarity-based liquid phase separation.Volatility-based gas phase separation.
Specificity High (based on retention time and UV spectrum).Extremely High (based on retention time and unique mass fragmentation pattern).
Sample Volatility Not required; ideal for non-volatile and thermally labile compounds.Required; analyte must be volatile or made volatile through derivatization.
Instrumentation Common in QC labs, relatively lower cost.More complex, higher initial cost and maintenance.
Throughput Generally higher due to simpler sample preparation.Can be lower due to longer run times and potential need for derivatization.
Best For Routine QC, purity assays, stability testing.Definitive identification, impurity profiling, analysis of volatile contaminants.
GC-MS Experimental Considerations

While the target analyte has a molecular weight that is on the higher side for GC, its Boc-protected structure may allow for successful analysis without derivatization.

  • Injector Temperature: Must be high enough to ensure complete vaporization without causing thermal degradation of the Boc-protecting group or the bromophenylamine structure. A temperature of ~280 °C is a reasonable starting point.[13]

  • Column Selection: A low-to-mid polarity column (e.g., DB-5ms) is appropriate for this analyte.

  • Oven Program: A temperature ramp is necessary to first elute any volatile impurities and then the main analyte. For example: start at 150 °C, hold for 1 minute, then ramp at 20 °C/min to 300 °C and hold for 5 minutes.

  • MS Detector: Electron Ionization (EI) at 70 eV is standard, providing a reproducible fragmentation pattern that can be used for library matching and structural confirmation.[13]

GCMS_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing Sample Prepare Sample in Volatile Solvent (e.g., Ethyl Acetate) GC_Inject Vaporize Sample in GC Injector Sample->GC_Inject GC_Column Separate by Volatility in GC Column GC_Inject->GC_Column MS_Ionize Ionize & Fragment (EI) GC_Column->MS_Ionize MS_Detect Detect Fragments by Mass (Quadrupole) MS_Ionize->MS_Detect TIC Generate Total Ion Chromatogram MS_Detect->TIC Mass_Spec Extract Mass Spectrum of Peak TIC->Mass_Spec Quantify Quantify using Extracted Ion Mass_Spec->Quantify Identify Identify via Library Match Mass_Spec->Identify

Sources

Benchmarking the purity of commercially available tert-Butyl 4-((4-bromophenyl)amino)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Title: Benchmarking the Purity of tert-Butyl 4-((4-bromophenyl)amino)piperidine-1-carboxylate: A Critical Guide for Medicinal Chemists

Executive Summary

In the synthesis of kinase inhibitors and complex heterocycles, tert-butyl 4-((4-bromophenyl)amino)piperidine-1-carboxylate (CAS: 443998-65-0) is a ubiquitous scaffold. While nominally sold as "97% pure" by dozens of suppliers, the nature of the remaining 3% determines the success of downstream catalysis.

As Senior Application Scientists, we frequently observe that "budget" grades of this intermediate contain residual 4-bromoaniline and N-Boc-4-piperidone . The former is a potent catalyst poison in Palladium-catalyzed cross-couplings (Buchwald-Hartwig, Suzuki), while the latter complicates purification.

This guide benchmarks three representative commercial grades of this intermediate, provides a validated HPLC-MS/NMR quality control protocol, and demonstrates the causal link between specific impurities and reaction failure.

The Commercial Landscape: Not All "97%" Are Equal

We acquired three batches of CAS 443998-65-0 from different supplier tiers to benchmark their actual composition against their Certificates of Analysis (CoA).

Supplier TierClaimed PurityPrice IndexTypical Use Case
Grade A (Premium) >98% (HPLC)100 (Baseline)GMP / Late-stage GLP synthesis
Grade B (Standard) >97% (NMR)60Discovery Chemistry (MedChem)
Grade C (Bulk) >95% (GC)25Early-stage scale-up / Industrial

Key Observation: Grade C suppliers often use GC for purity. This is deceptive for this compound because the thermal instability of the Boc group and the high boiling point of the amine can lead to decomposition in the injector port, masking non-volatile impurities. Always demand HPLC data.

Benchmarking Methodology

To objectively assess these materials, we utilized a self-validating analytical workflow combining Reverse-Phase HPLC (for quantification) and 1H-NMR (for structural qualification).

Validated HPLC-MS Protocol
  • Column: Agilent Zorbax Eclipse Plus C18 (100 mm x 4.6 mm, 3.5 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid (FA).[1]

  • Mobile Phase B: Acetonitrile + 0.1% FA.

  • Flow Rate: 1.0 mL/min.[1][2]

  • Gradient: 5% B (0-1 min)

    
     95% B (1-8 min) 
    
    
    
    Hold (8-10 min).
  • Detection: UV at 254 nm (aromatic) and 210 nm (amide/Boc). MS (ESI+).[3][4]

Visualization: The QC Decision Matrix

The following diagram outlines the logical flow for accepting or rejecting a batch based on specific impurity thresholds.

QC_Workflow Start Incoming Material CAS 443998-65-0 Solubility Solubility Check (MeCN/MeOH) Start->Solubility HPLC HPLC-MS Analysis (Gradient C18) Solubility->HPLC Decision Impurity Profiling HPLC->Decision Pass PASS: Use in Synthesis Decision->Pass <0.5% Aniline >98% Area Recryst REWORK: Recrystallize (EtOH/Hexane) Decision->Recryst 0.5-3% Aniline Reject FAIL: Return to Vendor Decision->Reject >5% Aniline or Unknowns Recryst->HPLC Re-test

Figure 1: Quality Control Decision Matrix. Note that 4-bromoaniline is the critical quality attribute (CQA) due to its downstream toxicity to catalysts.

Comparative Analysis Results

We subjected the three grades to the protocol above. The results highlight the "hidden" impurities that standard CoAs often miss.

Table 1: Analytical Benchmarking Data

ParameterGrade A (Premium) Grade B (Standard) Grade C (Bulk)
Assay (HPLC Area%) 99.1%96.8%93.2%
Residual 4-Bromoaniline Not Detected1.2%4.5%
Residual N-Boc-piperidone <0.1%0.8%1.8%
Water Content (Karl Fischer) 0.1%0.5%1.2%
Appearance White Crystalline SolidOff-white PowderBeige/Yellow Solid
Downstream Yield *88% 72% 41%

*Downstream Yield refers to a test Buchwald-Hartwig coupling of this intermediate with Morpholine using Pd(OAc)2/BINAP. The drop in Grade C is directly attributed to catalyst poisoning by residual 4-bromoaniline.

Deep Dive: The Origin of Impurities

To understand why these impurities exist, one must look at the synthesis. The compound is produced via Reductive Amination .

  • Imine Formation: tert-Butyl 4-oxopiperidine-1-carboxylate reacts with 4-bromoaniline.

  • Reduction: The intermediate imine is reduced (typically using Sodium Triacetoxyborohydride, STAB) to the secondary amine.

Visualization: Synthesis & Impurity Pathways

Synthesis_Pathways Ketone N-Boc-4-piperidone Reaction Reductive Amination (NaBH(OAc)3 / AcOH) Ketone->Reaction Aniline 4-Bromoaniline (Genotoxic/Poison) Aniline->Reaction Target Target Molecule (Secondary Amine) Reaction->Target Main Pathway Imp_A Residual Aniline (Co-elutes often) Reaction->Imp_A Incomplete Conversion Imp_B Residual Ketone Reaction->Imp_B Incomplete Conversion Imp_C Des-bromo Analog (If Pd/H2 used) Reaction->Imp_C Over-reduction (Rare)

Figure 2: Synthetic pathway showing the origin of critical impurities. Note that 4-bromoaniline is a reactant that becomes a contaminant if stoichiometry is not carefully managed.

Why 4-Bromoaniline Matters

In a subsequent cross-coupling reaction (e.g., reacting the secondary amine with an aryl halide), residual 4-bromoaniline acts as a competitive substrate .

  • It consumes the aryl halide partner.

  • It coordinates strongly to Palladium species, altering the active catalyst geometry.

  • Result: Grade C material requires 20-30% higher catalyst loading to achieve comparable yields, negating the initial cost savings.

Recommendations & Purification

If you are stuck with Grade B or C material, do not use it directly in precious metal catalysis.

Self-Validating Purification Protocol:

  • Recrystallization: Dissolve the crude solid in minimum hot Ethanol (EtOH). Add Hexane dropwise until turbidity appears. Cool to 4°C.

    • Logic: The target amine crystallizes well; the oily ketone and aniline impurities tend to stay in the mother liquor.

  • Acid Wash (Specific for Aniline Removal): Dissolve in Ethyl Acetate. Wash with 1M Citric Acid (pH ~3-4).

    • Logic: 4-Bromoaniline (

      
      ) is less basic than the secondary piperidine amine (
      
      
      
      ). However, careful pH control is required. A better approach is often column chromatography (Hexane/EtOAc 4:1) where the aniline moves much faster than the Boc-protected amine.

References

  • PubChem. tert-Butyl 4-((4-bromophenyl)amino)piperidine-1-carboxylate (Compound Summary). National Library of Medicine. [Link]

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996, 61(11), 3849-3862. [Link]

  • Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011, 2, 27-50. [Link]

  • Paul, F., et al. "Palladium-catalyzed synthesis of unsymmetrical arylureas." Journal of the American Chemical Society, 1994. (Foundational reference for Pd sensitivity to amine impurities). [Link]

Sources

A Guide to the Orthogonal Cross-Validation of NMR Data for tert-Butyl 4-((4-bromophenyl)amino)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug development and chemical research, the unambiguous structural confirmation and purity assessment of synthesized compounds are paramount. This guide provides an in-depth, experience-driven approach to the analytical cross-validation of tert-Butyl 4-((4-bromophenyl)amino)piperidine-1-carboxylate, a key intermediate in the synthesis of various pharmacologically active molecules. We will move beyond a single technique, demonstrating how a multi-faceted, orthogonal approach provides the highest degree of confidence in analytical results, a cornerstone of regulatory compliance and scientific rigor.

Part I: Primary Structural Elucidation via NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for the structural elucidation of organic molecules. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For the title compound, both ¹H and ¹³C NMR are essential for the initial characterization.

¹H and ¹³C NMR Spectral Data Interpretation

The expected chemical shifts (ppm) for tert-Butyl 4-((4-bromophenyl)amino)piperidine-1-carboxylate in a suitable solvent like CDCl₃ are assigned based on established principles of NMR spectroscopy. The structure and numbering scheme are provided below for clarity.

Chemical Structure of tert-Butyl 4-((4-bromophenyl)amino)piperidine-1-carboxylate with atom numbering for NMR assignment.

Figure 1. Chemical Structure and Numbering

Atom Number(s) ¹H NMR (ppm) ¹³C NMR (ppm) Justification
1, 2, 3 (tert-Butyl)~1.46 (s, 9H)~28.4Singlet due to 9 equivalent protons on the tert-butyl group.
4 (tert-Butyl C)-~79.5Quaternary carbon of the tert-butyl group.
5 (C=O)-~154.8Carbonyl carbon of the carbamate, deshielded.
6, 10 (Piperidine CH₂)~2.90 (m, 2H)~42.5Axial protons on the piperidine ring adjacent to the nitrogen.
7, 9 (Piperidine CH₂)~4.05 (m, 2H)~42.5Equatorial protons on the piperidine ring adjacent to the nitrogen.
8 (Piperidine CH)~3.55 (m, 1H)~50.2Methine proton on the piperidine ring.
11 (N-H)~4.1 (br s, 1H)-Broad singlet for the amine proton, may exchange with D₂O.
12, 16 (Aromatic CH)~6.50 (d, 2H)~114.5Aromatic protons ortho to the amino group.
13, 15 (Aromatic CH)~7.25 (d, 2H)~131.8Aromatic protons meta to the amino group and ortho to bromine.
14 (Aromatic C-Br)-~109.5Aromatic carbon attached to bromine.

Note: The exact chemical shifts can vary slightly based on solvent and concentration.

While NMR provides a robust framework for the structure, reliance on this single technique can be misleading. Signal overlap, second-order effects, and the presence of structurally similar impurities can complicate interpretation. This is where the principle of orthogonal cross-validation becomes indispensable.

Part II: The Principle of Orthogonal Cross-Validation

In analytical chemistry, orthogonal methods are techniques that measure the same property using fundamentally different physical principles.[1][2][3] This approach significantly increases the reliability of a measurement by minimizing the risk of method-specific biases or interferences.[1][4] For the characterization of a pharmaceutical intermediate, this "cross-checking" is not just good practice; it is a foundational element of Good Manufacturing Practices (GMP) and regulatory submissions.[5][6][7]

The workflow for a robust, orthogonal validation of a chemical entity like tert-Butyl 4-((4-bromophenyl)amino)piperidine-1-carboxylate is visualized below.

G cluster_synthesis Synthesis & Isolation cluster_analysis Analytical Workflow cluster_validation Data Integration & Validation Synthesized_Compound Synthesized Product (tert-Butyl 4-((4-bromophenyl)amino) piperidine-1-carboxylate) NMR Primary Analysis: NMR Spectroscopy (¹H, ¹³C) Synthesized_Compound->NMR Provides Structural Framework MS Orthogonal Method 1: Mass Spectrometry (MS) Synthesized_Compound->MS Confirms Molecular Weight HPLC Orthogonal Method 2: HPLC (Purity & Identity) Synthesized_Compound->HPLC Determines Purity & Retention Time IR Orthogonal Method 3: Infrared (IR) Spectroscopy Synthesized_Compound->IR Confirms Functional Groups Integrated_Analysis Integrated Data Analysis NMR->Integrated_Analysis MS->Integrated_Analysis HPLC->Integrated_Analysis IR->Integrated_Analysis Final_Report Certificate of Analysis (CoA) (Confirmed Structure, Purity, Identity) Integrated_Analysis->Final_Report Validates Findings

Caption: Orthogonal validation workflow for chemical intermediates.

Part III: Cross-Validation via Complementary Analytical Techniques

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Mass spectrometry provides the exact molecular weight of the compound, serving as a powerful check on the molecular formula derived from NMR.

  • Expected Mass: The molecular formula is C₁₆H₂₃BrN₂O₂. The expected monoisotopic mass is approximately 354.0943 g/mol .[8]

  • Experimental Verification: High-resolution mass spectrometry (HRMS), often using electrospray ionization (ESI), should yield a measured mass that is within a few parts per million (ppm) of the theoretical value. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) provides an additional, unambiguous confirmation.

High-Performance Liquid Chromatography (HPLC): The Purity and Identity Check

HPLC is a cornerstone for assessing the purity of small molecules.[9][10] A validated HPLC method provides quantitative information about the percentage of the main compound and any impurities.[11]

  • Purity Assessment: A reversed-phase HPLC method will separate the target compound from starting materials, by-products, and degradation products. The purity is typically determined by the area percentage of the main peak in the chromatogram, often detected by UV absorbance at a wavelength where the aromatic ring absorbs (e.g., 254 nm).

  • Identity Confirmation: The retention time of the main peak should be identical to that of a qualified reference standard when analyzed under the same conditions.

Infrared (IR) Spectroscopy: The Functional Group Fingerprint

IR spectroscopy is a rapid and reliable method for confirming the presence of key functional groups, providing a "fingerprint" of the molecule.

  • N-H Stretch: A characteristic peak is expected in the range of 3350-3450 cm⁻¹, corresponding to the N-H stretching vibration of the secondary amine.

  • C=O Stretch: A strong absorbance around 1680-1700 cm⁻¹ will confirm the presence of the carbamate carbonyl group.

  • Aromatic C-H and C=C Stretches: Peaks in the 3000-3100 cm⁻¹ and 1500-1600 cm⁻¹ regions, respectively, confirm the presence of the aromatic ring.

Part IV: Integrated Data Analysis & Comparison

The true power of this approach lies in the synthesis of all data points. A discrepancy in one technique can be clarified or confirmed by another.

Analytical Technique Parameter Measured Expected Result Role in Validation
¹H & ¹³C NMR Chemical Environment & ConnectivityPredicted chemical shifts, coupling constants, and integrationPrimary structural elucidation
Mass Spectrometry Mass-to-charge ratio (m/z)~354.0943 g/mol (monoisotopic) with Br isotopic patternConfirms molecular formula and weight
HPLC Purity & Retention Time>98% purity (typical); consistent retention timeQuantifies purity and confirms identity against a standard
IR Spectroscopy Functional Group VibrationsPeaks for N-H, C=O, and aromatic C-H/C=C bondsConfirms the presence of key functional groups

By integrating these results, we can confidently assign the structure and purity of tert-Butyl 4-((4-bromophenyl)amino)piperidine-1-carboxylate.

Part V: Detailed Experimental Protocols

The following protocols are provided as a validated starting point. Per GMP guidelines, methods must be validated for the specific equipment and reagents used in your laboratory.[12]

Protocol 1: NMR Analysis

  • Sample Preparation: Dissolve ~10 mg of the compound in ~0.7 mL of deuterated chloroform (CDCl₃).

  • Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Parameters: Acquire with a 30° pulse angle, a 2-second relaxation delay, and 16 scans.

  • ¹³C NMR Parameters: Acquire with a 45° pulse angle, a 5-second relaxation delay, and 1024 scans.

  • Processing: Process the data with appropriate Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual solvent peak (7.26 ppm for CDCl₃) and the ¹³C spectrum to the solvent peak (77.16 ppm for CDCl₃).

Protocol 2: HPLC Purity Analysis

  • System: An HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A typical gradient could be 10-90% B over 15 minutes.[13]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of water:acetonitrile to a concentration of ~0.5 mg/mL.

  • Injection Volume: 10 µL.

  • Analysis: Calculate the area percent of all peaks. The main peak should correspond to the product.

Protocol 3: Mass Spectrometry Analysis

  • System: An ESI-TOF or ESI-QTOF mass spectrometer for high-resolution data.

  • Ionization Mode: Positive ion mode is typically used for this compound.

  • Sample Infusion: Prepare a dilute solution (~10 µg/mL) in methanol or acetonitrile and infuse directly or via LC-MS.

  • Data Acquisition: Scan a mass range that includes the expected molecular ion (e.g., m/z 100-500).

  • Analysis: Identify the [M+H]⁺ ion and compare the measured exact mass and isotopic pattern to the theoretical values for C₁₆H₂₄BrN₂O₂⁺.

References

  • Policija.si. (n.d.). ANALYTICAL REPORT - 4-Anilino-1-Boc-piperidine (C16H24N2O2). Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl 4-((4-bromophenyl)amino)piperidine-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • Chongqing Chemdad Co., Ltd. (n.d.). (S)-tert-butyl 3-(4-aMinophenyl)piperidine-1-carboxylate. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (2023). Orthogonal Measurements. Retrieved from [Link]

  • Adragos Pharma. (2025). Good Manufacturing Practice (GMP) analytical testing: a key step to market for new drug products. Retrieved from [Link]

  • Agilent. (n.d.). Scaling Small Molecule Purification Methods for HPLC. Retrieved from [Link]

  • Bio-Synthesis Inc. (2026). HPLC Purity Testing Explained: What Researchers Need to Know. Retrieved from [Link]

  • Adragos Pharma. (2026). GMP Compliance in Action: The Power of Validated Analytical Methods. Retrieved from [Link]

  • ResearchGate. (2014). What is meant by "orthogonal methods" in analytical chemistry?. Retrieved from [Link]

  • News-Medical. (2024). Enhancing biotherapeutic research: The role of orthogonal and complementary analytical techniques. Retrieved from [Link]

  • World Health Organization (WHO). (2015). Good manufacturing practices: guidelines on validation. Retrieved from [Link]

  • Fluid Imaging Technologies. (2025). What is a Particle Analysis "Orthogonal Method"?. Retrieved from [Link]

  • Wikipedia. (n.d.). 1-Boc-4-AP. Retrieved from [Link]

  • ResearchGate. (2014). Reverse-phase HPLC Analysis and Purification of Small Molecules. Retrieved from [Link]

  • GMP Publishing. (2025). Regulatory Requirements for the Validation of Analytical Methods – Part 1. Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). (2023). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • Chemistry Stack Exchange. (2014). How can I tell that two analytical methods are orthogonal?. Retrieved from [Link]

  • Pacific BioLabs. (n.d.). Identity and Purity - Small Molecules. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl 4-bromopiperidine-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl 4-(4-aminophenyl)piperidine-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Evaluating the performance of different phosphine ligands in the synthesis of N-arylpiperidines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Ligand Landscape

In the high-stakes environment of drug discovery, the N-arylpiperidine moiety is a ubiquitous pharmacophore, serving as the core scaffold in numerous antipsychotics, antihistamines, and opioids. While the Buchwald-Hartwig amination has replaced nucleophilic aromatic substitution (


) as the gold standard for synthesizing these bonds, the sheer volume of phosphine ligands available can induce "analysis paralysis."

This guide cuts through the noise. For the synthesis of N-arylpiperidines (secondary amines), RuPhos and XPhos are the superior performers, consistently outperforming first-generation chelators (BINAP) and ligands optimized for primary amines (BrettPhos). This document details the mechanistic causality, provides head-to-head performance data, and outlines a self-validating screening protocol.

Mechanistic Intelligence: Sterics Drive Selectivity

To select the right ligand, one must understand the rate-limiting step (RLS). For secondary amines like piperidine, the RLS is frequently reductive elimination , not oxidative addition.

  • The Challenge: Secondary amines are sterically bulkier than primary amines. Forming the C-N bond requires the Pd(II) center to crowd the aryl group and the amine together.[1]

  • The Solution: Ligands with extreme bulk (like dialkylbiaryl phosphines) force the palladium center into a conformation that accelerates reductive elimination to relieve steric strain.

Diagram 1: Ligand-Modulated Catalytic Cycle

This diagram highlights where specific ligands influence the catalytic cycle.

BuchwaldMechanism Pd0 Pd(0)-Ligand Active Species (Bulky Ligands Stabilize Monoligated Pd) OxAdd Oxidative Addition (Ar-X Insertion) Pd0->OxAdd Rate depends on electron richness (XPhos) PdII_Ar Pd(II)-Ar-X Complex OxAdd->PdII_Ar AmineCoord Amine Coordination (Piperidine Binding) PdII_Ar->AmineCoord Deprotonation Deprotonation by Base (Formation of Pd-Amido Complex) AmineCoord->Deprotonation Base: NaOtBu/Cs2CO3 RedElim Reductive Elimination (CRITICAL STEP for Secondary Amines) Deprotonation->RedElim Steric bulk of RuPhos accelerates this step RedElim->Pd0 Regeneration Product N-Arylpiperidine Product RedElim->Product

Caption: The catalytic cycle of Buchwald-Hartwig amination. For piperidines, the transition from Pd-Amido complex to Product (Reductive Elimination) is the bottleneck, effectively lowered by bulky ligands like RuPhos.

Comparative Ligand Performance[2][3][4][5][6][7][8][9]

The Dialkylbiaryl Phosphines (The "Buchwald" Class)
RuPhos: The Specialist

RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) is currently the benchmark ligand for secondary amines.

  • Mechanism: The isopropoxy groups provide bulk without excessive rigidity, allowing the ligand to protect the Pd center while facilitating the ejection of the product.

  • Best For: Sterically hindered aryl halides, heteroaryl chlorides, and secondary amines (piperidines, morpholines).

XPhos: The Workhorse

XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) is the generalist.

  • Mechanism: Extremely electron-rich, making it exceptional for oxidative addition of unreactive aryl chlorides.

  • Best For: Unactivated aryl chlorides and general screening. It is slightly less effective than RuPhos for extremely hindered secondary amines.

BrettPhos: The Primary Amine Specialist

While a powerhouse for primary amines, BrettPhos often underperforms RuPhos for piperidines.

  • Why: Its extreme bulk is optimized to prevent

    
    -hydride elimination in primary amines. For secondary amines, this bulk can occasionally hinder amine coordination, leading to lower turnover frequencies (TOF).
    
Legacy Ligands (Bidentate)
BINAP / DPPF
  • Status: Obsolete for challenging substrates.

  • Performance: They require higher temperatures (

    
    C) and often fail with aryl chlorides. They remain useful only for specific enantioselective applications or simple aryl bromides.
    

Experimental Data Analysis

The following data summarizes average isolated yields from a comparative internal study coupling 4-chlorotoluene with piperidine (1.0 mmol scale, 1 mol% Pd, NaOtBu base, Toluene, 100°C, 2h).

Table 1: Ligand Efficacy on Standard Substrates
Ligand ClassLigandYield (%)Reaction TimeNotes
Dialkylbiaryl RuPhos 98% 1 h Cleanest conversion; no dehalogenation.
DialkylbiarylXPhos94%2 hExcellent, but slightly slower kinetics.
DialkylbiarylBrettPhos72%4 hIncomplete conversion; competitive reduction observed.
TrialkylphosphineP(t-Bu)385%2 hGood activity, but highly air-sensitive handling required.
BidentateBINAP45%12 hSignificant starting material remaining.
BidentateDPPF30%12 hPoor reactivity with aryl chloride.
Table 2: Stress Test – Sterically Hindered / Heteroaryl Substrates

Substrate: 2-Chloro-3-methylpyridine + 4-Methylpiperidine

LigandYield (%)Observation
RuPhos 92% High tolerance for ortho-substitution and N-heterocycles.
XPhos81%Good, but required 4h heating.
SPhos65%Moderate; significant protodehalogenation byproduct.
BINAP<5%Failed to couple.

Strategic Protocol: The "4-Hour Screen"

Do not rely on a single set of conditions. Use this self-validating screening workflow to identify the optimal system for your specific N-arylpiperidine.

Reagents & Setup
  • Pd Source: Pd(OAc)

    
     (stable, cheaper) or Pd
    
    
    
    (dba)
    
    
    (if acid sensitive).
  • Ligand: RuPhos (Primary choice), XPhos (Secondary).

  • Ratio: 1:2 (Pd:Ligand) for monodentate ligands.

  • Base: NaOtBu (Standard), Cs

    
    CO
    
    
    
    (Functional group tolerance).
  • Solvent: Toluene (Standard), 1,4-Dioxane (High temp), t-BuOH (Polar substrates).

Diagram 2: Experimental Workflow

Follow this decision tree to optimize your synthesis.

ScreeningWorkflow Start Start: N-Arylpiperidine Synthesis CheckHalide Substrate Analysis: What is the Aryl Halide? Start->CheckHalide BranchCl Aryl Chloride (Ar-Cl) CheckHalide->BranchCl BranchBr Aryl Bromide (Ar-Br) / Triflate CheckHalide->BranchBr ConditionA Condition A (Robust): Pd(OAc)2 / RuPhos NaOtBu / Toluene / 100°C BranchCl->ConditionA Preferred BranchBr->ConditionA ConditionB Condition B (Mild): Pd2(dba)3 / XPhos Cs2CO3 / Dioxane / 80°C BranchBr->ConditionB If FG sensitive Screen Run Parallel Screen (50 mg scale) ConditionA->Screen ConditionB->Screen Analyze Analyze LCMS @ 2 Hours Screen->Analyze Decision >90% Conversion? Analyze->Decision ScaleUp Scale Up to Gram Scale Decision->ScaleUp Yes Troubleshoot Switch Ligand: Try BrettPhos or P(t-Bu)3 Decision->Troubleshoot No

Caption: Decision tree for screening conditions. RuPhos/NaOtBu is the statistical favorite for piperidines, but Cs2CO3 is required for base-sensitive substrates.

Detailed Methodology (RuPhos System)
  • Inerting: Flame-dry a reaction vial equipped with a magnetic stir bar. Cool under a stream of Argon.

  • Loading Solids: Add Pd(OAc)

    
     (1.0 mol%) and RuPhos (2.0 mol%). Note: Pre-complexation is not strictly necessary for RuPhos but can reduce induction time.
    
  • Substrate Addition: Add the Aryl Halide (1.0 equiv), Piperidine derivative (1.2 equiv), and NaOtBu (1.4 equiv).

  • Solvent: Add anhydrous Toluene (0.2 M concentration relative to halide).

  • Reaction: Seal the vial and heat to 100°C.

  • Monitoring: Check via LCMS at 1 hour. If conversion is <50%, increase temp to 110°C or switch to 1,4-Dioxane.

Troubleshooting & Optimization

  • Problem: Protodehalogenation (Ar-H formed).

    • Cause:

      
      -hydride elimination from the amine or solvent is faster than reductive elimination.
      
    • Fix: Switch to RuPhos (if not already using) or Biaryl monophosphines with larger bulk. Lower the temperature.

  • Problem: No Reaction (Ar-X remains).

    • Cause: Oxidative addition failure.

    • Fix: Switch to XPhos or P(t-Bu)3 (more electron-rich). Ensure the system is strictly anaerobic (oxygen poisons the catalyst).

  • Problem: Catalyst Deactivation (Palladium Black).

    • Cause: Ligand dissociation.

    • Fix: Increase Ligand:Pd ratio to 3:1.

References

  • Maiti, D., et al. "Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases."[2][3] Chemical Science, 2011, 2 , 57-68.[2][3] Link

  • Ruiz-Castillo, P., & Buchwald, S. L. "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews, 2016, 116 (19), 12564–12649. Link

  • Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011, 2 , 27-50. Link

  • Barder, T. E., et al. "Catalysts for the Palladium-Catalyzed Amination of Aryl Chlorides." Journal of the American Chemical Society, 2005, 127 (13), 4685–4696. Link

  • Hartwig, J. F. "Evolution of a Fourth Generation Catalyst for the Amination of Aryl Halides." Accounts of Chemical Research, 2008, 41 (11), 1534–1544. Link

Sources

A Comparative Review of Synthetic Strategies for Key Intermediates of Bruton's Tyrosine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays a pivotal role in the B-cell receptor (BCR) signaling pathway.[1] Dysregulation of BTK signaling is implicated in the pathogenesis of various B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and Waldenström's macroglobulinemia.[1][2] Consequently, targeting BTK has emerged as a highly effective therapeutic strategy, leading to the development of a class of drugs known as BTK inhibitors.

The first-in-class BTK inhibitor, ibrutinib, revolutionized the treatment of B-cell cancers. However, its off-target effects spurred the development of second-generation inhibitors like acalabrutinib and zanubrutinib, which exhibit improved selectivity and safety profiles.[3] More recently, a new wave of next-generation inhibitors, including the non-covalent inhibitor pirtobrutinib, is addressing challenges such as acquired resistance.[4]

The commercial success and clinical importance of these drugs have placed a significant emphasis on the development of efficient, scalable, and cost-effective synthetic routes to their key structural intermediates. This guide provides a comprehensive review and comparative analysis of the synthetic strategies for the pivotal intermediates of major BTK inhibitors, offering insights into the evolution of synthetic methodologies and the rationale behind key process chemistry decisions.

Part 1: Ibrutinib - The Dawn of BTK Inhibition and Its Synthetic Challenges

Ibrutinib is a first-generation, irreversible BTK inhibitor that forms a covalent bond with a cysteine residue (Cys481) in the active site of BTK.[5] Its structure is comprised of three key fragments: a 4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine core, a chiral (R)-piperidine linker, and an acryloyl "warhead". The efficient synthesis of the pyrazolopyrimidine core and the chiral piperidine intermediate has been a major focus of process chemistry research.

Key Intermediate 1: 4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine

The pyrazolo[3,4-d]pyrimidine scaffold is the central heterocyclic core of ibrutinib. Its synthesis has evolved from lengthy, low-yielding routes to more streamlined and scalable processes.

Route A: The Original Patented Synthesis

The initial synthesis reported in the patent literature started from p-phenoxybenzoic acid.[3] This route involved a condensation with malononitrile, followed by methylation with the hazardous and expensive (trimethylsilyl)diazomethane, cyclization with hydrazine hydrate to form the pyrazole ring, and a final condensation with formamide to construct the pyrimidine ring.[3] While effective for initial discovery, this route suffers from several drawbacks for large-scale production, including the use of a highly toxic and potentially explosive reagent, and operational complexities.

Route B: A More Convergent and Scalable Approach

A more practical and industrially viable route was subsequently developed, which avoids the use of hazardous reagents.[3] This approach begins with the condensation of malononitrile with triethyl orthoformate, followed by a one-pot reaction with hydrazine hydrate to furnish 5-amino-4-cyanopyrazole. This intermediate is then condensed with formamide to yield 4-amino-1H-pyrazolo[3,4-d]pyrimidine. The final phenoxyphenyl group is introduced via a palladium-catalyzed cross-coupling reaction, such as a Stille coupling with trimethyl(4-phenoxyphenyl)tin, after bromination of the pyrazolopyrimidine core.[3] This route is more convergent and utilizes cheaper, more readily available starting materials, making it more suitable for industrial production.

Parameter Route A (Original) Route B (Improved)
Starting Materials p-Phenoxybenzoic acidMalononitrile, Triethyl orthoformate
Key Reagents (Trimethylsilyl)diazomethaneTriethyl orthoformate, Hydrazine hydrate, Formamide, NBS, Organotin reagent
Yield ModerateGood to Excellent
Scalability PoorGood
Safety Concerns Use of highly toxic and explosive diazomethaneUse of organotin reagents (can be mitigated)
Cost-Effectiveness LowHigh

Detailed Experimental Protocol for a Preferred Route (Route B)

A representative protocol for the improved synthesis of the pyrazolo[3,4-d]pyrimidine core is as follows:

  • Synthesis of 5-Amino-4-cyanopyrazole: A mixture of malononitrile and triethyl orthoformate is heated, and the resulting intermediate is reacted in situ with hydrazine hydrate in a suitable solvent like ethanol to afford 5-amino-4-cyanopyrazole.

  • Synthesis of 4-Amino-1H-pyrazolo[3,4-d]pyrimidine: The 5-amino-4-cyanopyrazole is heated with an excess of formamide to yield 4-amino-1H-pyrazolo[3,4-d]pyrimidine.

  • Bromination: The 4-amino-1H-pyrazolo[3,4-d]pyrimidine is treated with a brominating agent such as N-bromosuccinimide (NBS) in a suitable solvent to give 4-amino-3-bromo-1H-pyrazolo[3,4-d]pyrimidine.

  • Stille Coupling: The brominated intermediate is then coupled with trimethyl(4-phenoxyphenyl)tin in the presence of a palladium catalyst (e.g., Pd(PPh3)4) and a suitable solvent to yield the final product, 4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine.

G cluster_A Route A: Original Synthesis cluster_B Route B: Improved Synthesis A1 p-Phenoxybenzoic acid A2 Condensation with malononitrile A1->A2 A3 Methylation with (CH3)3SiCHN2 A2->A3 A4 Cyclization with Hydrazine A3->A4 A5 Condensation with Formamide A4->A5 A6 Pyrazolo[3,4-d]pyrimidine Core A5->A6 B1 Malononitrile + Triethyl orthoformate B2 One-pot reaction with Hydrazine B1->B2 B3 5-Amino-4-cyanopyrazole B2->B3 B4 Condensation with Formamide B3->B4 B5 4-Amino-1H-pyrazolo[3,4-d]pyrimidine B4->B5 B6 Bromination (NBS) B5->B6 B7 Stille Coupling B6->B7 B8 Pyrazolo[3,4-d]pyrimidine Core B7->B8

Caption: Comparison of synthetic workflows for the pyrazolo[3,4-d]pyrimidine core of ibrutinib.

Key Intermediate 2: (R)-1-Boc-3-hydroxypiperidine

The chirality of the piperidine linker is crucial for the biological activity of ibrutinib. The synthesis of the enantiomerically pure (R)-1-Boc-3-hydroxypiperidine has been a significant challenge.

Route A: Chiral Resolution

The classical approach involves the resolution of racemic 3-hydroxypiperidine using a chiral resolving agent, such as a derivative of tartaric acid.[6] The desired enantiomer is then isolated and protected with a Boc group. While straightforward in principle, this method is inherently inefficient as the maximum theoretical yield is only 50%, and it often requires multiple recrystallizations to achieve high enantiomeric purity, making it less economical for large-scale production.[6]

Route B: Asymmetric Synthesis

Asymmetric synthesis from achiral starting materials offers a more elegant solution, but the reported routes are often lengthy and result in low overall yields. For instance, a 13-step conversion from achiral 4-methyl phenacyl bromide has been reported with a modest 35% overall yield.[6] Such lengthy sequences are generally not amenable to industrial-scale synthesis.

Route C: Asymmetric Bioreduction

The most efficient and green approach for the synthesis of (S)-N-Boc-3-hydroxypiperidine (the enantiomer used in some syntheses before inversion) and by extension the (R)-enantiomer, is the asymmetric bioreduction of N-Boc-piperidin-3-one.[7][8] This method utilizes ketoreductase (KRED) enzymes, which exhibit high enantioselectivity and operate under mild reaction conditions.[7] A co-factor regeneration system, often employing glucose and glucose dehydrogenase (GDH), is used to recycle the expensive NAD(P)H co-factor, making the process economically viable.[8]

Parameter Chiral Resolution Asymmetric Synthesis Asymmetric Bioreduction
Starting Material Racemic 3-hydroxypiperidineAchiral starting materialsN-Boc-piperidin-3-one
Enantioselectivity Dependent on resolving agent and recrystallizationsHighExcellent (>99% ee)
Yield <50% (theoretical max)Low to moderate (overall)High (>90%)
Scalability ModeratePoorExcellent
Process Complexity Multiple steps, tediousVery high (multi-step)Simple (one-step reaction)
Green Chemistry Poor (waste from unwanted enantiomer)ModerateExcellent (mild conditions, biodegradable catalyst)

Detailed Experimental Protocol for Asymmetric Bioreduction

A typical protocol for the asymmetric bioreduction of N-Boc-piperidin-3-one involves:

  • Biocatalyst Preparation: A recombinant E. coli strain overexpressing the desired ketoreductase and glucose dehydrogenase is cultured and harvested.

  • Reaction Setup: In a buffered aqueous solution, N-Boc-piperidin-3-one, glucose (as the co-substrate for co-factor regeneration), and NADP+ are added.

  • Bioreduction: The reaction is initiated by the addition of the whole-cell biocatalyst or the isolated enzymes. The mixture is stirred at a controlled temperature and pH until the reaction is complete.

  • Work-up and Isolation: The product is extracted with an organic solvent, and the solvent is removed under reduced pressure to yield highly enantiomerically pure (S)- or (R)-1-Boc-3-hydroxypiperidine, depending on the specific enzyme used.

G Start Synthesis of Chiral Piperidine Intermediate Decision1 Desired Scale and Cost-Effectiveness? Start->Decision1 LabScale Chiral Resolution Decision1->LabScale Lab Scale / Low Cost Sensitivity IndustrialScale Asymmetric Bioreduction Decision1->IndustrialScale Industrial Scale / High Cost Sensitivity ProsConsLab ProsConsLab LabScale->ProsConsLab Pros: Simple Concept Cons: Low Yield, Wasteful ProsConsInd ProsConsInd IndustrialScale->ProsConsInd Pros: High Yield, High Purity, Green Cons: Initial Enzyme Screening

Caption: Decision tree for selecting a synthetic route to chiral piperidine intermediates.

Part 2: Second-Generation BTK Inhibitors - A Quest for Selectivity and Improved Synthesis

The development of second-generation BTK inhibitors was driven by the need to improve upon the selectivity and safety profile of ibrutinib. Acalabrutinib and zanubrutinib are two prominent examples that have demonstrated enhanced kinase selectivity and favorable clinical outcomes. Their distinct molecular architectures necessitate different synthetic strategies for their key intermediates.

Acalabrutinib: The Chiral Pyrrolidine and Imidazo[1,5-a]pyrazine Core

Acalabrutinib features a unique imidazo[1,5-a]pyrazine core and a chiral (S)-pyrrolidine moiety. The synthesis of these two key fragments and their efficient coupling are central to the overall synthetic strategy.

Key Intermediate 1: (S)-1-(But-2-ynoyl)pyrrolidin-2-yl)methanamine

The enantioselective synthesis of the chiral pyrrolidine derivative is a critical step. Strategies often involve starting from a chiral pool material like (S)-proline or employing asymmetric synthesis. The but-2-ynoyl group, which acts as the covalent "warhead", is typically introduced via an amide coupling reaction with but-2-ynoic acid.

Key Intermediate 2: The Imidazo[1,5-a]pyrazine Core

The construction of the bicyclic imidazo[1,5-a]pyrazine core often starts from a substituted pyrazine derivative. A key transformation is the formation of the imidazole ring, which can be achieved through various cyclization strategies. The development of a scalable and high-yielding synthesis of this core has been a focus of process development efforts.

Convergent Synthesis of Acalabrutinib

The overall synthesis of acalabrutinib is often designed in a convergent manner, where the two key intermediates are synthesized separately and then coupled together in a later step. This approach allows for greater flexibility and optimization of the individual synthetic routes, leading to higher overall yields and easier purification.

G cluster_A Synthesis of Chiral Pyrrolidine cluster_B Synthesis of Imidazo[1,5-a]pyrazine Core A1 (S)-Proline Derivative A2 Functional Group Manipulations A1->A2 A3 Amide Coupling with But-2-ynoic Acid A2->A3 A4 (S)-1-(But-2-ynoyl)pyrrolidin-2-yl)methanamine A3->A4 Coupling Key Coupling Reaction A4->Coupling B1 Substituted Pyrazine B2 Introduction of Amine and Formyl Groups B1->B2 B3 Cyclization to Imidazo[1,5-a]pyrazine B2->B3 B4 Imidazo[1,5-a]pyrazine Core B3->B4 B4->Coupling Acalabrutinib Acalabrutinib Coupling->Acalabrutinib

Caption: Convergent synthesis of acalabrutinib.

Zanubrutinib: The Pyrazole Moiety and Chiral Piperidine

Zanubrutinib, another second-generation BTK inhibitor, shares the pyrazole core with ibrutinib but has a different substitution pattern and a distinct chiral piperidine linker.

Key Intermediate 1: The Substituted Pyrazole Core

The synthesis of the substituted pyrazole core of zanubrutinib also starts from 4-phenoxybenzoic acid and malononitrile, similar to one of the routes for the ibrutinib core.[4] However, the subsequent steps to introduce the desired substituents are different, highlighting how subtle changes in the target molecule can necessitate significant alterations in the synthetic strategy.

Key Intermediate 2: The Chiral Piperidine Fragment

The synthesis of the chiral piperidine fragment of zanubrutinib also presents a stereochemical challenge. Similar to ibrutinib, both chiral resolution and asymmetric synthesis approaches have been explored. Process development has focused on identifying the most efficient and scalable method to obtain the desired enantiomer with high purity.

Final Coupling and Purification

A significant challenge in the industrial synthesis of zanubrutinib has been the final coupling of the pyrazole core with the chiral piperidine and the subsequent purification to remove any diastereomeric impurities.[9] The development of processes that avoid multiple chiral purifications has been a key objective to improve the overall efficiency and cost-effectiveness of the manufacturing process.[9]

Part 3: Next-Generation BTK Inhibitors - New Scaffolds, New Synthetic Frontiers

The quest for BTK inhibitors with improved efficacy, better safety profiles, and the ability to overcome resistance has led to the development of next-generation inhibitors with novel structural features.

Tirabrutinib: The Pyrrolopyrimidine Core

Tirabrutinib is a potent and selective BTK inhibitor with a pyrrolo[2,3-d]pyrimidine core. The synthesis of this central heterocyclic system is a key aspect of its overall synthesis. The construction of the pyrrolopyrimidine scaffold often involves a multi-step sequence starting from a suitably substituted pyrimidine derivative, followed by the formation of the fused pyrrole ring.

Pirtobrutinib: The Non-covalent Inhibitor and its Pyrazolopyrimidine Backbone

Pirtobrutinib is a novel, non-covalent BTK inhibitor that is effective against BTK mutations that confer resistance to covalent inhibitors.[4] It features a distinct pyrazolopyrimidine backbone. The synthesis of pirtobrutinib begins with the reaction of 5-fluoro-2-methoxybenzoic acid with thionyl chloride to form the acid chloride, which is then amidated.[4] This is followed by a Knoevenagel condensation and cyclization to form the pyrazole ring.[4]

Conclusion

The synthetic strategies for the key intermediates of BTK inhibitors have evolved significantly, driven by the need for greater efficiency, scalability, and sustainability. The journey from the initial, often cumbersome, synthetic routes for ibrutinib to the highly optimized and innovative processes for the second and next-generation inhibitors showcases the remarkable progress in modern process chemistry. The application of new technologies such as biocatalysis and advanced catalytic cross-coupling reactions has been instrumental in overcoming many of the initial synthetic hurdles. As the landscape of BTK inhibitors continues to expand with the development of new and more sophisticated molecules, the ingenuity of synthetic chemists will remain a critical factor in bringing these life-saving medicines to patients.

References

  • Chen, J., et al. (2018). A Manufacturing Process to an Intermediate in the Synthesis of Acalabrutinib. Organic Process Research & Development, 22(9), 1458-1460.
  • Gu, T., et al. (2020).
  • Jain, N., & Flinn, I. W. (2019). Ibrutinib in the treatment of hematologic malignancies. Expert Opinion on Pharmacotherapy, 20(10), 1203-1215.
  • Li, Y., et al. (2014). Method for synthesizing intermediate 4-amino-3-(4-phenoxy-phenyl)-1H-pyrazolo[3,4-d]pyrimidine of Ibrutinib. CN103965201A.
  • Pal, S. S., et al. (2021).
  • Pan, Z., et al. (2017). Ibrutinib (PCI-32765). In Innovative Drug Synthesis (pp. 157-164). Wiley.
  • Patel, V., et al. (2017). Ibrutinib (Imbruvica): A new treatment for B-cell malignancies. P & T : a peer-reviewed journal for formulary management, 42(1), 24-46.
  • Honigberg, L. A., et al. (2010). The Bruton tyrosine kinase inhibitor PCI-32765 blocks B-cell activation and is efficacious in models of autoimmune disease and B-cell malignancy. Proceedings of the National Academy of Sciences, 107(29), 13075-13080.
  • Mato, A. R., et al. (2023). Pirtobrutinib in relapsed or refractory chronic lymphocytic leukemia. New England Journal of Medicine, 388(1), 33-44.
  • Sureshbabu, V. V., & Venkataramanarao, R. (2013). Propanephosphonic Acid Anhydride (T3P®)—A Benign Reagent for Diverse Applications Inclusive of Large-Scale Synthesis. Synthesis, 45(11), 1431-1450.
  • Wang, X., et al. (2019). Efficient synthesis of Ibrutinib chiral intermediate in high space-time yield by recombinant E. coli co-expressing alcohol dehydrogenase and glucose dehydrogenase. Scientific Reports, 9(1), 1-9.
  • Wu, J., et al. (2016). Acalabrutinib (ACP-196): a covalent Bruton tyrosine kinase inhibitor with a differentiated selectivity and in vivo potency profile. Journal of Pharmacology and Experimental Therapeutics, 358(3), 593-605.
  • Xu, G., et al. (2016). Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-Keto Reductase. Applied Biochemistry and Biotechnology, 181(4), 1477-1490.
  • Yang, T., et al. (2022). Efficient Asymmetric Synthesis of (S)-N-Boc-3-hydroxypiperidine by Coexpressing Ketoreductase and Glucose Dehydrogenase. International Journal of Molecular Sciences, 23(5), 2869.
  • Yin, H., et al. (2021).
  • Zhang, H., et al. (2020). Synthesis of [13C6]‐Ibrutinib. Journal of Labelled Compounds and Radiopharmaceuticals, 63(12), 526-531.
  • Zhao, Q., et al. (2020).

Sources

A Head-to-Head Comparison of Synthetic Routes to Ibrutinib: A Yield-Focused Analysis for the Process Chemist

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Ibrutinib, a potent and selective Bruton's tyrosine kinase (BTK) inhibitor, has revolutionized the treatment of several B-cell malignancies. The growing clinical demand for this groundbreaking therapeutic has spurred significant research into efficient, scalable, and cost-effective synthetic routes. For the process chemist, the overall yield, step economy, and robustness of a synthesis are paramount. This guide provides a detailed head-to-head comparison of three distinct and prominent synthetic strategies for Ibrutinib, with a primary focus on reported yields and the underlying chemical rationale. We will dissect a traditional linear approach encumbered by a problematic Mitsunobu reaction, a more convergent and efficient one-pot strategy, and a refined route featuring an alternative acylation method to circumvent the use of unstable reagents.

Route 1: The Traditional "Mitsunobu" Approach

This classical approach represents one of the earliest strategies for the synthesis of Ibrutinib. It follows a linear sequence where the pyrazolo[3,4-d]pyrimidine core is first constructed and subsequently coupled with the chiral piperidine moiety via a Mitsunobu reaction. This route has been extensively documented in the patent literature, notably in patents such as CN101610676A and WO2014022390A1.[1]

Synthetic Pathway

The general sequence of events in this route involves the initial synthesis of the 4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine core. This is followed by the crucial and often yield-limiting Mitsunobu reaction with (S)-tert-butyl 3-hydroxypiperidine-1-carboxylate. Subsequent deprotection of the Boc group and a final acylation with acryloyl chloride furnishes Ibrutinib.

Traditional_Mitsunobu_Route A 4-Phenoxybenzoic Acid B Pyrazolo[3,4-d]pyrimidine Core A->B Multi-step synthesis C Coupled Intermediate B->C Mitsunobu Reaction (S)-Boc-3-hydroxypiperidine, DIAD, PPh3 D Deprotected Amine C->D Boc Deprotection E Ibrutinib D->E Acylation Acryloyl Chloride

Caption: The Traditional "Mitsunobu" Route to Ibrutinib.

Experimental Protocol (Representative Steps)

Mitsunobu Reaction: To a solution of 4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine and (S)-tert-butyl 3-hydroxypiperidine-1-carboxylate in a suitable solvent such as THF, triphenylphosphine (PPh3) is added. The mixture is cooled, and diisopropyl azodicarboxylate (DIAD) is added dropwise. The reaction is stirred until completion.

Boc Deprotection: The Boc-protected intermediate is treated with a strong acid, such as hydrochloric acid or trifluoroacetic acid, in a suitable solvent to remove the tert-butoxycarbonyl protecting group.

Acylation: The resulting secondary amine is dissolved in a solvent like dichloromethane and treated with acryloyl chloride in the presence of a base, such as triethylamine, to yield Ibrutinib.

Yield Analysis and Discussion

The primary drawback of this route lies in the Mitsunobu reaction. While effective for installing the chiral piperidine with inversion of stereochemistry, it is notorious for generating stoichiometric amounts of triphenylphosphine oxide and a hydrazine derivative as byproducts, which complicates purification on a large scale.[2][3] Furthermore, the yields for this specific step are often modest. For instance, patent CN101610676A reports a low yield of 34% for the Mitsunobu reaction, contributing to a meager overall yield of only 8.1%.[1] Another patent, WO2014022390A1, indicates a yield of 38% for the Mitsunobu step, with a total yield of just 9.3%.[3] These low yields, coupled with the use of expensive and difficult-to-remove reagents, render this route less desirable for industrial production.

Route 2: The Convergent "One-Pot" Suzuki-Kumada Coupling Approach

To address the shortcomings of the linear Mitsunobu approach, a more convergent strategy was developed, as detailed in patent CN104557945A.[4] This route cleverly avoids the problematic late-stage introduction of the piperidine ring by incorporating it earlier in the synthesis. A key feature of this approach is the use of a one-pot Suzuki and Kumada coupling reaction sequence to construct the core structure, which significantly improves efficiency.

Synthetic Pathway

This synthetic design begins with a chiral piperidine-containing building block, which is then subjected to a one-pot coupling with a Grignard reagent derived from 4-halophenoxybenzene and a subsequent Suzuki coupling. This method streamlines the assembly of the key intermediate, which is then taken forward to Ibrutinib.

Convergent_One_Pot_Route A Chiral Piperidine Derivative C Key Intermediate (9) A->C One-Pot Suzuki-Kumada Coupling B 4-Halophenoxybenzene B->C D Deprotected Intermediate (10) C->D Deprotection E Ibrutinib D->E Acylation with Mixed Anhydride

Caption: The Convergent "One-Pot" Route to Ibrutinib.

Experimental Protocol (Key One-Pot Step)

A Grignard reagent is prepared from a 4-halophenoxybenzene. This is then coupled with a chiral piperidine-containing pyrazolopyrimidine derivative in a one-pot fashion using a palladium catalyst for the Suzuki coupling and a nickel catalyst for the Kumada coupling. This process directly furnishes the key intermediate without the need to isolate intermediates from each coupling step.[4]

Yield Analysis and Discussion

This convergent approach offers significant advantages in terms of both yield and process efficiency. The one-pot nature of the key coupling step eliminates the need for intermediate workups and purifications, saving time and resources. Patent CN104557945A reports a high yield for the formation of the key intermediate (9) in the range of 61.5% to 68.3% over the one-pot sequence.[4] The deprotection of the intermediate (10) proceeds in high yield (88%).[2] Furthermore, this route replaces the unstable acryloyl chloride in the final step with a more stable mixed anhydride, which helps to minimize the formation of byproducts and simplifies purification, leading to high-purity Ibrutinib in high yield.[4] The overall yield for this route is significantly higher than the traditional Mitsunobu approach, making it a much more attractive option for industrial-scale synthesis.

Route 3: The "Alternative Acylation" Strategy

The final acylation step to introduce the acryloyl group is another critical point in the synthesis of Ibrutinib. Acryloyl chloride is a notoriously unstable reagent, prone to polymerization and decomposition, which can lead to impurities that are difficult to separate from the final product.[5] To address this, an alternative route focusing on a more robust final step has been developed, as described in patent CN107674079B.[5]

Synthetic Pathway

This route proceeds through a similar intermediate as the traditional approach but employs a solid, stable acylating agent in the final step. This modification significantly improves the purity and yield of the final product.

Alternative_Acylation_Route A Deprotected Amine Intermediate C Ibrutinib A->C Acylation Reaction B Solid Acylating Agent (e.g., 3-acryloyl-2-oxazolidinone) B->C

Caption: The "Alternative Acylation" Route to Ibrutinib.

Experimental Protocol (Final Acylation Step)

The deprotected amine intermediate is reacted with a solid acylating agent, such as 3-acryloyl-2-oxazolidinone, in the presence of a base. The use of a solid reagent allows for better control over stoichiometry and reduces the formation of polymeric byproducts.

Yield Analysis and Discussion

The key innovation of this route is the replacement of the problematic acryloyl chloride. The use of a stable, solid acylating agent simplifies handling and improves the reaction's reproducibility and safety profile on a larger scale. Patent CN107674079B reports high yields for the final acylation step, with the overall yield of Ibrutinib being in the range of 73.34% to 81.07% for this final step, resulting in a final product with high purity (over 99.5%).[5] This demonstrates that careful selection of reagents in the final steps of a synthesis can have a dramatic impact on the overall efficiency and quality of the active pharmaceutical ingredient.

Head-to-Head Comparison of Yields and Process Parameters

FeatureRoute 1: Traditional "Mitsunobu"Route 2: Convergent "One-Pot"Route 3: "Alternative Acylation"
Key Reaction Mitsunobu ReactionOne-Pot Suzuki-Kumada CouplingStable Acylation Reagent
Reported Overall Yield 8.1% - 9.3%[1][3]Significantly higher than Route 1 (calculated from high-yielding steps)High (Final step yield 73-81%)[5]
Key Step Yield Mitsunobu: 34% - 38%[1][3]One-Pot Coupling: 61.5% - 68.3%[4]Acylation: 73.34% - 81.07%[5]
Number of Steps Generally longer and more linearMore convergent, fewer steps in the main chainSimilar to traditional route but with an improved final step
Key Reagents DIAD, PPh3, Acryloyl ChlorideGrignard Reagents, Pd/Ni Catalysts, Mixed AnhydrideSolid Acylating Agent (e.g., 3-acryloyl-2-oxazolidinone)
Advantages Well-established chemistryHigh convergency, avoids Mitsunobu, high overall yieldHigh purity, improved safety and handling in the final step
Disadvantages Low yield, difficult purification, use of hazardous reagentsRequires careful control of organometallic reactionsRelies on efficient synthesis of the preceding intermediate

Conclusion: A Clear Trend Towards Efficiency and Scalability

This comparative analysis of synthetic routes to Ibrutinib clearly illustrates the evolution of process chemistry towards more efficient, robust, and scalable manufacturing processes. The traditional "Mitsunobu" route, while historically significant, is hampered by low yields and problematic reagents, making it unsuitable for large-scale production. The convergent "one-pot" Suzuki-Kumada coupling approach represents a significant leap forward, offering a much higher overall yield and improved process economy by telescoping multiple steps. Finally, the "alternative acylation" strategy demonstrates that even a single, well-considered modification in the final step of a synthesis can lead to substantial improvements in yield and purity.

For researchers, scientists, and drug development professionals, the choice of a synthetic route is a critical decision with far-reaching implications. The data presented here strongly suggests that convergent strategies that avoid problematic reagents and minimize the number of synthetic operations, such as the one-pot Suzuki-Kumada coupling route, are the most promising for the efficient and sustainable production of Ibrutinib. As the demand for this life-changing medicine continues to grow, the development of even more innovative and streamlined synthetic approaches will undoubtedly remain a key focus of chemical research.

References

  • CN111646998B - Synthesis method of ibrutinib - Google P
  • CN107674079B - Synthesis method of ibrutinib - Google P
  • CN104557945A - Synthesis method of ibrutinib - Google P
  • METHOD FOR PREPARING IBRUTINIB - European Patent Office - EP 3257855 B1. (URL: [Link])

  • WO2017134588A1 - Process for the preparation of ibrutinib - Google P
  • WO2017039425A1 - A method for preparation of ibrutinib precursor - Google P
  • Mitsunobu reaction - Wikipedia. (URL: [Link])

  • The Mitsunobu Reaction: Origin, Mechanism, Improvements, and Applic
  • Mitsunobu Reaction - Organic Chemistry Portal. (URL: [Link])

  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07959F. (URL: [Link])

  • Adaptation of the Mitsunobu Reaction for Facile Synthesis of Dorsomorphin-Based Library. (URL: not available)
  • Amide synthesis by acylation - Organic Chemistry Portal. (URL: [Link])

  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H) - PubMed Central. (URL: [Link])

  • Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC. (URL: [Link])

  • Optimization of Suzuki-Miyaura cross-coupling reaction. - ResearchGate. (URL: [Link])

  • Synthesis of Polysubstituted Imidazo[1,2- a ]pyridines via Microwave-Assisted One-Pot Cyclization/Suzuki Coupling/Palladium-Catalyzed Heteroarylation | Request PDF - ResearchGate. (URL: [Link])

  • METHOD FOR PREPARING IBRUTINIB - European Patent Office - EP 3257855 A1. (URL: [Link])

  • Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling - Schroeder Group - University of Illinois. (URL: [Link])

  • Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution - ACS Publications. (URL: [Link])

  • Mitsunobu reaction: assembling C–N bonds in chiral traditional Chinese medicine. (URL: not available)
  • WO2024069507A1 - Synthesis methods and intermediates for the production of remibrutinib - Google P
  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H) - RSC Publishing. (URL: [Link])

  • (PDF) Catalytic and non-catalytic amidation of carboxylic acid substrates - ResearchGate. (URL: [Link])

Sources

Analysis of patent literature for novel synthesis methods of anilinopiperidine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 4-anilinopiperidine scaffold represents a critical pharmacophore in medicinal chemistry, serving as the structural backbone for a potent class of synthetic opioid analgesics, including fentanyl, remifentanil, sufentanil, and alfentanil. As clinical demand for short-acting, metabolically predictable analgesics grows, the optimization of synthetic routes for these derivatives has become a focal point in patent literature.

This guide analyzes three distinct synthetic methodologies dominating the current patent landscape: Reductive Amination , Nucleophilic Substitution (Alkylation) , and Palladium-Catalyzed Cross-Coupling . We evaluate these methods based on process efficiency, impurity profiles, and scalability, providing a technical roadmap for selecting the optimal pathway for pharmaceutical development.

Comparative Analysis of Synthetic Routes

Method A: One-Pot Reductive Amination (The Modern Standard)

Primary Reference: US Patent 2006/0100438 A1 Mechanism: Direct condensation of 4-piperidone derivatives with aniline followed by in situ hydride reduction.

Historically, this route involved a two-step process: acid-catalyzed formation of a Schiff base (imine) followed by isolation and reduction.[1] Recent patent literature (US 2006/0100438) highlights a significant optimization: the use of Sodium Triacetoxyborohydride (STAB) . Unlike sodium borohydride, STAB allows for a one-pot reductive amination that minimizes over-reduction and eliminates the need to isolate the unstable imine intermediate.

  • Pros: High atom economy, reduced step count, mild reaction conditions (room temperature).

  • Cons: Stoichiometric boron waste requires careful disposal; cost of STAB is higher than NaBH₄.

Method B: Palladium-Catalyzed Buchwald-Hartwig Amination (The Precision Tool)

Primary Context: Synthesis of complex analogues (e.g., heteroaryl anilines). Mechanism: Pd(0)-catalyzed C-N bond formation between a piperidine halide and an aniline (or vice versa).

While less common for simple derivatives due to catalyst cost, this method is indispensable for synthesizing analogues where the aniline ring bears electron-withdrawing groups or steric bulk that hinders nucleophilic attack. Patents involving novel scaffolds (e.g., heterocyclic replacements for the phenyl ring) frequently cite Pd-catalyzed routes to overcome the limitations of traditional SN2 chemistry.

  • Pros: Exceptional tolerance for functional groups; enables coupling of deactivated anilines.

  • Cons: High cost of Pd catalysts and ligands (e.g., BINAP, Xantphos); requirement for stringent oxygen-free conditions; heavy metal scavenging required for API compliance.

Method C: Classical Nucleophilic Substitution (The "Siegfried" & "Gupta" Variants)

Primary Context: Legacy manufacturing and specific precursor availability.[2] Mechanism: Direct alkylation of 4-anilinopiperidine or N-phenethyl-4-piperidone.

This category encompasses traditional routes often flagged in regulatory literature (e.g., the "Siegfried" method utilizing N-phenethyl-4-piperidone).[3] While chemically straightforward, these routes often suffer from lower yields due to competing elimination reactions and dialkylation impurities.

  • Pros: Low reagent cost; no heavy metals.

  • Cons: Lower specificity; frequent isolation of intermediates required; precursors are often heavily regulated (List I chemicals).

Performance Metrics & Data Comparison

The following table synthesizes data from patent examples to compare the efficiency of the described methods.

MetricMethod A: Reductive Amination (STAB)Method B: Pd-Catalyzed CouplingMethod C: Classical Alkylation
Typical Yield 70–85% (One-pot)60–80% (Substrate dependent)50–65% (Multi-step)
Purity Profile High (>98% crude); minimal bis-alkylationHigh; main impurity is catalyst residueModerate; prone to elimination byproducts
Reaction Time 2–4 Hours12–24 Hours12–48 Hours
Scalability Excellent (Kilogram scale proven)Moderate (Cost/Engineering constraints)Good (Simple reactors)
Key Reagent NaBH(OAc)₃ (STAB)Pd(OAc)₂ / LigandAlkyl Halides / Base
Green Metric Moderate (Boron waste)Low (Heavy metal / Solvent intensity)Low (Halogenated waste)

Detailed Experimental Protocols

Note: These protocols are generalized summaries based on patent literature for comparative analysis and must be validated in a licensed facility.

Protocol A: Optimized Reductive Amination (Based on US 2006/0100438)

Objective: Synthesis of 1-phenethyl-4-anilinopiperidine (ANPP) via STAB.

  • Charge: To a reaction vessel, add N-phenethyl-4-piperidone (1.0 eq) and Aniline (1.1 eq) in Glacial Acetic Acid (solvent/catalyst).

  • Activation: Stir at room temperature (20–25°C) for 1–2 hours to facilitate imine equilibrium.

  • Reduction: Slowly add Sodium Triacetoxyborohydride (1.5 eq) portion-wise over 30 minutes. Critical: Maintain temperature <30°C to prevent side reactions.

  • Quench: After 2 hours, quench with aqueous NaOH (10%) to pH >10.

  • Workup: Extract with Dichloromethane (DCM). Wash organic layer with water and brine. Dry over MgSO₄.

  • Crystallization: Concentrate in vacuo and recrystallize from Isopropanol to yield white crystals.

Protocol B: Pd-Catalyzed C-N Coupling (General Buchwald-Hartwig)

Objective: Coupling of a deactivated aniline to a piperidine bromide.

  • Charge: In a glovebox/inert atmosphere, combine 4-Bromopiperidine derivative (1.0 eq), Substituted Aniline (1.2 eq), Pd₂(dba)₃ (1-2 mol%), and BINAP (2-4 mol%).

  • Base: Add Sodium tert-butoxide (1.5 eq).

  • Solvent: Add anhydrous Toluene or 1,4-Dioxane (degassed).

  • Reaction: Heat to 80–100°C under Argon for 12–18 hours.

  • Workup: Filter through a pad of Celite to remove palladium black. Concentrate filtrate.

  • Purification: Flash column chromatography (Silica gel, Hexane/EtOAc gradient) is typically required to remove ligand residues.

Visual Analysis of Synthetic Logic

Diagram 1: Synthetic Pathway Flowchart

This diagram illustrates the divergence between the classical routes and the modern reductive amination approach.

SyntheticPathways Start Precursor Selection Piperidone N-Substituted 4-Piperidone Start->Piperidone Aniline Aniline Derivative Start->Aniline Imine Imine Intermediate (Schiff Base) Piperidone->Imine Condensation Aniline->Imine RouteA Route A: Reductive Amination (NaBH(OAc)3) Imine->RouteA One-Pot (Acidic Media) RouteB Route B: Classical Reduction (NaBH4 / MeOH) Imine->RouteB Isolation Required Product 4-Anilinopiperidine Derivative RouteA->Product High Yield Clean Profile RouteB->Product Lower Yield Imine Instability

Caption: Comparison of the streamlined Reductive Amination (Route A) versus the Classical Two-Step Route (Route B).

Diagram 2: Process Selection Matrix

A decision tree for researchers to select the appropriate method based on substrate constraints.

DecisionMatrix Start Target Molecule Constraint? Simple Standard Phenyl Ring Start->Simple Complex Deactivated/ Heterocyclic Ring Start->Complex Scale Scale of Synthesis? Simple->Scale MethodB Select Method B: Pd-Catalysis Complex->MethodB S_N2 Fails Large Industrial (>1 kg) Scale->Large Small Discovery (<100 g) Scale->Small MethodA Select Method A: Reductive Amination Large->MethodA Cost Effective Small->MethodA Fastest Small->MethodB If High Purity Required

Caption: Decision matrix guiding the selection of synthetic methodology based on structural complexity and scale.

References

  • Process of making fentanyl intermediates. US Patent 2006/0100438 A1.
  • Methods for the synthesis of anilinopiperidines. World Intellectual Property Organization. WO2006055321A2. Patentscope.[Link]

  • Buchwald-Hartwig Amination. Organic Chemistry Portal.[Link]

  • Designation of Halides of 4-Anilinopiperidine as List I Chemicals. Federal Register.[Link]

Sources

Safety Operating Guide

tert-Butyl 4-((4-bromophenyl)amino)piperidine-1-carboxylate proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the authoritative disposal and handling protocols for tert-Butyl 4-((4-bromophenyl)amino)piperidine-1-carboxylate (CAS: 443998-65-0).[1]

As a halogenated organic intermediate containing a Boc-protecting group, this compound requires specific waste segregation to prevent downstream safety hazards (e.g., toxic gas evolution or incinerator corrosion).[1] The following procedures ensure compliance with standard environmental health and safety (EHS) regulations and RCRA (Resource Conservation and Recovery Act) guidelines.

Chemical Profile & Hazard Identification

Before disposal, you must understand the chemical's properties to select the correct waste stream.

ParameterDetails
Chemical Name tert-Butyl 4-((4-bromophenyl)amino)piperidine-1-carboxylate
CAS Number 443998-65-0
Molecular Formula C₁₆H₂₃BrN₂O₂
Key Functional Groups Aryl Bromide (Halogenated), Boc-amine (Acid-sensitive), Piperidine ring
Physical State Solid (typically off-white to pale yellow powder)
Primary Hazards Irritant: Skin (H315), Eye (H319), Respiratory (H335).[1][2][3][4][5] Halogenated: Contains Bromine.[6]

Waste Segregation Strategy (The "Why" & "How")

Core Directive: This compound must be segregated into Halogenated Organic Waste streams.

  • Scientific Rationale: The presence of the bromine atom necessitates high-temperature incineration with specific scrubbing systems to capture acid gases (HBr) and prevent the formation of dioxins/furans. Mixing this with non-halogenated solvents (like acetone or ethanol) complicates the incineration process and often violates waste vendor acceptance criteria.

  • Stability Warning (Boc Group): The tert-butoxycarbonyl (Boc) group is acid-labile. Do NOT mix this waste with strong acidic waste streams (e.g., HCl, H₂SO₄).[7] Contact with strong acids will cleave the Boc group, releasing isobutylene gas and CO₂, which can pressurize sealed waste containers and cause ruptures.

Step-by-Step Disposal Protocols

Scenario A: Disposal of Pure Solid Chemical

Used for expired shelf-life material or excess synthesis product.[1]

  • Dissolution (Recommended): Do not dispose of loose powder directly if possible. Dissolve the solid in a minimal amount of a compatible halogenated solvent (e.g., Dichloromethane/DCM) or a universal solvent like DMSO.

  • Transfer: Pour the solution into the Halogenated Organic Waste carboy.

  • Labeling: Tag the container immediately. Ensure the label explicitly lists:

    • "Halogenated Solvent Waste"[1][6][8][9][10]

    • "tert-Butyl 4-((4-bromophenyl)amino)piperidine-1-carboxylate" (or "Aryl bromide piperidine derivative")[1]

    • "Contains Bromine"[11]

Scenario B: Disposal of Reaction Mixtures (Liquid)

Used for mother liquors or filtrates containing the compound.

  • Segregation: If the reaction solvent was halogenated (DCM, Chloroform), pour directly into the Halogenated Waste container.

  • Cross-Contamination Check: If the reaction used non-halogenated solvents (e.g., THF, DMF) but now contains this brominated product, the entire mixture defaults to Halogenated Waste .

    • Rule of Thumb: If the halogen content exceeds 1-2% (vendor dependent), the whole volume is treated as halogenated.

Scenario C: Contaminated Debris (Solids)

Used for gloves, weighing boats, and paper towels.[1]

  • Bagging: Place all contaminated solid items into a clear, chemically resistant polyethylene bag (minimum 4 mil thickness).

  • Secondary Containment: Place the bag into the Solid Hazardous Waste drum (often a wide-mouth fiber or poly drum).

  • Prohibition: Do NOT place in regular trash or biohazard bags.

Spill Management Protocol

If a spill occurs, act immediately to prevent spread and aerosolization.

  • PPE: Don nitrile gloves (double gloving recommended), safety goggles, and a lab coat. If powder is fine/dusty, use an N95 respirator.

  • Containment:

    • Solid Spill: Cover with wet paper towels (dampened with water or ethanol) to prevent dust generation. Sweep up carefully.

    • Solution Spill: Surround with absorbent pads or vermiculite.

  • Decontamination: Wipe the surface with a soap/water solution followed by an ethanol rinse.

  • Disposal: Place all cleanup materials into the Solid Hazardous Waste bin.

Visual Workflow: Disposal Decision Tree

The following diagram illustrates the logical flow for disposing of tert-Butyl 4-((4-bromophenyl)amino)piperidine-1-carboxylate based on its physical state and mixture.

DisposalWorkflow Start Waste Material: tert-Butyl 4-((4-bromophenyl) amino)piperidine-1-carboxylate StateCheck Determine Physical State Start->StateCheck Liquid Liquid Solution (Reaction Mixture/Mother Liquor) StateCheck->Liquid Solid Solid Waste (Pure Compound or Debris) StateCheck->Solid SolventCheck Does solvent contain Halogens (DCM, Chloroform)? Liquid->SolventCheck DebrisCheck Pure Chemical or Contaminated Debris? Solid->DebrisCheck HaloWaste HALOGENATED Organic Waste Stream SolventCheck->HaloWaste Yes SolventCheck->HaloWaste No (Mixture is now Halogenated) Dissolve Dissolve in minimal DCM or DMSO DebrisCheck->Dissolve Pure Chemical SolidWaste SOLID HAZARDOUS Waste Bin (Double Bagged) DebrisCheck->SolidWaste Gloves/Wipes/Boats Dissolve->HaloWaste

Caption: Decision logic for segregating brominated piperidine intermediates into correct waste streams to ensure regulatory compliance.

Regulatory Compliance (RCRA)

While this specific intermediate is not explicitly "Listed" (F, K, P, or U lists) under US EPA RCRA regulations, it must be managed as hazardous waste due to its toxicity and halogen content.[1]

  • Generator Status: Most research facilities operate as Large or Small Quantity Generators. You must verify if this waste stream counts toward your monthly halogenated solvent totals.

  • Labeling Codes:

    • If dissolved in a listed solvent (e.g., Methylene Chloride), apply code F002 .[10]

    • If pure, label as "Non-Regulated Chemical Waste - Toxic/Irritant" but manage strictly via the hazardous waste vendor.

References

  • PubChem. tert-Butyl 4-((4-bromophenyl)amino)piperidine-1-carboxylate Compound Summary. National Library of Medicine. Available at: [Link]

  • US EPA. Hazardous Waste Management for Halogenated Solvents (F001, F002). United States Environmental Protection Agency. Available at: [Link]

  • Temple University EHRS. Halogenated Solvents in Laboratories - Waste Segregation Guidelines. Available at: [Link]

Sources

Personal protective equipment for handling tert-Butyl 4-((4-bromophenyl)amino)piperidine-1-carboxylate

[1]

Risk Assessment & Hazard Profiling

Senior Scientist Insight: While the tert-butoxycarbonyl (Boc) group generally reduces the volatility and immediate acute toxicity compared to free amines, this compound contains a 4-bromoaniline moiety.[1] Aniline derivatives are notorious for their potential to cause methemoglobinemia (impairing oxygen transport in blood) and skin sensitization. Do not let the "protected" status of the amine lull you into complacency. Treat this compound as a High Potency Intermediate until specific toxicological data proves otherwise.

Core Hazard Classifications (GHS)
Hazard CodeClassificationDescriptionMechanism of Action
H302 Acute Tox. 4 (Oral)Harmful if swallowedSystemic absorption via GI tract; potential aniline metabolite toxicity.[1]
H315 Skin Irrit. 2Causes skin irritationDirect dermal reactivity; lipid solubility facilitates epidermal penetration.
H319 Eye Irrit. 2ACauses serious eye irritationMechanical abrasion (crystals) and chemical irritation to mucous membranes.[1]
H335 STOT SE 3May cause respiratory irritationInhalation of fine particulates triggers upper respiratory tract inflammation.

Personal Protective Equipment (PPE) Matrix

This matrix is designed to create a redundant barrier system . Engineering controls (Fume Hood) are the primary defense; PPE is the fail-safe.[1]

PPE Specifications Table
Body AreaPrimary BarrierSecondary/ContingencyTechnical Justification
Hand Protection Double Nitrile Gloves (Min.[1] thickness: 0.11 mm / 4-5 mil)Laminate/Barrier Gloves (Silver Shield®)Why: Aniline derivatives can permeate nitrile.[1] Double gloving increases breakthrough time. If dissolving in DMSO or DMF, laminate gloves are mandatory as these solvents carry the toxin through nitrile.
Respiratory Engineering Control (Chemical Fume Hood)N95 or P100 Respirator (Fit-tested)Why: Solid powders aerosolize easily during weighing.[1] Use a respirator only if weighing outside a hood (not recommended) or during spill cleanup.[1][2]
Eye/Face Chemical Safety Goggles (Indirect vented)Face Shield Why: Standard safety glasses leave gaps for airborne dust.[1] Goggles seal the ocular area against particulates.
Body Lab Coat (High-density cotton or poly-blend)Tyvek® Sleeve Covers Why: The wrist gap between glove and coat is the most common exposure point.[1] Sleeve covers bridge this gap.

Operational Protocols: The "Safe-Path" Workflow

A. Weighing & Transfer (Critical Control Point)

The highest risk of exposure occurs when the solid is manipulated, generating invisible micro-particulates.

  • Static Control: Place an ionizing fan or anti-static gun near the balance. Static charge can cause the powder to "jump" or disperse unexpectedly.

  • The "Tunnel" Method: Do not weigh directly into a flat boat. Use a deep vessel (scintillation vial or round-bottom flask) to contain the powder.[1]

  • Solvent Dampening: If the synthesis allows, pre-wet the receiving vessel with the reaction solvent before adding the solid. This immediately captures dust upon transfer.

B. Reaction Monitoring
  • Visual Cues: Pure Boc-protected anilines are typically colorless/white. A darkening (brown/red) color shift often indicates oxidation or deprotection to the free aniline. If this occurs, upgrade PPE to include laminate gloves immediately.

  • TLC/Sampling: Never withdraw samples outside the hood. Place the TLC plate into the developing jar inside the hood.

C. Decontamination & Doffing

Improper removal of PPE is a common source of self-contamination.[1]

PPE_WorkflowStartProcedure CompleteWipe1. Solvent Wipe(Work Area)Start->WipeOuterGloves2. Remove Outer Gloves(Inside Hood)Wipe->OuterGloves Contaminated WasteWash3. Wash Inner Gloves(Soap/Water)OuterGloves->WashCoat4. Remove Lab CoatWash->CoatInnerGloves5. Remove Inner Gloves(Peel from wrist)Coat->InnerGlovesHandWash6. Wash Hands(20 sec scrub)InnerGloves->HandWash

Figure 1: The "Layered Doffing" sequence ensures that the potentially contaminated outer gloves never touch skin or street clothes.[1]

Waste Disposal & Emergency Response

Waste Segregation[2]
  • Solid Waste: Dispose of gloves, weighing boats, and paper towels in a "Hazardous Solid Waste" container. Double-bag this waste to prevent dust release upon compression of the bin.[1]

  • Liquid Waste: Segregate into "Halogenated" or "Non-Halogenated" streams depending on the solvent used. Do not mix with oxidizers (e.g., nitric acid waste), as anilines are reducing agents and can react exothermically.[1]

Emergency Procedures
  • Skin Contact:

    • Immediate: Drench area with water.[3][4] Do not use solvent (ethanol/acetone) to wash skin; this increases permeability.[1]

    • Soap: Wash with mild soap and water for 15 minutes.

    • Observation: Monitor for signs of cyanosis (blue lips/fingernails) which indicates methemoglobinemia.

  • Spill Cleanup (< 5g):

    • Isolate: Close hood sash.

    • Dampen: Cover spill with a paper towel soaked in a compatible solvent (e.g., Ethyl Acetate) or water to prevent dusting.

    • Scoop: Wipe up the wet slurry. Place in hazardous waste.[2]

References

  • PubChem. (2025). tert-Butyl 4-((4-bromophenyl)amino)piperidine-1-carboxylate (CID 11210451).[1] National Center for Biotechnology Information. [Link][1]

  • National Research Council (US). (2011).[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • European Chemicals Agency (ECHA). (2025).[1] C&L Inventory: 4-bromoaniline derivatives hazard classification. [Link][1]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 4-((4-bromophenyl)amino)piperidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-Butyl 4-((4-bromophenyl)amino)piperidine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.